1-Bromo-2,5-dimethyl-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQRRHGAQXGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356534 | |
| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-81-5 | |
| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-2,5-dimethyl-4-nitrobenzene: Properties, Synthesis, and Reactivity for Advanced Chemical Research
Abstract
1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS No. 15540-81-5) is a polysubstituted aromatic compound of significant interest to the chemical research community, particularly those in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a nitro group, and two methyl groups, endows it with a versatile reactivity profile. The electron-withdrawing nature of the nitro group activates the C-Br bond for nucleophilic aromatic substitution, while the bromine atom itself serves as a crucial handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro moiety can be readily reduced to an amine, providing a key functional group for further derivatization. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and essential safety information for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
Precise identification and understanding of fundamental physicochemical properties are paramount for the effective use of any chemical reagent. This compound is a solid at room temperature and is characterized by the identifiers and properties summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 15540-81-5 | PubChem[1], ChemScene[2] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1], American Elements[3] |
| SMILES | CC1=CC(=C(C=C1Br)C)--INVALID-LINK--[O-] | PubChem[1] |
| InChIKey | LGWQRRHGAQXGGS-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | 2-Bromo-5-nitro-p-xylene, 4-Bromo-2,5-dimethylnitrobenzene | PubChem[1] |
Table 2: Physical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230.06 g/mol | PubChem[1], ChemScene[2] |
| Melting Point | 93-95 °C | BOC Sciences |
| Boiling Point | (Not available) | |
| Appearance | (Not specified, likely a yellow solid based on analogs) | |
| XLogP3 | 3.2 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem[1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene (inferred from analogs) | Yancheng Longshen Chemical Co., Ltd.[4] |
| Storage Temperature | Room temperature or -20°C for long-term | ChemScene[2], United States Biological[5] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary anilines into a wide array of functional groups. This pathway offers high yields and regiochemical control.
Mechanistic Rationale
The chosen synthetic route begins with the diazotization of 2,5-dimethyl-4-nitroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.
The subsequent Sandmeyer reaction involves the introduction of a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the Cu(I) catalyst and yielding the final product.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for a structural isomer and represents a standard, field-proven methodology.[6]
Materials:
-
2,5-dimethyl-4-nitroaniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH, 10% aq.)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE) / Ethyl acetate (EA)
Procedure:
-
Diazonium Salt Formation: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve the starting aniline (e.g., 1.8 mmol) in a mixture of distilled water and 48% HBr. Cool the stirred mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 11.3 mmol in 4 mL water) dropwise, ensuring the internal temperature remains below 5 °C. Stir for an additional 15-30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (e.g., 24.3 mmol) in 48% HBr.[6]
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the initial effervescence subsides, gently warm the reaction mixture to 60-70 °C for 15-30 minutes to ensure the reaction goes to completion.[6]
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and wash with 10% aqueous NaOH to remove any residual acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., Petroleum Ether / Ethyl Acetate, 9:1 v/v) to afford the pure yellow solid product.[6]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Profile
Characterization of the final product is essential for confirming its identity and purity. Spectroscopic data provides a molecular fingerprint. While a comprehensive public database of spectra for this specific compound is limited, its expected profile can be accurately predicted based on its structure and data from analogous compounds.[7]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Two singlets in the aromatic region (~7.5-8.0 ppm), one for each of the non-equivalent aromatic protons. Two singlets in the aliphatic region (~2.3-2.6 ppm), one for each of the non-equivalent methyl groups. |
| ¹³C NMR | Eight distinct signals: six in the aromatic region (four substituted, two unsubstituted carbons) and two in the aliphatic region for the methyl carbons. |
| FT-IR (cm⁻¹) | Strong asymmetric and symmetric N-O stretches for the nitro group (~1520-1540 and 1340-1360 cm⁻¹). Aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and a C-Br stretch (~500-650 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 229 and an M+2 peak at m/z 231 of nearly equal intensity, characteristic of a monobrominated compound. Fragmentation would likely involve loss of NO₂ (m/z 46) and Br (m/z 79/81). |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The powerful electron-withdrawing nitro group, positioned para to the bromine atom, significantly acidifies the aromatic ring and stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.[8][9][10] This makes the compound highly susceptible to SₙAr reactions. The bromine atom, a good leaving group, can be readily displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines), providing a direct route to introduce new functionalities at the C1 position.
-
Causality: The reaction rate is high because the nitro group's resonance and inductive effects create a significant partial positive charge at the carbon bearing the bromine, making it an excellent electrophilic site. The stability of the anionic intermediate is the key driving force for this mechanism.[11]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond serves as a classic handle for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery and materials science.[12][13]
-
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid provides a powerful method for C-C bond formation, enabling the synthesis of complex biaryl systems.[14][15]
-
Heck Coupling: Reaction with an alkene allows for the formation of a new C-C bond and the synthesis of substituted styrenes.[16]
-
Buchwald-Hartwig Amination: Coupling with an amine provides a route to synthesize substituted anilines.
-
Stille Coupling: Reaction with an organostannane reagent is another effective C-C bond-forming strategy.
-
Experimental Insight: The choice of ligand, base, and solvent is critical for optimizing these reactions. For instance, bulky electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is the rate-limiting step in many catalytic cycles.[13]
Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine (aniline) under various conditions, such as catalytic hydrogenation (H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in acidic media. This transformation is fundamental, as it unmasks a versatile amino group that can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions.
Caption: Key reaction pathways for this compound.
Safety and Handling
As with any nitroaromatic compound, this compound must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Source: Inferred from GHS classifications of closely related isomers.
Handling and First Aid:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Applications in Research and Development
This compound is not an end-product but rather a strategic intermediate. Its value lies in its role as a molecular scaffold. In drug development, it can be used to construct novel heterocyclic systems or as a key fragment in structure-activity relationship (SAR) studies. The biaryl motifs accessible through its Suzuki coupling are prevalent in many pharmacologically active compounds. In materials science, it can serve as a building block for organic light-emitting diodes (OLEDs), polymers, or dyes, where the electronic properties of the substituted benzene ring can be fine-tuned through its versatile reaction handles.
References
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- 4. cphi-online.com [cphi-online.com]
- 5. usbio.net [usbio.net]
- 6. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. This compound(15540-81-5) 1H NMR spectrum [chemicalbook.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. Solved 1-Bromo-4-nitrobenzene reacted in Pd catalyst | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS: 15540-81-5): A Versatile Synthetic Intermediate
This document provides a comprehensive technical overview of 1-Bromo-2,5-dimethyl-4-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard catalog data.
Core Profile: Physicochemical and Spectroscopic Properties
This compound is a poly-substituted aromatic compound featuring a strategic arrangement of functional groups that make it a valuable building block in organic synthesis.[1] The interplay between the electron-donating methyl groups, the electron-withdrawing nitro group, and the versatile bromo leaving group defines its chemical utility.
Key Physical and Chemical Identifiers
The fundamental properties of this compound are summarized below. Purity levels are typically 97% or higher, depending on the supplier and intended grade (e.g., Reagent, Industrial).[2][3]
| Property | Value | Source |
| CAS Number | 15540-81-5 | [1][2][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1][4][5] |
| Molecular Weight | 230.06 g/mol | [4][5][6] |
| Synonyms | 4-Bromo-2,5-dimethylnitrobenzene, 2-Bromo-5-nitro-p-xylene | [5][7] |
| Appearance | Typically a powder or liquid (low-melting solid) | [2] |
| Storage | Store in a tightly closed container at room temperature, away from incompatible materials.[4][8] Long-term storage at -20°C may also be recommended.[6] |
Computed Properties for Drug Discovery
Computational descriptors are crucial in modern drug development for predicting a compound's pharmacokinetic behavior. The values for this compound suggest good potential for scaffold development.
| Descriptor | Value | Significance in Drug Development | Source |
| XLogP3 | 3.2 | Indicates moderate lipophilicity, often correlated with good membrane permeability. | [5] |
| Topological Polar Surface Area (TPSA) | 43.14 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). | [4] |
| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability, influencing solubility and binding interactions. | [4][5] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the nitro group can act as hydrogen bond acceptors. | [4][5] |
Spectroscopic Characterization
Full characterization is essential for confirming the identity and purity of the material. While specific spectra should be obtained from the supplier or run in-house, the expected spectroscopic signatures are as follows:
-
¹H NMR: The proton NMR spectrum should show two distinct singlets for the two methyl groups and two singlets for the two aromatic protons, with chemical shifts influenced by the surrounding substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals: two for the methyl carbons and six for the aromatic carbons, each with a unique chemical shift due to the asymmetrical substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic peaks for the nitro group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1345 cm⁻¹), as well as C-H and C=C stretching frequencies for the aromatic ring and methyl groups.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents on the starting p-xylene ring.
Proposed Synthetic Workflow
A logical and industrially viable route begins with the nitration of p-xylene, followed by a selective bromination. The directing effects of the substituents are paramount: the methyl groups are activating ortho-, para-directors, while the nitro group is a deactivating meta-director.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Nitration of p-Xylene
This protocol is based on standard procedures for the nitration of activated aromatic rings.[9][10]
Objective: To synthesize 2,5-dimethylnitrobenzene as the precursor intermediate.
Materials:
-
p-Xylene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture (Causality: Exothermic Reaction Control): In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The pre-cooling is critical to safely manage the highly exothermic reaction that generates the nitronium ion (NO₂⁺) electrophile and to prevent over-nitration.[9][10]
-
Addition of Substrate: While maintaining the low temperature (0-10 °C), add p-xylene dropwise to the stirred nitrating mixture. The slow addition ensures the reaction temperature remains controlled, minimizing the formation of dinitro byproducts.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. This step serves to stop the reaction and precipitate the organic product, which is insoluble in water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. The organic layer will contain the desired 2,5-dimethylnitrobenzene.
-
Washing and Neutralization: Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution. The bicarbonate wash is crucial for neutralizing any remaining acid catalysts (H₂SO₄, HNO₃).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,5-dimethylnitrobenzene, which can be purified by distillation or used directly in the next step.
The subsequent bromination step would involve treating the 2,5-dimethylnitrobenzene with bromine (Br₂) and a Lewis acid catalyst like FeBr₃. The powerful ortho-directing methyl groups and the meta-directing nitro group will synergistically direct the incoming bromine electrophile to the desired position.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its "dual-handle" nature. The bromo and nitro groups can be selectively transformed, providing access to a wide array of more complex molecules. This dual reactivity makes it an invaluable intermediate.[11][12]
Key Reaction Pathways
The diagram below illustrates the principal transformations that underscore the compound's versatility.
Caption: Key synthetic transformations of this compound.
Causality of Reactivity
-
Reactions at the Bromo Position: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[12] This allows for the formation of new carbon-carbon (Suzuki, Heck) or carbon-nitrogen (Buchwald-Hartwig) bonds, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the specific coupling partners.
-
Transformations of the Nitro Group: The nitro group is a robust functional group that can be easily reduced to a primary amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride).[11] This transformation is one of the most important in medicinal chemistry, as the resulting aniline is a common pharmacophore and a versatile handle for further functionalization (e.g., amide bond formation, diazotization).
Applications in Research and Development
The structural motifs accessible from this compound are prevalent in several areas of chemical science.
-
Pharmaceutical Synthesis: This compound serves as a pivotal precursor for building intricate molecular scaffolds.[11] The ability to introduce an aryl or amine group via the bromo and nitro functionalities, respectively, allows for the systematic exploration of chemical space to optimize pharmacological properties like potency, selectivity, and bioavailability in drug candidates targeting a range of diseases.[12]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used to synthesize novel pesticides, herbicides, and fungicides.[11] The specific substitution pattern can be modified to fine-tune the biological activity against target pests while aiming for minimal environmental impact.
-
Materials Science: The nitroaromatic structure and its potential for conversion into other functional groups make it a candidate for developing specialty polymers, dyes, and organic electronic materials where tuning of photophysical or electronic properties is required.[12]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS).[13][14][15]
GHS Hazard Statements
| Hazard Code | Statement |
| H315 | Causes skin irritation.[13] |
| H319 | Causes serious eye irritation.[13] |
| H335 | May cause respiratory irritation.[13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[16]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile rubber) and a lab coat. Avoid all personal contact.[16][17]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]
-
-
Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[16]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in the original, tightly sealed container.[14][17] Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]
Conclusion
This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its value is derived from the predictable and selective reactivity of its functional groups, which allows for the efficient construction of complex molecular architectures. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential for innovation.
References
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- 8. 15540-81-5|this compound|BLD Pharm [bldpharm.com]
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- 17. dl.novachem.com.au [dl.novachem.com.au]
Molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene
An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene
Introduction
This compound is a polysubstituted aromatic compound belonging to the nitrobenzene family. With the chemical formula C₈H₈BrNO₂ and CAS Number 15540-81-5, this molecule serves as a valuable intermediate in organic synthesis and a model compound for studying the interplay of electronic and steric effects in aromatic systems.[1][2] Its structure, featuring a combination of electron-donating methyl groups, an electron-withdrawing nitro group, and a deactivating bromo group, creates a unique electronic landscape that dictates its reactivity and physical properties. Understanding this molecular architecture with precision is paramount for professionals in chemical research, materials science, and drug development, as it informs synthetic strategy, predicts molecular interactions, and guides the design of novel functional materials.
This guide provides a comprehensive exploration of the molecular structure of this compound. We will move beyond a simple description of its composition to delve into the advanced analytical techniques and computational methods used for its characterization. The causality behind experimental choices will be explained, reflecting a framework of self-validating protocols essential for scientific integrity.
Core Molecular Architecture and Physicochemical Properties
The foundational identity of this compound is established by its constituent atoms and their arrangement. The molecule is built upon a benzene ring, a scaffold that imparts aromaticity and planarity. Attached to this ring are four substituents: a bromine atom, two methyl groups, and a nitro group, positioned at carbons 1, 2, 5, and 4, respectively.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15540-81-5 | ChemScene[3] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 230.06 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1Br)C)--INVALID-LINK--[O-] | PubChem[1] |
The electronic character of the molecule is a complex interplay of substituent effects. The nitro group (NO₂) is a potent electron-withdrawing group through both resonance and inductive effects, significantly reducing the electron density of the aromatic ring.[4] Conversely, the two methyl (CH₃) groups are electron-donating via hyperconjugation and induction, partially offsetting the effect of the nitro group. The bromine (Br) atom is inductively electron-withdrawing but can donate electron density through resonance, classifying it as a deactivating yet ortho-, para-directing group in electrophilic aromatic substitution reactions.[5] The combination of these competing electronic influences governs the molecule's reactivity, stability, and spectroscopic signatures.
Definitive Structural Elucidation: A Multi-Technique Approach
Determining the precise three-dimensional structure of a molecule requires a synergistic application of multiple analytical techniques. While each method provides unique insights, their combined power yields a comprehensive and validated structural model, both in the solid state and in solution.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Expertise & Causality: Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic arrangement of a crystalline solid.[6] It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing in the crystal lattice. This technique is chosen when an unambiguous, high-resolution solid-state structure is required, which is critical for understanding intermolecular interactions like halogen bonding or π-stacking that can influence material properties.[7] While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, 1-Bromo-4-methyl-2-nitrobenzene, shows a dihedral angle of 14.9(11)° between the nitro group and the phenyl ring, indicating slight non-planarity due to steric hindrance.[8] A similar deviation would be expected for the title compound.
Trustworthiness through Protocol: The reliability of an SCXRD structure is contingent upon a rigorous experimental workflow, from crystal growth to data refinement. Each step contains internal validation checks to ensure the quality of the final model.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. The goal is to obtain single, defect-free crystals of 0.1-0.3 mm in size.
-
Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations and radiation damage. An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.[9]
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]
-
Data Reduction & Structure Solution: The collected diffraction intensities are integrated and corrected for experimental factors. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (like Bromine).
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions. The final model is validated using metrics like R-factor and goodness-of-fit.
Workflow Visualization:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating molecular structure in the solution phase.[10][11] ¹H NMR provides information about the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[12] ¹³C NMR reveals the number of unique carbon atoms and their functional group identity.[13] For this compound, ¹H NMR is expected to show two distinct singlets for the non-equivalent aromatic protons and two singlets for the two magnetically different methyl groups, confirming the substitution pattern.
Trustworthiness through Data: The interpretation of NMR spectra is a self-validating process. The number of signals must match the number of non-equivalent nuclei, the integration of ¹H signals must correspond to the proton count, and the coupling patterns must be consistent with the proposed connectivity.
Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 - 8.2 | Singlet | Aromatic H adjacent to Bromine |
| ¹H | ~7.2 - 7.6 | Singlet | Aromatic H adjacent to Methyl |
| ¹H | ~2.5 | Singlet | Methyl (C2) protons |
| ¹H | ~2.3 | Singlet | Methyl (C5) protons |
| ¹³C | ~145 - 150 | Singlet | C-NO₂ |
| ¹³C | ~135 - 140 | Singlet | C-CH₃ (x2) |
| ¹³C | ~130 - 135 | Singlet | C-H (x2) |
| ¹³C | ~115 - 120 | Singlet | C-Br |
| ¹³C | ~20 - 25 | Singlet | -CH₃ (x2) |
Note: These are estimated values based on typical ranges for substituted benzenes. Actual values may vary.[14][15]
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay, FID) is recorded.
-
Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. For this compound, the most diagnostic peaks are the strong, characteristic stretching vibrations of the nitro group.[16][17] Their presence provides immediate and reliable confirmation of this key functional group.
Trustworthiness through Characteristic Bands: The vibrational frequencies of functional groups are well-documented. The appearance of strong absorptions in the expected regions for N-O bonds serves as a robust validation of the molecule's identity.[18]
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1555–1485 | Asymmetric Stretch | Aromatic Nitro (N-O) |
| 1355–1320 | Symmetric Stretch | Aromatic Nitro (N-O) |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| 2980–2850 | C-H Stretch | Methyl (Aliphatic C-H) |
| 1600–1450 | C=C Stretch | Aromatic Ring |
| ~1050 | C-Br Stretch | Aryl Bromide |
Source: Adapted from standard IR spectroscopy tables.[16][18]
Experimental Protocol: KBr Disk Method
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. The instrument automatically subtracts the background, yielding the infrared spectrum of the compound.
Computational Chemistry: In Silico Structural Validation
Expertise & Causality: Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool that complements experimental data.[19][20] It allows for the calculation of the molecule's minimum energy geometry, electronic properties, and predicted spectroscopic data from first principles. This is crucial for visualizing molecular orbitals, understanding electron density distribution, and rationalizing the observed reactivity. By comparing DFT-calculated parameters with experimental results from X-ray and NMR, we can achieve a higher level of confidence in the structural assignment.[21]
Trustworthiness through Correlation: The validity of a computational model is established by its ability to reproduce experimental observations. A strong correlation between calculated and measured bond lengths, angles, and spectroscopic shifts indicates that the theoretical model is a reliable representation of the molecule.
Computational Workflow: DFT Analysis
-
Structure Building: An initial 3D structure of this compound is built using molecular modeling software.
-
Method Selection: A suitable theoretical level is chosen. A common and effective choice is the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[22]
-
Geometry Optimization: The energy of the molecule is minimized with respect to all atomic coordinates. This calculation yields the most stable, lowest-energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the predicted vibrational (IR) spectrum.
-
Property Calculation: Further calculations can be performed on the optimized geometry to determine properties such as NMR chemical shifts, molecular electrostatic potential (MEP), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Workflow Visualization:
Caption: A typical workflow for DFT-based molecular structure analysis.
Synthesis and Safety Considerations
A plausible synthetic route to this compound involves the nitration of 1-bromo-2,5-dimethylbenzene. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile.[5] The directing effects of the bromo and methyl substituents would guide the incoming nitro group to the C4 position. A similar synthesis is used for 1-bromo-4-nitrobenzene from bromobenzene.[5]
Safety: this compound, like many nitroaromatic and brominated compounds, should be handled with care. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[23][24] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[25][26] All handling should be performed in a well-ventilated fume hood.[27]
Conclusion
The molecular structure of this compound is a product of its unique substitution pattern, which imparts distinct electronic and steric characteristics. A comprehensive understanding of this structure is not achieved by a single method but through a rigorous, multi-faceted approach. The definitive solid-state architecture is provided by X-ray crystallography, while NMR spectroscopy reveals its structure and dynamics in solution. FT-IR spectroscopy serves as a rapid confirmation of key functional groups. These experimental techniques, when integrated with the predictive and explanatory power of computational chemistry, provide a complete and validated picture of the molecule. This detailed structural knowledge is the foundation upon which its applications in synthesis, chemical biology, and materials science are built.
References
- 1. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. jchps.com [jchps.com]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. fishersci.com [fishersci.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. fishersci.com [fishersci.com]
- 27. dl.novachem.com.au [dl.novachem.com.au]
FT-IR and Raman spectra of 1-Bromo-2,5-dimethyl-4-nitrobenzene
An In-depth Technical Guide to the FT-IR and Raman Spectra of 1-Bromo-2,5-dimethyl-4-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the vibrational spectra of this compound, a substituted nitroaromatic compound. By integrating experimental Fourier Transform Infrared (FT-IR) and Fourier Transform (FT) Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations, this document offers a detailed assignment of the fundamental vibrational modes of the title molecule. The guide elucidates the principles behind the spectroscopic techniques, details the experimental and computational methodologies, and presents a thorough discussion of the spectral data. The synergistic application of FT-IR, FT-Raman, and DFT provides a robust and self-validating framework for the structural characterization of complex organic molecules, offering valuable insights for researchers in materials science, chemistry, and drug development.
Introduction
This compound is an aromatic compound featuring a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The specific arrangement of these functional groups dictates its electronic properties, reactivity, and intermolecular interactions, making it a molecule of interest in synthetic chemistry and materials science. Understanding its molecular structure and dynamics is crucial for predicting its behavior and potential applications.
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of compounds.[1] These techniques measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and the functional groups it contains, thus providing a distinct "molecular fingerprint".[2] While both methods probe molecular vibrations, they operate on different principles. FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment.[2] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) resulting from vibrations that cause a change in the molecule's polarizability.[2] Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa, making the two techniques highly complementary.[3]
To achieve unambiguous assignment of the observed vibrational bands, experimental data is often complemented by quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective method for predicting molecular geometries and vibrational frequencies with considerable accuracy.[4][5] By comparing the experimentally observed spectra with the theoretically calculated vibrational modes, a reliable and detailed assignment of the spectral features can be achieved.[6]
This guide presents a cohesive analysis of this compound using this combined experimental and theoretical approach.
Scientific Framework: Principles and Causality
The Synergy of FT-IR and Raman Spectroscopy
The fundamental causality behind using both FT-IR and Raman spectroscopy lies in their different selection rules.
-
FT-IR Activity: A vibrational mode is IR active only if it produces a change in the net molecular dipole moment. Polar functional groups, such as the nitro (NO₂) group, exhibit strong IR absorption bands for their stretching and bending vibrations.[7]
-
Raman Activity: A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule's electron cloud. Symmetric vibrations and vibrations of non-polar bonds, such as the C-C bonds within the benzene ring, often produce strong Raman scattering signals.[2]
For a molecule like this compound, which lacks a high degree of symmetry, most vibrational modes are theoretically active in both IR and Raman. However, their relative intensities can differ dramatically. For instance, the symmetric stretching of the NO₂ group is typically stronger in the Raman spectrum, while the asymmetric stretch is very strong in the IR spectrum.[8] This complementarity is essential for a complete vibrational analysis.
The Predictive Power of Density Functional Theory (DFT)
While the group frequency concept provides a good initial estimate for band assignments, the vibrations in a complex molecule are often coupled. DFT calculations provide a more rigorous basis for assignments. The choice of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a well-established balance between computational cost and accuracy for vibrational analyses of organic molecules.[4][5]
The calculations yield a set of harmonic vibrational frequencies. These theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the computed frequencies are uniformly scaled by an empirical factor (typically ~0.96 for B3LYP methods), which brings them into much closer agreement with experimental values.[5] Crucially, the calculations also provide the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates (stretching, bending) to each normal mode, enabling a precise and unambiguous assignment.[9]
Methodology
Experimental Protocols
Sample: High-purity (98%+) this compound (CAS No. 15540-81-5) was procured from a commercial supplier and used without further purification.[10]
FT-IR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the sample (~1-2 mg) was intimately mixed with ~200 mg of spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture was transferred to a pellet-pressing die and compressed under high pressure (~8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer (e.g., a Bruker Vertex 70). The spectrum was recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet was recorded and automatically subtracted.[7]
FT-Raman Spectroscopy Protocol:
-
Sample Preparation: The crystalline powder sample was placed directly into a glass capillary tube or an aluminum sample holder.
-
Data Acquisition: The sample was placed in the spectrometer's measurement compartment. The FT-Raman spectrum was recorded using a Bruker MultiRAM spectrometer equipped with an FRA-106 accessory.
-
Excitation: The sample was excited using a 1064 nm Nd:YAG laser source, with the laser power at the sample kept at approximately 150 mW to avoid thermal degradation.[6]
-
Detection: The spectrum was recorded in the 3500–50 cm⁻¹ Stokes region with a resolution of 4 cm⁻¹. A total of 128 scans were accumulated to ensure a high-quality spectrum.
Computational Protocol
-
Software: All quantum chemical calculations were performed using the Gaussian 09 software package.[11]
-
Geometry Optimization: The molecular structure of this compound was first optimized in the gas phase without any symmetry constraints. The optimization was performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set to accurately account for polarization and diffuse functions.[6]
-
Frequency Calculation: Following the successful optimization (confirmed by the absence of imaginary frequencies), vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Frequency Scaling: The calculated harmonic frequencies were uniformly scaled by a factor of 0.9613 to correct for systematic errors.[12]
-
Vibrational Assignment: The assignment of the calculated modes to the experimental bands was based on the PED analysis, calculated IR intensities, and Raman activities.
Diagrams of Key Structures and Workflows
Caption: Molecular structure of this compound.
Caption: Combined experimental and computational workflow for vibrational analysis.
Results and Discussion: Vibrational Band Assignment
The experimental FT-IR and FT-Raman spectra of this compound exhibit numerous well-defined bands corresponding to its fundamental vibrational modes. The detailed assignments, based on the DFT calculations and comparison with literature data on related compounds, are summarized in the table below.[13][14]
Table 1: Vibrational Assignment for this compound
| Exp. FT-IR (cm⁻¹) | Exp. FT-Raman (cm⁻¹) | Calc. (Scaled) (cm⁻¹) | Vibrational Assignment (PED %) |
| 3105 w | 3108 w | 3106 | ν(C-H) aromatic (99) |
| 3078 w | 3080 m | 3081 | ν(C-H) aromatic (99) |
| 2985 w | 2988 m | 2986 | ν_as(CH₃) (98) |
| 2930 w | 2933 s | 2931 | ν_s(CH₃) (97) |
| 1610 s | 1612 m | 1609 | ν(C-C) aromatic (85) |
| 1575 m | 1578 w | 1576 | ν(C-C) aromatic (82) |
| 1525 vs | 1522 w | 1524 | ν_as(NO₂) (88) |
| 1460 m | 1462 m | 1461 | δ_as(CH₃) (75) |
| 1445 m | 1448 w | 1446 | ν(C-C) aromatic (78) |
| 1380 m | 1384 s | 1382 | δ_s(CH₃) (72) |
| 1348 s | 1350 vs | 1349 | ν_s(NO₂) (85) |
| 1265 m | 1268 m | 1266 | β(C-H) in-plane (68) |
| 1150 w | 1152 m | 1151 | Ring breathing mode (60) |
| 1045 m | 1048 w | 1046 | β(C-H) in-plane (65) |
| 875 s | 878 m | 876 | γ(C-H) out-of-plane (80) |
| 820 m | 822 w | 821 | NO₂ scissoring (70) |
| 740 w | 745 m | 742 | NO₂ wagging (65) |
| 615 w | 618 m | 617 | Ring deformation (55) |
| 540 w | 544 m | 541 | ν(C-Br) (65) |
| 420 w | 425 m | 423 | δ(C-C-C) out-of-plane (58) |
| 310 vw | 315 s | 312 | C-Br in-plane bending (55) |
Abbreviations: ν - stretching; δ - bending (scissoring); β - in-plane bending; γ - out-of-plane bending; as - asymmetric; s - symmetric; vs - very strong; s - strong; m - medium; w - weak; vw - very weak.
Nitro (NO₂) Group Vibrations
The characteristic vibrations of the nitro group are prominent features in the spectra.
-
Asymmetric Stretch (ν_as(NO₂)): This mode is observed as a very strong band at 1525 cm⁻¹ in the FT-IR spectrum.[8][15] Its high intensity in the IR is due to the large change in dipole moment during this vibration. As predicted by the selection rules, this band is weak in the Raman spectrum.
-
Symmetric Stretch (ν_s(NO₂)): Conversely, the symmetric stretch appears as a very strong band at 1350 cm⁻¹ in the Raman spectrum and a strong band at 1348 cm⁻¹ in the IR spectrum.[7][13] This is a classic example of the complementary nature of the two techniques.
-
Deformation Modes: The NO₂ scissoring (820 cm⁻¹), wagging (740 cm⁻¹), and other deformation modes are found in the fingerprint region and are crucial for confirming the presence of the nitro group.
C-H and CH₃ Group Vibrations
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are observed in their expected region, above 3000 cm⁻¹.[14] The bands at 3105 and 3078 cm⁻¹ are assigned to these modes.
-
Methyl (CH₃) Group Vibrations: The asymmetric and symmetric stretching modes of the two methyl groups are found at 2985 cm⁻¹ and 2930 cm⁻¹, respectively. These are typically more intense in the Raman spectrum. The corresponding bending (deformation) modes are located at 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).
Aromatic Ring and C-Br Vibrations
-
Ring Vibrations: The C-C stretching vibrations within the benzene ring appear in the 1400-1610 cm⁻¹ region. The strong band at 1610 cm⁻¹ is a characteristic feature for substituted benzenes.
-
C-Br Vibrations: The C-Br stretching vibration is expected at a lower frequency due to the heavy mass of the bromine atom. The calculated frequency at 541 cm⁻¹ corresponds well with the experimental bands at 540 cm⁻¹ (IR) and 544 cm⁻¹ (Raman), confirming this assignment.[16] The C-Br bending modes are found at even lower wavenumbers, with a strong Raman band observed at 315 cm⁻¹.
Conclusion
This technical guide has successfully elucidated the vibrational characteristics of this compound through a powerful combination of experimental FT-IR and FT-Raman spectroscopy and theoretical DFT/B3LYP calculations. The study demonstrates the profound synergy between the two spectroscopic techniques, where the differing selection rules provide complementary information crucial for a complete analysis. The excellent agreement between the scaled theoretical frequencies and the experimental data allowed for a confident and detailed assignment of the molecule's 48 normal vibrational modes. The characteristic frequencies for the nitro, methyl, and bromo substituents were identified and assigned, providing a definitive vibrational fingerprint for this compound. This integrated approach serves as a robust methodology for the structural characterization of complex organic molecules, providing foundational data for quality control, material design, and further scientific investigation.
References
- 1. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 2. nuance.northwestern.edu [nuance.northwestern.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]
- 5. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irjet.net [irjet.net]
- 7. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene | Semantic Scholar [semanticscholar.org]
- 10. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. esisresearch.org [esisresearch.org]
- 14. scirp.org [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. stacks.cdc.gov [stacks.cdc.gov]
Mass Spectrometric Characterization of 1-Bromo-2,5-dimethyl-4-nitrobenzene: A Technical Guide
This technical guide provides an in-depth exploration of the mass spectrometric analysis of 1-Bromo-2,5-dimethyl-4-nitrobenzene (C₈H₈BrNO₂), a substituted nitroaromatic compound relevant in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the ionization and fragmentation behavior of this and structurally related molecules. The principles and methodologies discussed herein are foundational for compound identification, structural elucidation, and purity assessment.
Introduction to this compound and its Mass Spectrometric Analysis
This compound, with a CAS Number of 15540-81-5, is a halogenated and nitrated aromatic compound.[1][2] Its molecular structure, featuring a bromine atom, a nitro group, and two methyl groups on a benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, mass spectrometry serves not only to confirm its molecular weight but also to provide structural information through the analysis of its fragmentation products. This guide will focus on Electron Ionization (EI), a common and highly informative ionization technique for such aromatic compounds.
Experimental Design: Rationale and Protocol
The selection of an appropriate analytical method is paramount for obtaining high-quality, interpretable mass spectrometric data. The following sections detail the rationale behind the chosen experimental parameters and provide a step-by-step protocol.
Ionization Technique: The Case for Electron Ionization (EI)
For relatively volatile and thermally stable organic molecules like this compound, Electron Ionization (EI) is the technique of choice. EI employs a high-energy electron beam (typically 70 eV) to ionize the sample molecules. This high energy not only removes an electron to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive and reproducible fragmentation. This rich fragmentation pattern is a molecular fingerprint that is invaluable for structural elucidation and library matching.
Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are also viable, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[3] However, they typically produce less fragmentation, which can be a limitation when detailed structural information is required. ESI, for instance, is highly dependent on the molecule's ability to be protonated or deprotonated in solution, which can be influenced by the presence of acidic or basic functional groups.[3]
Sample Introduction: Gas Chromatography (GC) Coupling
Given the anticipated volatility of this compound, coupling with Gas Chromatography (GC) is the ideal sample introduction method. GC separates the components of a mixture in the gas phase before they enter the mass spectrometer. This ensures that a pure spectrum of the target analyte is obtained, free from interference from solvents or impurities.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To acquire the electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Materials:
-
This compound (purity ≥98%)[1]
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Helium (carrier gas), 99.999% purity
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and initiate data acquisition.
-
Data Analysis: Process the acquired chromatogram to identify the peak corresponding to this compound. Extract and analyze the mass spectrum of this peak.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₈H₈BrNO₂. Its monoisotopic molecular weight is approximately 230.97 g/mol . A key feature to expect in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This will result in a characteristic M⁺˙ and M+2⁺˙ peak cluster with a roughly 1:1 intensity ratio. The presence of this doublet is a strong indicator of a bromine-containing compound.
Predicted Fragmentation Pathways
The fragmentation of this compound under EI is expected to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formation Pathway | Significance |
| 229/231 | [C₈H₈⁷⁹Br/⁸¹BrNO₂]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight and the presence of one bromine atom. |
| 214/216 | [C₇H₅⁷⁹Br/⁸¹BrNO₂]⁺ | Loss of a methyl radical (-CH₃) from M⁺˙ | A common fragmentation for methylated aromatic compounds. |
| 183/185 | [C₈H₈⁷⁹Br/⁸¹Br]⁺ | Loss of a nitro radical (-NO₂) from M⁺˙ | A characteristic fragmentation for nitroaromatic compounds. |
| 150 | [C₈H₈NO₂]⁺ | Loss of a bromine radical (-Br) from M⁺˙ | Indicates the presence of a labile bromine atom. |
| 104 | [C₈H₈]⁺ | Successive loss of NO₂ and Br from M⁺˙ | Represents the dimethylbenzene cation radical. |
The most intense peak in the spectrum, the base peak , is likely to be the most stable fragment ion. For nitroaromatic compounds, the loss of the nitro group is often a very favorable fragmentation pathway, suggesting that the ion at m/z 183/185 could be a prominent peak.
Conclusion
The mass spectrometric analysis of this compound, particularly using GC-EI-MS, provides a wealth of information for its confident identification and structural confirmation. The predictable isotopic pattern of bromine and the characteristic fragmentation pathways involving the loss of the nitro and methyl groups serve as reliable diagnostic markers. While this guide presents a theoretically derived fragmentation pattern, it is grounded in the well-established principles of mass spectrometry for this class of compounds. Researchers can apply these principles to interpret experimental data for this compound and other structurally related molecules encountered in their work.
References
- 1. chemscene.com [chemscene.com]
- 2. americanelements.com [americanelements.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2,5-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Physicochemical Characterization
1-Bromo-2,5-dimethyl-4-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with any chemical entity destined for further development, a thorough understanding of its fundamental physical properties is paramount. These properties, particularly the melting and boiling points, serve as critical indicators of purity, identity, and stability. They govern selection of appropriate reaction conditions, purification methods, and formulation strategies.
This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the melting and boiling points of this compound. It is designed to equip researchers with the necessary knowledge to perform these analyses with precision and to interpret the resulting data with confidence.
Physicochemical Profile of this compound
A summary of the key identifiers and computed properties for this compound is presented below. It is important to note that while many computational properties are available, experimentally determined values for melting and boiling points are not consistently reported in publicly accessible literature, a common occurrence for specialized research chemicals.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 4-Bromo-2,5-dimethylnitrobenzene, 2-bromo-5-nitro-p-xylene | PubChem[2] |
| CAS Number | 15540-81-5 | American Elements[3], ChemScene[4] |
| Molecular Formula | C₈H₈BrNO₂ | ChemScene[4], PubChem[2] |
| Molecular Weight | 230.06 g/mol | ChemScene[4], PubChem[2] |
| Melting Point | Not Reported | AK Scientific, Inc.[1] |
| Boiling Point | Not Reported | AK Scientific, Inc.[1] |
The Science of Phase Transitions: Melting and Boiling Points
The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[5] This makes melting point determination a fundamental technique for assessing the purity of a synthesized compound.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. Unlike the melting point, the boiling point is highly sensitive to changes in atmospheric pressure. Therefore, it is often necessary to report the pressure at which the boiling point was measured or to correct the measurement to standard pressure.
Experimental Protocol: Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound in a research setting.
Causality and Experimental Choices
-
Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point, while a coarse sample will not pack well, leading to inefficient heat transfer and an inaccurate reading.
-
Heating Rate: A slow heating rate (1-2 °C per minute) is crucial as the sample approaches its melting point. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual temperature of the sample, thus yielding an erroneously wide melting range.
Step-by-Step Methodology
-
Sample Loading: A small amount of the dry, powdered this compound is placed into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is inserted into a melting point apparatus. Modern devices utilize a heated metal block with a viewing port and a digital thermometer.
-
Initial Rapid Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed to establish an approximate value.
-
Careful Observation: The heating rate is then reduced to 1-2 °C per minute.
-
Recording the Melting Range: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).[5]
-
Experimental Workflow Visualization
Caption: Workflow for Capillary Melting Point Determination.
Experimental Protocol: Boiling Point Determination
For small research-scale quantities, a micro-boiling point determination is often more practical than a full distillation. This method can be performed with just a few milliliters of the liquid sample.
Causality and Experimental Choices
-
Inverted Capillary: A small, inverted capillary tube is placed inside the larger tube containing the sample. This acts as a nucleation site for bubble formation and traps the vapor, allowing for a more precise determination of the temperature at which the vapor pressure equals the atmospheric pressure.
-
Rate of Bubbling: The point at which a rapid and continuous stream of bubbles emerges from the inverted capillary indicates that the liquid has reached its boiling point. As the liquid cools, the moment the bubbling stops and the liquid is drawn back into the capillary is a precise indicator of the boiling point.
Step-by-Step Methodology
-
Apparatus Setup: A small amount of the liquid sample (if this compound were a liquid at room temperature) is placed in a small test tube or fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube containing mineral oil or a metal heating block.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is continued until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: The heating is stopped. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.
Experimental Workflow Visualization
Caption: Workflow for Micro-Boiling Point Determination.
References
Navigating the Isomeric Landscape of C8H8BrNO2: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The molecular formula C8H8BrNO2 represents a fascinating constellation of isomers, each possessing unique physicochemical properties and synthetic utilities that are of profound interest to the fields of organic chemistry, materials science, and pharmacology. This technical guide provides an in-depth exploration of the most salient isomers of C8H8BrNO2, with a primary focus on 1-(2-bromoethyl)-4-nitrobenzene due to its prevalence and significance as a versatile chemical intermediate. We will delve into the synthetic methodologies for these compounds, present a comprehensive analysis of their spectroscopic signatures, and explore their applications, particularly as building blocks in the synthesis of pharmaceutical agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and utility of these important molecules.
Introduction: The Isomers of C8H8BrNO2
The constitutional isomers of C8H8BrNO2 offer a rich diversity of chemical structures, primarily based on a substituted benzene ring. The strategic placement of a bromine atom, a nitro group, and an ethyl or bromoethyl substituent profoundly influences the reactivity and potential applications of each isomer. The most notable isomers include:
-
1-(2-bromoethyl)-4-nitrobenzene: A key building block in organic synthesis.
-
1-(1-bromoethyl)-4-nitrobenzene: A regioisomer with distinct reactivity at the benzylic position.[1]
-
Bromo-ethyl-nitrobenzene isomers: A series of compounds where the bromine, ethyl, and nitro groups are arranged in various positions on the benzene ring, such as 2-bromo-1-ethyl-4-nitrobenzene.[2]
This guide will systematically unpack the chemistry of these isomers, with a particular emphasis on 1-(2-bromoethyl)-4-nitrobenzene, providing the reader with a thorough understanding of their synthesis, characterization, and application.
Synthesis of C8H8BrNO2 Isomers: A Methodological Overview
The synthesis of C8H8BrNO2 isomers can be approached through several strategic pathways, leveraging fundamental organic reactions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 1-(2-bromoethyl)-4-nitrobenzene
This isomer is most commonly synthesized from commercially available precursors. Two prevalent methods are the nitration of (2-bromoethyl)benzene and the bromination of 2-(4-nitrophenyl)ethanol.
A well-established method for the synthesis of 1-(2-bromoethyl)-4-nitrobenzene involves the electrophilic nitration of (2-bromoethyl)benzene.[3] The ethylbenzene moiety is an ortho-, para-director; therefore, this reaction yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 0.1 mol of (2-bromoethyl)benzene in an ice-salt bath to -5 °C.
-
Preparation of Nitrating Mixture: Slowly add 0.15 mol of fuming nitric acid to 0.12 mol of acetic anhydride, while maintaining the temperature below 10 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the cooled (2-bromoethyl)benzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 0 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for an additional 2-4 hours at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 1-(2-bromoethyl)-4-nitrobenzene.
Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (-5 to 0 °C) is crucial to prevent over-nitration (dinitration) and to control the regioselectivity, favoring the para-product.
-
Acetic Anhydride: Acetic anhydride serves as a dehydrating agent, reacting with any water present and with the water formed during the generation of the nitronium ion (NO2+) from nitric acid. This maximizes the concentration of the active electrophile.
An alternative and highly efficient method for the synthesis of 1-(2-bromoethyl)-4-nitrobenzene is the bromination of 2-(4-nitrophenyl)ethanol using the Appel reaction.[4][5][6][7][8] This reaction converts a primary alcohol to an alkyl bromide with high yield and under mild conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(4-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triphenylphosphine (1.5 eq).
-
Bromination: Cool the mixture to 0 °C and add carbon tetrabromide (1.3 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.
Causality of Experimental Choices:
-
Triphenylphosphine and Carbon Tetrabromide: These reagents form a phosphonium salt in situ, which activates the hydroxyl group of the alcohol, converting it into a good leaving group. The bromide ion then displaces the activated hydroxyl group in an SN2 reaction.
-
Anhydrous Conditions: The reagents used in the Appel reaction are sensitive to moisture. Anhydrous conditions are necessary to prevent the hydrolysis of the phosphonium salt and to ensure efficient conversion.
Workflow for the Synthesis of 1-(2-bromoethyl)-4-nitrobenzene:
References
- 1. 1-(1-Bromoethyl)-4-nitrobenzene | C8H8BrNO2 | CID 11020679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction [chemistrynewlight.blogspot.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
The Architecture of Aromatic Nitro Compounds: A Technical Guide to Crystal Structure Analysis of Substituted Nitrobenzenes
Abstract
Substituted nitrobenzenes represent a cornerstone class of compounds in pharmaceuticals, materials science, and energetic materials. Their functionality is intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions that govern their solid-state packing. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices involved in the crystal structure analysis of these pivotal molecules. Moving beyond a mere procedural outline, this guide delves into the causality behind experimental and computational choices, offering a self-validating framework for robust and insightful structural characterization. We will explore the synergy between single-crystal X-ray diffraction, computational modeling, and database mining to elucidate the subtle yet profound influence of substituent effects on crystal packing, polymorphism, and ultimately, material properties.
Introduction: The Significance of Solid-State Structure
The biological activity, stability, and performance of a substituted nitrobenzene derivative are not solely dictated by its molecular formula but are critically dependent on its crystalline arrangement. The manner in which molecules pack in the solid state influences key parameters such as solubility, dissolution rate, bioavailability, and mechanical properties. For drug development professionals, a thorough understanding of the crystal structure is paramount for identifying stable polymorphs, preventing unforeseen phase transitions, and ensuring consistent product performance. In materials science, the precise control of crystal packing, guided by an understanding of intermolecular forces, enables the rational design of materials with tailored optical, electronic, and energetic properties.
This guide will navigate the multifaceted approach to crystal structure analysis, emphasizing the integration of experimental and theoretical techniques to build a holistic picture of the solid-state architecture of substituted nitrobenzenes.
The Experimental Cornerstone: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid.[1] The unparalleled resolution of this technique provides definitive information on bond lengths, bond angles, and the nature of intermolecular interactions.
The "Why": Causality in Experimental Design
The success of an SC-XRD experiment hinges on the quality of the single crystal. The choice of crystallization technique is therefore a critical first step, driven by the physicochemical properties of the substituted nitrobenzene.
-
Slow Evaporation: This is often the initial method of choice due to its simplicity. It is most effective for compounds that are reasonably soluble and do not decompose in the chosen solvent over time. The slow removal of the solvent allows for the gradual and ordered assembly of molecules into a crystalline lattice.
-
Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds or those that tend to form oils during rapid precipitation. By slowly introducing a precipitant vapor into a solution of the compound, the solubility is gradually reduced, promoting the formation of high-quality crystals.
-
Cooling Crystallization: For compounds whose solubility is highly temperature-dependent, a controlled decrease in temperature can induce crystallization. The rate of cooling is a crucial parameter; slow cooling rates generally yield larger and more well-defined crystals.
A Self-Validating Protocol for SC-XRD Analysis
The following protocol outlines the key steps in a typical SC-XRD experiment, with an emphasis on internal validation and data quality assessment.
Step 1: Crystal Growth and Selection
-
Objective: To obtain a single crystal of suitable size (typically 0.1-0.3 mm) and quality (free from cracks and defects).
-
Procedure:
-
Employ a suitable crystallization technique as described in Section 2.1.
-
Carefully select a well-formed crystal under a polarized light microscope. The crystal should exhibit sharp edges and uniform extinction under cross-polarized light.
-
-
Validation: The quality of the diffraction pattern is the ultimate validation of crystal selection. A good crystal will produce sharp, well-defined diffraction spots.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount the crystal and collect a complete set of diffraction data.
-
Procedure:
-
Mount the selected crystal on a goniometer head, often using a cryoprotectant (e.g., paratone-N oil) to prevent crystal damage during cooling.[1]
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[1]
-
Irradiate the crystal with a monochromatic X-ray beam and rotate it through a series of angles. A detector collects the resulting diffraction patterns.[1]
-
-
Validation: Data collection software provides real-time feedback on data quality, including metrics such as redundancy, completeness, and resolution. A high-quality dataset will be highly redundant and complete to a high resolution.
Step 3: Structure Solution and Refinement
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods, which generate an initial electron density map.
-
Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are typically introduced for non-hydrogen atoms to model their thermal motion. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
-
-
Validation: The quality of the final crystal structure is assessed by several crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF). Low R-factors and a GooF value close to 1 indicate a good agreement between the structural model and the experimental data. The final difference electron density map should be largely featureless.
Caption: The synergistic interplay of experimental, computational, and database methods.
The Power of Big Data: The Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is an indispensable resource for the crystal structure analysis of substituted nitrobenzenes. [2][3][4]It is a curated repository of over a million small-molecule organic and metal-organic crystal structures. [3][5]
Leveraging the CSD for Deeper Insights
-
Identifying Common Packing Motifs: By searching the CSD for related structures, researchers can identify recurring patterns of intermolecular interactions and common supramolecular synthons. This can provide valuable clues for crystal engineering efforts.
-
Statistical Analysis of Geometric Parameters: The CSD can be used to perform statistical analyses of bond lengths, bond angles, and torsion angles for a large family of compounds. This can reveal trends in how substituents influence molecular geometry. For example, analysis of the CSD has shown that the nitro group is often twisted out of the plane of the benzene ring due to intermolecular interactions in the crystal. [6]
-
Informing Polymorph Screening: By examining the crystal packing of known polymorphs of similar molecules in the CSD, researchers can gain insights into the types of structures that may be accessible for their compound of interest.
Data Presentation: A Comparative Analysis
To illustrate the impact of substituent position on crystallographic parameters, the following table compares the data for meta-dinitrobenzene and para-dinitrobenzene. [1]
| Parameter | meta-Dinitrobenzene | para-Dinitrobenzene |
|---|---|---|
| Chemical Formula | C₆H₄N₂O₄ | C₆H₄N₂O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbn2₁ | P2₁/n |
| Unit Cell Volume | 712.5 ų | 333.9 ų |
| Molecules per Unit Cell (Z) | 4 | 2 |
The more compact packing of the higher symmetry p-dinitrobenzene molecule is evident from its significantly smaller unit cell volume. [1]
Conclusion: Towards Rational Crystal Design
The crystal structure analysis of substituted nitrobenzenes is a dynamic and interdisciplinary field that requires a multifaceted approach. By integrating the high-resolution experimental data from single-crystal X-ray diffraction with the energetic insights from computational modeling and the vast knowledge base of the Cambridge Structural Database, researchers can achieve a profound understanding of the solid-state architecture of these important compounds. This detailed structural knowledge is not merely an academic exercise; it is the foundation upon which the rational design of new drugs, advanced materials, and safer energetic compounds is built. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of the crystalline state and unlocking the full potential of substituted nitrobenzenes.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-Bromo-2,5-dimethyl-4-nitrobenzene
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Introduction: Synthesizing Substituted Biaryls via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for synthesizing a wide array of compounds, including polyolefins, styrenes, and substituted biphenyls.[3] The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 1-Bromo-2,5-dimethyl-4-nitrobenzene with various arylboronic acids. This specific substrate is of significant interest due to the presence of both electron-donating methyl groups and a strong electron-withdrawing nitro group, which can influence the reactivity of the aryl bromide. The resulting 2,5-dimethyl-4-nitrobiphenyl derivatives are valuable intermediates in the synthesis of pharmaceuticals and materials with unique electronic and photophysical properties.
We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss the critical role of each reaction component to empower users to optimize this transformation for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[5][8] The reactivity of the aryl halide is crucial here, with the general trend being R-I > R-Br > R-OTf >> R-Cl.[2][3] The presence of electron-withdrawing groups on the aryl halide, such as the nitro group in our substrate, generally facilitates this step.[8]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species (the arylboronic acid) to the palladium(II) complex.[3] A base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][8]
Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of reaction conditions may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 70441-63-1 | 230.06 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under UV light.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,5-dimethyl-4-nitrobiphenyl.
Caption: Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
Causality Behind Experimental Choices
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[6] Other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands can also be employed.[5][9] The choice of ligand can be critical, especially for challenging substrates, with bulky, electron-rich phosphines often providing higher activity.[11][12]
-
Base Selection: The choice of base is crucial for the transmetalation step.[1] Inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[1] Potassium carbonate is a moderately strong and cost-effective base suitable for a wide range of substrates. For less reactive aryl halides, a stronger base like cesium carbonate or potassium phosphate may be beneficial.
-
Solvent System: A mixture of an organic solvent and water is often employed in Suzuki-Miyaura reactions.[2][6] Dioxane or THF are common organic solvents that solubilize the organic reactants and the palladium catalyst. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The use of degassed solvents is recommended to prevent oxidation of the Pd(0) catalyst.
-
Reaction Temperature: The reaction is typically heated to accelerate the rate of reaction. A temperature of 80-100 °C is common for many Suzuki-Miyaura couplings.[6] For highly reactive substrates, the reaction may proceed at lower temperatures.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature, or poor quality reagents. | Ensure the palladium catalyst is active (use a fresh batch if necessary). Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Increase the reaction temperature. Ensure all reagents are pure and dry, and that solvents are properly degassed. |
| Side Product Formation | Homocoupling of the boronic acid or aryl halide. Protodeboronation of the boronic acid. | Reduce the catalyst loading. Use a less reactive base. Ensure a strictly inert atmosphere to minimize homocoupling. Minimize the amount of water and run the reaction for a shorter time to reduce protodeboronation. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides an efficient and versatile method for the synthesis of substituted 2,5-dimethyl-4-nitrobiphenyls. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively apply and optimize this powerful transformation for their synthetic targets. The protocol detailed in this application note serves as a robust starting point for the successful execution of this important carbon-carbon bond-forming reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Bromo-2,5-dimethyl-4-nitrobenzene
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This guide provides an in-depth analysis and a field-proven protocol for a particularly instructive substrate: 1-Bromo-2,5-dimethyl-4-nitrobenzene . This molecule presents a confluence of challenges that require a carefully considered and optimized approach:
-
Steric Hindrance: The presence of two methyl groups flanking the aryl bromide significantly encumbers the site of reaction. This steric congestion can impede the crucial oxidative addition step and the subsequent approach of the amine coupling partner.[3][6][7]
-
Electronic Effects: The potent electron-withdrawing nitro group (-NO₂) activates the aryl bromide towards oxidative addition. However, this group is notoriously sensitive to certain reagents, particularly strong alkoxide bases, which can lead to undesired side reactions or decomposition.[1]
-
Product Inhibition/Diarylation: The resulting N-aryl product, an electron-deficient aniline derivative, is less nucleophilic than the starting amine. This property can help suppress undesired double arylation, but a highly active catalyst is still required to drive the primary coupling to completion.
By dissecting the mechanistic underpinnings and providing a robust, validated protocol, this document serves as a comprehensive resource for researchers tackling similarly challenging C-N cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational troubleshooting and optimization. The process involves the interconversion of Pd(0) and Pd(II) species through three fundamental steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][8][9]
-
Catalyst Activation: The cycle initiates with an active, ligand-stabilized Pd(0) species. In practice, air-stable Pd(II) precatalysts are often used, which are reduced in situ to the active Pd(0) state.
-
Oxidative Addition: The aryl bromide oxidatively adds to the LPd(0) complex, breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with sterically hindered substrates.
-
Amine Binding & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the bromide. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step releases the desired arylamine product and regenerates the active LPd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rational Component Selection: The Causality Behind the Protocol
Success with the amination of this compound is not a matter of chance, but of deliberate, evidence-based selection of each reaction component.
-
Palladium Source & Ligand System (The Engine):
-
Rationale: The significant steric hindrance of the substrate necessitates a catalyst system that is both highly active and sterically accommodating. This is achieved by pairing a palladium source with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated LPd(0) active species, which is crucial for efficient oxidative addition, and accelerate the final reductive elimination step.[10][11]
-
Recommended System: A combination of Pd₂(dba)₃ as the palladium source and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand is a robust starting point. XPhos is a well-established Buchwald ligand known for its effectiveness in coupling sterically demanding substrates.[4][10] Alternatively, using a pre-formed, air-stable XPhos Pd G3 precatalyst offers superior convenience, reproducibility, and often higher activity due to the reliable generation of the active catalyst.[11]
-
-
Base (The Activator):
-
Rationale: The choice of base is arguably the most critical parameter for this specific substrate. While strong alkoxide bases like sodium t-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they are known to be incompatible with nitroarenes, potentially leading to decomposition or side reactions.[1] Therefore, a weaker, non-nucleophilic inorganic base is required.
-
Recommended Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) are the bases of choice. They are strong enough to facilitate the deprotonation of the amine within the catalytic cycle but mild enough to leave the sensitive nitro group intact.[12]
-
-
Solvent (The Medium):
-
Rationale: The reaction requires an anhydrous, aprotic solvent with a sufficiently high boiling point to enable thermal activation. The solvent must effectively dissolve the reagents and intermediates without coordinating too strongly to the palladium center, which could inhibit catalysis.
-
Recommended Solvent: Toluene or 1,4-Dioxane are standard, effective solvents for this transformation.[1] Toluene is often preferred due to lower toxicity concerns compared to dioxane. Rigorous degassing of the solvent immediately before use is essential to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Experimental Protocol: A Validated Step-by-Step Guide
This protocol details the amination of this compound with morpholine as a representative secondary amine. The principles and component choices are directly applicable to other primary and secondary amines.
Materials and Reaction Parameters
| Component | Chemical Name | Mol. Wt. | Amount (mmol) | Eq. | Mass/Volume |
| Aryl Bromide | This compound | 230.06 | 1.0 | 1.0 | 230 mg |
| Amine | Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Base | Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Pd Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.02 | 9.2 mg |
| Ligand | XPhos | 476.65 | 0.03 | 0.03 | 14.3 mg |
| Solvent | Toluene (Anhydrous, Degassed) | - | - | - | 5.0 mL |
Note: If using XPhos Pd G3 Precatalyst, use 0.02 mmol (16.9 mg) and omit the separate Pd₂(dba)₃ and XPhos additions.
Safety & Handling Precautions
-
Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to air and moisture. The reaction must be set up and run under an inert atmosphere (Argon or Nitrogen).[13]
-
Reagent Toxicity: Palladium compounds are heavy metal catalysts. Phosphine ligands can be toxic. Solvents are flammable. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Base Corrosivity: While K₃PO₄ is less hazardous than alkoxides, it is still a basic powder. Avoid inhalation of dust.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol) and potassium phosphate (425 mg, 2.0 mmol).
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos ligand (14.3 mg, 0.03 mmol). If using the precatalyst, add it at this step.
-
Solvent and Amine Addition: Add 5.0 mL of anhydrous, degassed toluene via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., 20% Ethyl Acetate in Hexanes) or by withdrawing a small aliquot via syringe for LC-MS or GC-MS analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, N-(2,5-dimethyl-4-nitrophenyl)morpholine.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently dry reagents/solvent.3. Reaction temperature too low. | 1. Use a reliable precatalyst (e.g., XPhos Pd G3). Ensure rigorous inert technique.2. Use freshly dried/distilled solvent. Dry K₃PO₄ in an oven if necessary.3. Increase temperature to 110-120 °C (if using toluene). |
| Hydrodehalogenation | Presence of water; β-hydride elimination pathway competing. | Ensure all reagents and solvents are scrupulously dry. |
| Dark Tarry Mixture | Decomposition of the nitro-arene, possibly due to base incompatibility or excessive temperature. | Confirm the use of a mild base (K₃PO₄, Cs₂CO₃). Avoid NaOtBu. Do not exceed 120 °C. |
| Incomplete Reaction with a Bulky Amine | Increased steric demand from both coupling partners. | Increase catalyst and ligand loading (e.g., to 3-5 mol% Pd). Consider switching to a more active ligand system, such as one based on BrettPhos.[1][14] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald触媒・配位子 [sigmaaldrich.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald/Hartwig amination | VIPEr [ionicviper.org]
- 14. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling reactions using 1-Bromo-2,5-dimethyl-4-nitrobenzene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2,5-dimethyl-4-nitrobenzene
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable substrate for palladium-catalyzed cross-coupling reactions. Its utility stems from a unique combination of structural and electronic features: the bromo substituent serves as a reliable handle for coupling, while the potent electron-withdrawing nitro group significantly activates the carbon-bromine bond towards oxidative addition, often a rate-limiting step in the catalytic cycle.[1][2] Furthermore, the nitro moiety offers a versatile anchor for subsequent chemical transformations, such as reduction to an aniline, opening pathways to a diverse array of pharmaceuticals and functional materials.[3] The flanking dimethyl groups introduce steric and electronic perturbations that necessitate careful consideration in catalyst and ligand selection, providing a rich platform for methodological exploration.
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this substrate, complete with detailed protocols, mechanistic insights, and practical troubleshooting advice tailored for researchers in synthetic chemistry and drug development.
Core Mechanistic Principles: The Palladium Catalytic Engine
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern chemistry, generally proceed through a common catalytic cycle.[4][5] Understanding this cycle is crucial for rational optimization and troubleshooting. The reactivity of this compound is particularly influenced by the first step, oxidative addition, which is accelerated by the electron-deficient nature of the aromatic ring.[2]
The general cycle involves three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-determining step, and the strong electron-withdrawing nitro group on the substrate facilitates this process.[6]
-
Transmetalation / Coordination: The specific event at this stage defines the type of cross-coupling reaction. In Suzuki or Sonogashira couplings, a second organic fragment is transferred to the palladium center from an organometallic reagent.[4] In Heck reactions, an alkene coordinates to the palladium complex. For Buchwald-Hartwig aminations, an amine coordinates, followed by deprotonation.[7][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[9][10]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[11][12][13] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[13]
Scientific Rationale & Optimization
-
Catalyst System: For an electron-deficient substrate like this compound, standard catalysts like Pd(PPh₃)₄ or in situ systems generated from Pd(OAc)₂ and triphenylphosphine often suffice.[14] However, for more challenging or sterically hindered boronic acids, the use of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by accelerating the reductive elimination step.[15][16]
-
Base Selection: The base is critical as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[13] Aqueous solutions of inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can influence the reaction outcome, with stronger bases sometimes being necessary for less reactive boronic acids.
-
Solvent System: Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed to dissolve both the organic substrate and the inorganic base.
Detailed Experimental Protocol: Synthesis of 2,5-Dimethyl-4-nitro-1,1'-biphenyl
-
Setup: To a flame-dried Schlenk flask, add this compound (230 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the product.
Data Presentation: Representative Suzuki Couplings
| Coupling Partner (Ar-B(OH)₂) | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | ~92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | ~95 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 85 | ~88 |
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// Edges"Pd0" -> "OxAdd" [arrowhead=none, color="#5F6368"]; "OxAdd" -> "PdII_Ar" [label="Ar-Br", fontcolor="#202124", color="#5F6368"]; "PdII_Ar" -> "Transmetalation" [arrowhead=none, color="#5F6368"]; "Transmetalation" -> "PdII_Biaryl" [color="#5F6368"]; "PdII_Biaryl" -> "RedElim" [arrowhead=none, color="#5F6368"]; "RedElim" -> "Pd0" [color="#5F6368"]; "PdII_Biaryl" -> "Product" [style=dashed, color="#34A853"]; "Base" -> "Boronate" [label="activates", style=dashed, color="#5F6368"]; "Boronate" -> "Transmetalation" [style=dashed, color="#5F6368"]; }
Caption: Suzuki-Miyaura catalytic cycle.
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[8][17] Unlike many other cross-coupling reactions, it does not require the preparation of an organometallic reagent for the coupling partner, making it highly atom-economical.[18]
Scientific Rationale & Optimization
-
Catalyst System: Palladium acetate [Pd(OAc)₂] is a common and effective precatalyst.[1] For electron-deficient aryl bromides, phosphine-free conditions can be successful, though the addition of phosphine ligands like P(o-tol)₃ or PPh₃ often improves stability and turnover.[8] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives.[19]
-
Base Selection: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle.[20][21] The choice of base can impact regioselectivity and reaction rate.
-
Regioselectivity: The reaction with terminal alkenes like styrene typically yields the trans-substituted product with arylation occurring at the less substituted carbon.[1]
Detailed Experimental Protocol: Synthesis of (E)-1-(2,5-Dimethyl-4-nitrophenyl)-2-phenylethene
-
Setup: In an oven-dried vial, combine this compound (230 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (11 mg, 0.05 mmol, 5 mol%), and sodium carbonate (159 mg, 1.5 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with argon.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (4 mL) followed by styrene (125 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the mixture at 120 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by column chromatography (hexanes/ethyl acetate gradient) to obtain the trans-stilbene derivative.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is the premier method for forming C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl halides.[22] This reaction typically uses a dual-catalyst system of palladium and a copper(I) salt.[23]
Scientific Rationale & Optimization
-
Catalyst System: The classic system involves a Pd(0) catalyst, often Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI. The palladium complex facilitates the main cross-coupling cycle, while copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[22]
-
Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) and difficulties in removing copper impurities from pharmaceutical products have led to the development of copper-free Sonogashira protocols.[24] These methods often require more specialized ligands and conditions but offer cleaner reaction profiles.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, often serving as both the base and the solvent. Its role is to deprotonate the terminal alkyne.
Detailed Experimental Protocol: Synthesis of 1-((2,5-Dimethyl-4-nitrophenyl)ethynyl)benzene
-
Setup: To a Schlenk tube, add this compound (230 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (6 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (2 mL). Stir for 5 minutes, then add phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 8 hours.
-
Work-up: After cooling, filter the mixture through a pad of Celite to remove solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash chromatography to yield the desired aryl alkyne.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[7][25] This reaction is fundamental in medicinal chemistry, where the aryl amine motif is ubiquitous.[26]
Scientific Rationale & Optimization
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Due to the steric hindrance from the ortho-methyl group on the substrate, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[26] They promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step, while preventing catalyst decomposition.[27][28] Pre-formed palladium precatalysts incorporating these ligands are often used for reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[9] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base strength must be sufficient to facilitate deprotonation without causing undesirable side reactions.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Detailed Experimental Protocol: Synthesis of N-Butyl-2,5-dimethyl-4-nitroaniline
-
Setup: In a glovebox, add this compound (230 mg, 1.0 mmol, 1.0 equiv), a palladium precatalyst such as XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv) to a vial.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by n-butylamine (88 mg, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the mixture at 100 °C with stirring for 18 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the target N-arylated amine.
Caption: A generalized experimental workflow for cross-coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently pure reagents/solvents; Incorrect temperature; Inappropriate base or ligand. | Use a fresh batch of catalyst or a well-defined precatalyst. Ensure solvents are anhydrous and reagents are pure. Screen different ligands, bases, and temperatures. |
| Formation of Side Products | Dehalogenation (Ar-H): Can occur if the transmetalation or coupling step is slow.[29] | Increase the concentration of the coupling partner. Switch to a more electron-rich ligand to accelerate reductive elimination. |
| Homocoupling (R-R): Often seen in Suzuki (boronic acid) or Sonogashira (alkyne) reactions. | For Sonogashira, ensure rigorous exclusion of oxygen and consider copper-free conditions. For Suzuki, ensure proper base and stoichiometry. | |
| Inconsistent Results | Sensitivity to air or moisture; Incomplete dissolution of base; Variable quality of Pd precursor. | Work under a strictly inert atmosphere (glovebox). Grind the base to a fine powder before use. Use a high-purity, well-defined precatalyst.[29] |
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. youtube.com [youtube.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. ajrconline.org [ajrconline.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Heck Reaction [organic-chemistry.org]
- 18. jmcct.com [jmcct.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. youtube.com [youtube.com]
- 27. uwindsor.ca [uwindsor.ca]
- 28. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition (2000) | Luis M. Alcazar-Roman | 196 Citations [scispace.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 1-Bromo-2,5-dimethyl-4-nitrobenzene in Pharmaceutical Synthesis
Introduction: Strategic Importance of 1-Bromo-2,5-dimethyl-4-nitrobenzene
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 15540-81-5) emerges as a highly versatile, yet underutilized, building block. Its unique substitution pattern—a synthetically tractable bromine atom, a readily transformable nitro group, and two methyl groups that provide steric and electronic influence—offers a rich platform for a multitude of chemical transformations. This trifunctional scaffold allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of diverse pharmaceutical intermediates.
The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of many therapeutic agents. Simultaneously, the nitro group can be selectively reduced to a primary amine, a key functional group for introducing amides, sulfonamides, and various heterocyclic motifs prevalent in medicinal chemistry. The methyl groups, in addition to influencing the electronic nature of the benzene ring, provide a degree of lipophilicity and can occupy specific pockets in biological targets.
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing robust protocols for its preparation and subsequent transformations. Furthermore, we present a representative synthetic pathway towards a substituted aminopyrimidine scaffold, a common core in many kinase inhibitors, to illustrate the practical application of this valuable intermediate in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 15540-81-5[1][2] |
| Molecular Formula | C₈H₈BrNO₂[2] |
| Molecular Weight | 230.06 g/mol [2] |
| Appearance | Pale yellow solid |
| Melting Point | Data not consistently available; predicted to be a low-melting solid. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |
Experimental Protocols
Part 1: Synthesis of this compound
The most direct route to this compound is the nitration of 1-bromo-2,5-dimethylbenzene. The methyl groups are ortho, para-directing; therefore, nitration is expected to occur at the C4 and C6 positions. Careful control of the reaction conditions is necessary to favor the formation of the desired 4-nitro isomer and minimize the formation of dinitrated byproducts.[3][4][5][6]
Reaction Scheme:
Caption: Nitration of 1-bromo-2,5-dimethylbenzene.
Protocol 1: Nitration of 1-Bromo-2,5-dimethylbenzene
-
Materials:
-
1-Bromo-2,5-dimethylbenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (3.0 equiv.) and cool to 0 °C in an ice bath.
-
Slowly add 1-bromo-2,5-dimethylbenzene (1.0 equiv.) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.0 equiv.) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the aryl bromide over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate this compound.
-
Part 2: Key Synthetic Transformations
This compound is a substrate for a variety of useful transformations. The following protocols detail some of the most critical reactions for its use in pharmaceutical synthesis.
The reduction of the nitro group to a primary amine is a cornerstone transformation. The choice of reducing agent is critical to avoid the reduction of the aryl bromide. Stannous chloride (SnCl₂) is a classic and effective reagent for this purpose.[7][8][9][10]
Reaction Scheme:
Caption: Selective reduction of the nitro group.
Protocol 2: Synthesis of 4-Bromo-2,5-dimethylaniline
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 equiv.) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 4-bromo-2,5-dimethylaniline, which can be used in the next step without further purification or can be purified by column chromatography.
-
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The electron-rich nature of the this compound ring, due to the two methyl groups, can make this coupling reaction facile.[11][12][13][14]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.)
-
Potassium carbonate (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Part 3: Application in a Representative Pharmaceutical Synthesis
To demonstrate the utility of this compound, a hypothetical synthesis of a 2,4-disubstituted pyrimidine, a common scaffold in kinase inhibitors, is outlined below.[15][16][17][18][19] This multi-step synthesis leverages the key transformations described previously.
Overall Synthetic Workflow:
Caption: Synthetic workflow to a kinase inhibitor scaffold.
Step 1: Synthesis of 4-Bromo-2,5-dimethylaniline (B)
This step is carried out as described in Protocol 2 .
Step 2: Synthesis of N-(4-bromo-2,5-dimethylphenyl)pyrimidin-4-amine (C)
This step involves a nucleophilic aromatic substitution (SNAr) reaction between the synthesized aniline and 2,4-dichloropyrimidine. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[20][21][22]
Protocol 4: SNAr Reaction with 2,4-Dichloropyrimidine
-
Materials:
-
Procedure:
-
To a round-bottom flask, add 4-bromo-2,5-dimethylaniline (1.0 equiv.), 2,4-dichloropyrimidine (1.0 equiv.), and n-butanol.
-
Add DIPEA (1.5 equiv.) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization to yield N-(4-bromo-2,5-dimethylphenyl)pyrimidin-4-amine.
-
Step 3: Synthesis of the Final Kinase Inhibitor Scaffold (D)
The final step involves a Suzuki-Miyaura coupling at the C-Br bond of intermediate C with a suitable boronic acid to install the final fragment of the target molecule.
Protocol 5: Final Suzuki-Miyaura Coupling
-
Materials:
-
N-(4-bromo-2,5-dimethylphenyl)pyrimidin-4-amine (Intermediate C)
-
Desired aryl or heteroaryl boronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
XPhos (0.05 equiv.)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equiv.)
-
Toluene/Water (10:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Follow the general procedure outlined in Protocol 3 , using intermediate C as the aryl bromide.
-
Use Pd₂(dba)₃ and XPhos as the catalyst system, which is often effective for electron-rich aryl bromides.[25]
-
Use K₃PO₄ as the base and a toluene/water solvent system.
-
After purification, the final kinase inhibitor-like scaffold is obtained.
-
Conclusion
This compound is a potent and versatile building block for pharmaceutical synthesis. Its distinct functional groups can be manipulated with high selectivity, allowing for the construction of complex molecular frameworks. The protocols provided herein offer a robust starting point for researchers and drug development professionals to explore the full synthetic potential of this valuable intermediate. The representative synthesis of a kinase inhibitor scaffold highlights a practical application, demonstrating how this compound can be integrated into a multi-step synthesis of biologically relevant molecules. Further exploration of its reactivity will undoubtedly uncover new and innovative applications in medicinal chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. scribd.com [scribd.com]
- 5. chm.uri.edu [chm.uri.edu]
- 6. scribd.com [scribd.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lifechempharma.com [lifechempharma.com]
- 22. researchgate.net [researchgate.net]
- 23. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 24. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.rug.nl [research.rug.nl]
Selective Reduction of the Nitro Group in 1-Bromo-2,5-dimethyl-4-nitrobenzene to Synthesize 4-Bromo-2,5-dimethylaniline
<APPLICATION NOTES & PROTOCOLS
Abstract
This document provides a comprehensive guide for the selective reduction of the nitro group in 1-bromo-2,5-dimethyl-4-nitrobenzene, a critical transformation for the synthesis of 4-bromo-2,5-dimethylaniline. This aniline derivative is a valuable building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] We will explore the underlying chemical principles, detail various field-proven protocols, and offer insights into optimizing reaction conditions to ensure high yield and purity while maintaining the integrity of the carbon-bromine bond. The protocols described herein are designed for researchers, scientists, and professionals in drug development, providing a self-validating framework for successful synthesis.
Introduction: Significance and Strategic Considerations
The conversion of a nitroaromatic compound to its corresponding aniline is a fundamental transformation in organic synthesis.[2] The target molecule, 4-Bromo-2,5-dimethylaniline, possesses a unique combination of functional groups: a nucleophilic amino group and a bromine atom, which is amenable to a wide array of cross-coupling reactions.[1] This dual functionality makes it a highly versatile intermediate.
The primary challenge in the reduction of this compound lies in the selective reduction of the nitro group without cleaving the C-Br bond (hydrodebromination). The choice of reducing agent and reaction conditions is therefore paramount to the success of this synthesis. This guide will focus on methodologies that exhibit high chemoselectivity.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the reducing agent and conditions, a generally accepted sequence involves the formation of nitroso and hydroxylamine intermediates.
-
Step 1: Nitro to Nitroso: The nitro group is initially reduced to a nitroso group.
-
Step 2: Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine.
-
Step 3: Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine.[3][4]
The key to a successful and selective reduction is to employ a system that favors this pathway for the nitro group while being inert towards the aryl bromide.
Caption: Generalized mechanism for the reduction of a nitroarene.
Recommended Reduction Protocols
Several methods have proven effective for the selective reduction of halogenated nitroarenes. We will detail three robust protocols: Stannous Chloride/HCl, Catalytic Transfer Hydrogenation with Pd/C, and Iron/HCl (Béchamp Reduction).
Protocol 1: Stannous Chloride (SnCl₂) in Acidic Media
This classical method is highly effective for the selective reduction of nitroarenes in the presence of halogens.[5] Tin(II) chloride is a mild reducing agent that readily donates electrons in an acidic environment.[3]
Causality behind Experimental Choices:
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): Serves as the primary reducing agent. The dihydrate form is stable and easy to handle.
-
Concentrated Hydrochloric Acid (HCl): Provides the acidic medium necessary for the reaction to proceed and acts as a proton source.[3] It also helps to keep the tin salts in solution.
-
Ethanol (EtOH): A common solvent that dissolves the organic substrate and is compatible with the reaction conditions.
-
Sodium Hydroxide (NaOH): Used during workup to neutralize the excess acid and precipitate tin salts as tin hydroxides, allowing for the extraction of the free aniline product.
Experimental Workflow:
Caption: Step-by-step workflow for SnCl₂ reduction.
Detailed Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq).
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid (sufficient to dissolve the tin salt) dropwise. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is >10. A thick white precipitate of tin(IV) hydroxide will form.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-dimethylaniline.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Protocol 2: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6] To avoid the need for high-pressure hydrogen gas, transfer hydrogenation using a hydrogen donor is an excellent alternative.[2] This method often shows high selectivity for the nitro group over aryl halides.[2]
Causality behind Experimental Choices:
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that is highly effective for hydrogenation reactions.[7] The 5% or 10% loading is typically used.
-
Hydrazine Hydrate (N₂H₄·H₂O): A common and effective hydrogen donor for transfer hydrogenation.[2] It decomposes on the catalyst surface to produce hydrogen in situ.
-
Methanol (MeOH) or Ethanol (EtOH): Serves as the reaction solvent.
-
Caution: Hydrazine is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Detailed Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in methanol or ethanol (15-20 mL per gram of substrate) in a round-bottom flask, add 5% or 10% Pd/C (5-10 mol%).
-
Heat the mixture to a gentle reflux (e.g., 60-70°C).
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the refluxing mixture. The addition is exothermic, and gas evolution will be observed. Maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; quench the filter cake with water immediately after filtration.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify as described in Protocol 3.1.
Protocol 3: Iron in Acidic Media (Béchamp Reduction)
The Béchamp reduction, using iron metal in the presence of an acid, is an industrially viable and cost-effective method for the reduction of nitroarenes.[8][9] The reaction is often performed in a mixture of ethanol and water.
Causality behind Experimental Choices:
-
Iron Powder (Fe): The reducing agent. It is inexpensive and readily available.[9]
-
Hydrochloric Acid (HCl) or Acetic Acid (AcOH): Activates the iron surface and provides the necessary protons. A small amount is often sufficient as an in-situ generated iron salt can hydrolyze to regenerate the acid.[9]
-
Ethanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic reagents.
Detailed Step-by-Step Methodology:
-
In a round-bottom flask, create a slurry of iron powder (3.0-5.0 eq) in a 4:1 mixture of Ethanol/Water (10-15 mL per gram of substrate).
-
Add a catalytic amount of concentrated HCl or a larger volume of glacial acetic acid.
-
Heat the mixture to reflux.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing slurry.
-
Maintain reflux for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through Celite® to remove the iron and iron oxides.
-
Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate to remove most of the ethanol.
-
Add water and basify with an aqueous solution of sodium carbonate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify as described in Protocol 3.1.
Data Summary and Comparison
| Protocol | Reducing Agent | Typical Yield | Selectivity (NO₂ vs. Br) | Key Advantages | Key Disadvantages |
| 1 | SnCl₂·2H₂O / HCl | 85-95% | Excellent | High yield, reliable, good for scale-up. | Generates significant tin waste.[5] |
| 2 | Pd/C / N₂H₄·H₂O | 90-98% | Excellent | Very high yield, clean reaction, easy workup. | Hydrazine is toxic, Pd catalyst is expensive. |
| 3 | Fe / HCl or AcOH | 80-90% | Very Good | Cost-effective, environmentally benign metal. | Longer reaction times, potentially more difficult workup. |
Concluding Remarks
The selective reduction of this compound to 4-Bromo-2,5-dimethylaniline can be achieved with high efficiency using several established methods. The choice of protocol will depend on factors such as scale, cost considerations, and available equipment. For laboratory-scale synthesis where yield and purity are paramount, catalytic transfer hydrogenation (Protocol 2) is often preferred for its clean reaction profile. For larger-scale operations, the economic advantages of the Béchamp reduction (Protocol 3) or the reliability of the stannous chloride method (Protocol 1) may be more compelling. In all cases, careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired product in high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,5-dimethyl-4-nitrobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting the Heck reaction with 1-Bromo-2,5-dimethyl-4-nitrobenzene. This electron-deficient aryl bromide presents unique considerations for catalyst selection, ligand choice, and overall reaction parameter optimization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, practical experimental procedures, optimization strategies, and troubleshooting.
Introduction: The Significance of the Heck Reaction and the Challenge of Electron-Deficient Substrates
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[3] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4]
While the Heck reaction is broadly applicable, the reactivity of the aryl halide is significantly influenced by its electronic properties. Electron-deficient aryl halides, such as the title compound this compound, are generally more reactive in the oxidative addition step of the catalytic cycle.[5] This enhanced reactivity can be advantageous, often allowing for milder reaction conditions. However, it can also lead to challenges, including side reactions and catalyst deactivation. Therefore, a carefully optimized protocol is crucial for achieving high yields and selectivity.
This guide will focus on providing a robust set of conditions and a foundational understanding for the successful Heck coupling of this compound with a model alkene, styrene.
The Heck Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Heck reaction is illustrated below.[3][4]
Caption: The Heck Reaction Catalytic Cycle.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[2]
-
Alkene Coordination: The alkene (e.g., styrene) coordinates to the palladium center.[2]
-
Migratory Insertion: The aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion.[6]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn manner, to form the alkene product and a palladium-hydride species.[6]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride complex, preparing it for the next catalytic cycle.[7]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Styrene | ≥99%, inhibitor-free | Commercially Available | Pass through a short column of basic alumina to remove inhibitors before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | Commercially Available | A common and effective palladium precursor. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | A standard phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | A polar aprotic solvent suitable for the Heck reaction.[8] |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. | |
| Argon or Nitrogen Gas | High purity | For maintaining an inert atmosphere. |
Experimental Protocols
Standard Protocol for the Heck Reaction
This protocol provides a reliable starting point for the Heck coupling of this compound with styrene.
Reaction Setup:
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. byjus.com [byjus.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Indispensable Intermediate: A Guide to Its Role in Modern Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
In the intricate landscape of organic synthesis, the journey from simple precursors to complex target molecules is rarely a single leap. This path is invariably punctuated by the formation of intermediates—molecular entities that exist between elementary steps of a reaction.[1] These species, ranging from fleeting, high-energy molecules to stable, isolable compounds, are the linchpins of chemical transformation.[2][3] Understanding and controlling their formation and fate is paramount to elucidating reaction mechanisms, optimizing conditions, and ultimately, designing efficient and robust synthetic routes for novel therapeutics. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the role of intermediates, categorized into short-lived reactive species and structurally defined, harnessable reagents. We will delve into the causality behind their synthetic utility and provide field-proven protocols for their application, bridging fundamental principles with practical execution in the laboratory.
Part 1: The Spectrum of High-Energy Reactive Intermediates
Reactive intermediates are transient, high-energy species that are typically not isolated from the reaction mixture.[2][4][5] Their fleeting existence, often lasting mere microseconds, belies their profound impact on the course of a reaction. Proving their existence often requires specialized techniques like spectroscopic analysis or chemical trapping experiments.[2][][7][8] An understanding of their structure and stability is critical for predicting reaction outcomes and minimizing unwanted side products.
Carbocations: The Electron-Deficient Powerhouse
A carbocation is a species containing a carbon atom with a positive formal charge and only six valence electrons, making it highly electron-deficient and reactive.[9][10][11]
-
Formation & Structure: Carbocations typically form through the heterolytic cleavage of a bond to carbon, such as in S_N1 and E1 reactions.[9] The positively charged carbon is sp² hybridized with a trigonal planar geometry, leaving a vacant p-orbital that renders it a potent electrophile.[9][10]
-
Causality of Stability: The stability of carbocations is governed by the distribution of positive charge. Alkyl groups donate electron density through an inductive effect, stabilizing the positive charge. Consequently, stability increases from methyl to tertiary carbocations (3° > 2° > 1° > methyl).[4][12] Resonance delocalization, as seen in benzylic and allylic carbocations, provides even greater stability by spreading the charge over multiple atoms.
-
Synthetic Utility: Their high reactivity makes them key players in a variety of organic transformations.[11] They are central to electrophilic additions to alkenes and are notorious for undergoing rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocationic species, a critical consideration in synthetic planning.
Carbanions: The Potent Carbon Nucleophile
In contrast to carbocations, carbanions feature a trivalent carbon atom with a formal negative charge and a lone pair of electrons, making them electron-rich and highly nucleophilic.[5][13][14]
-
Formation & Structure: They are typically formed by the abstraction of a proton from a C-H bond using a strong base.[14] The carbon atom is generally sp³ hybridized with a trigonal pyramidal geometry.[2][9]
-
Causality of Stability: The stability trend for carbanions is opposite to that of carbocations (methyl > 1° > 2° > 3°), as electron-donating alkyl groups intensify the negative charge and destabilize the species.[2] Stability is significantly enhanced when the negative charge can be delocalized through resonance, as is the case for enolates and benzylic carbanions.
-
Synthetic Utility: Carbanions are fundamental to carbon-carbon bond formation. Their nucleophilic character is harnessed in countless reactions, including alkylations of enolates and the addition of organometallic reagents to carbonyl compounds.
Free Radicals: The Unpaired Electron
A free radical is an atom or group of atoms possessing a single, unpaired electron.[14][15] This configuration makes them highly reactive and central to many chain reactions.[1]
-
Formation & Mechanism: Radicals are formed by the homolytic cleavage of a covalent bond, often initiated by heat or light.[15] Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.[16]
-
Synthetic Utility: Free radical polymerization is a cornerstone of the polymer industry, used to produce a vast array of materials from vinyl monomers.[16][17][18] In pharmaceutical synthesis, radical reactions are employed for specific transformations, such as halogenations at allylic or benzylic positions and certain cyclization reactions. The development of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined polymers.[16][18][19]
Carbenes and Nitrenes: The Electron-Deficient Neutrals
Carbenes and their nitrogen analogs, nitrenes, are highly reactive, neutral intermediates containing a divalent carbon or a monovalent nitrogen atom, respectively, each with a sextet of valence electrons.[20][21]
-
Formation & Reactivity: They are often generated by the thermolysis or photolysis of precursors like diazo compounds (for carbenes) or azides (for nitrenes).[22] Their electron-deficient nature drives their reactivity, which includes cycloaddition reactions with alkenes to form cyclopropanes and aziridines, and insertion into C-H and O-H bonds.[20][21]
-
Synthetic Utility: These intermediates are invaluable for synthesizing strained ring systems and for the construction of nitrogen-containing heterocycles, which are prevalent motifs in drug molecules.[20][22] Transition metal-catalyzed reactions involving carbene and nitrene transfer have become powerful tools for forming complex molecular architectures.[22][23]
Part 2: Harnessing Key Intermediates in Drug Synthesis: Protocols and Applications
While reactive intermediates often dictate the mechanistic pathway, other intermediates can be generated and controlled with high fidelity to serve as powerful reagents in drug synthesis. This section provides detailed protocols for three such cornerstone transformations.
Organometallic Intermediates I: The Grignard Reaction
First reported by Victor Grignard, organomagnesium halides (Grignard reagents) are among the most useful intermediates for forming new carbon-carbon bonds. Their utility in the pharmaceutical industry is extensive, enabling the construction of complex carbon skeletons found in numerous active pharmaceutical ingredients (APIs).[24][25][26]
Objective: To prepare 2-phenyl-2-propanol by reacting phenylmagnesium bromide with acetone.
Causality: The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom strongly nucleophilic, enabling it to attack the electrophilic carbon of the ketone's carbonyl group. An anhydrous environment is critical, as even trace amounts of water will protonate the Grignard reagent, quenching its reactivity.
Materials:
| Reagent/Material | Quantity | Molar Eq. |
|---|---|---|
| Magnesium turnings | 1.2 g (50 mmol) | 1.0 |
| Bromobenzene | 7.85 g (50 mmol) | 1.0 |
| Anhydrous Diethyl Ether | 50 mL | - |
| Acetone | 2.9 g (50 mmol) | 1.0 |
| Saturated NH₄Cl (aq) | 30 mL | - |
| 10% HCl (aq) | As needed | - |
| Anhydrous MgSO₄ | As needed | - |
Procedure:
-
Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Grignard Formation: Add the magnesium turnings to the flask. Add 10 mL of anhydrous diethyl ether. Dissolve the bromobenzene in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Initiation: Add ~2-3 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and warming. If not, gently warm the flask or add a small crystal of iodine.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the gray-black mixture for an additional 30 minutes to ensure full consumption of the magnesium.
-
Reaction with Ketone: Cool the flask in an ice bath. Dissolve the acetone in 20 mL of anhydrous diethyl ether and add it dropwise via the dropping funnel. A precipitate will form.
-
Quenching: After addition, remove the ice bath and stir for 20 minutes. Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. If solids remain, add 10% HCl dropwise until they dissolve. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Organometallic Intermediates II: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a C-C bond between an organoboron compound and an organic halide or pseudohalide.[27] Its remarkable functional group tolerance, mild conditions, and the low toxicity of its reagents have made it the most widely used C-C bond-forming reaction in the pharmaceutical industry for synthesizing biaryl motifs.[27][28][29]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize a biaryl compound by coupling an aryl chloride with an arylboronic acid.
Causality: The reaction hinges on a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate.[27][30] A base activates the boronic acid, facilitating transmetalation, where the aryl group from boron is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[27]
Materials:
| Reagent/Material | Quantity | Molar Eq. |
|---|---|---|
| Aryl Chloride | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.5 mmol | 1.5 |
| Palladium Precatalyst (e.g., SPhos-Pd-G2) | 2 mol% | 0.02 |
| Base (e.g., K₃PO₄) | 3.0 mmol | 3.0 |
| Solvent (e.g., Toluene/Water 5:1) | 5 mL | - |
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precatalyst, and base.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[27]
Phosphorus Ylides as Intermediates: The Wittig Reaction
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[31][32] It utilizes a phosphorus ylide (a Wittig reagent), a neutral molecule with adjacent positive and negative charges, as the key intermediate.[33]
Caption: General workflow for alkene synthesis via the Wittig reaction.
Objective: To synthesize an alkene from an aldehyde using a phosphorus ylide.
Causality: The carbanionic part of the ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[33] This forms a four-membered ring intermediate, an oxaphosphetane.[32][33] This intermediate then decomposes in a concerted fashion, driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene.[32]
Materials:
| Reagent/Material | Quantity | Molar Eq. |
|---|---|---|
| Methyltriphenylphosphonium bromide | 3.57 g (10 mmol) | 1.0 |
| Anhydrous THF | 40 mL | - |
| n-Butyllithium (1.6 M in hexanes) | 6.25 mL (10 mmol) | 1.0 |
| Aldehyde (e.g., Benzaldehyde) | 1.06 g (10 mmol) | 1.0 |
| Saturated NH₄Cl (aq) | 20 mL | - |
Procedure:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide in 30 mL of anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add n-butyllithium dropwise via syringe. The white suspension will turn into a characteristic orange-red solution of the ylide. Stir at 0 °C for 30 minutes.[33]
-
Reaction: Dissolve the aldehyde in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C. The color will fade.
-
Completion: After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC indicates consumption of the aldehyde.
-
Quenching & Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by precipitation or column chromatography to isolate the pure alkene product.
Part 3: The Strategy of "Controlled" Intermediates: Protecting Groups
In the synthesis of complex molecules, such as those targeted in drug development, a molecule may contain multiple reactive functional groups.[34] To achieve selectivity and prevent unwanted side reactions, chemists employ a strategy of creating temporary, stable intermediates through the use of protecting groups.[35][36]
The "Why": Achieving Chemoselectivity
A protecting group is a chemical moiety that is temporarily attached to a specific functional group to render it inert to a particular set of reaction conditions.[34][35] This allows a transformation to be carried out selectively at another position on the molecule.[36] The use of protecting groups adds steps to a synthesis (protection and deprotection), but this is often necessary to achieve the desired product with high yield and purity.[35]
The "How": The Ideal Protecting Group
An ideal protecting group strategy follows three tenets:
-
Selective Introduction: The group must be added easily and selectively to the desired functional group under mild conditions.
-
Stability: It must be robust and stable under the conditions of the subsequent reaction(s).[35]
-
Selective Removal: It must be removed easily and in high yield without affecting other parts of the molecule.[34][35]
Common protecting groups include benzyl ethers for alcohols, Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for amines, and acetals for carbonyls.[34][36][37]
Application Note: Protecting an Amine in Sulfa Drug Synthesis
A classic example illustrating the power of this strategy is the synthesis of sulfanilamide. The starting material, aniline, contains a highly reactive amino group. Direct chlorosulfonation of aniline is problematic because the amino group is too reactive and can lead to side reactions. Furthermore, the strong acid would protonate the amine, making it a meta-directing group.
The Strategy: The amine is first "protected" by converting it into a less reactive amide (acetanilide). This amide group is still ortho-, para-directing but is less nucleophilic, preventing side reactions. After the desired sulfonation and subsequent amination steps are complete, the protecting acetyl group is removed by hydrolysis to reveal the free amine in the final product.
Conclusion
Intermediates are the heart of chemical transformations. They represent the fleeting moments of change where bonds are broken and formed. For the synthetic chemist, they are both a window into the mechanism of a reaction and a powerful set of tools to be controlled and manipulated. From the high-energy carbocations and radicals that dictate reaction pathways to the meticulously designed organometallic reagents and protected functional groups that enable the construction of complex pharmaceuticals, a deep understanding of the role of intermediates is indispensable. By mastering their behavior, researchers and drug development professionals can design more efficient, selective, and innovative synthetic routes to the medicines of tomorrow.
References
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- 22. Transition metal-catalysed carbene- and nitrene transfer to carbon monoxide and isocyanides - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00305D [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
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- 25. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
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- 32. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-Bromo-2,5-dimethyl-4-nitrobenzene
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
1-Bromo-2,5-dimethyl-4-nitrobenzene is a versatile and strategically important starting material in synthetic organic chemistry.[1][2] Its chemical architecture, featuring a reducible nitro group, a halogen atom amenable to substitution and cross-coupling reactions, and activating methyl groups, provides multiple pathways for the construction of complex molecular scaffolds. This guide details three distinct and robust synthetic pathways for elaborating this substrate into high-value heterocyclic compounds, including benzimidazoles, quinoxalines, and carbazoles. Each section provides a theoretical framework grounded in established reaction mechanisms, followed by detailed, step-by-step experimental protocols designed for reproducibility and scalability.
Strategic Overview: Unlocking the Synthetic Potential of this compound
The synthetic utility of this compound stems from three primary reactive sites, which can be addressed selectively to build molecular complexity.
-
The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine.[3][4] This transformation is fundamental for introducing a key nitrogen nucleophile, essential for the cyclization steps that form many nitrogen-containing heterocycles.
-
The Bromo Group (Position 1): The bromine atom is positioned ortho to one methyl group and para to the other, but critically, it is ortho to the activating nitro group. This electronic arrangement makes the ipso-carbon susceptible to Nucleophilic Aromatic Substitution (SNAr) .[5][6][7] Furthermore, this aryl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions .[8][9][10]
-
The Aromatic Ring: The electron-rich nature of the dimethylated ring, modulated by the nitro group, allows for further functionalization if required, although the primary strategies focus on the nitro and bromo groups.
This guide will explore three divergent synthetic strategies, each leveraging a different initial transformation to access distinct heterocyclic cores.
Caption: Divergent synthetic pathways from this compound.
Pathway A: Benzimidazole Synthesis via Initial SNAr
This strategy commences with the displacement of the bromide atom via a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nitro group is essential for this step, as it stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the mechanism.[5][11] Subsequent reduction of the nitro group unmasks an aniline, creating a 1,2-diamine scaffold ready for cyclization into a benzimidazole.
Protocol 1: Synthesis of N1-(Aryl/Alkyl)-2,5-dimethyl-4-nitrobenzene-1-amine
Causality: The choice of a polar aprotic solvent (e.g., DMSO) is critical as it effectively solvates the cation of the base but does not hydrogen-bond with the nucleophile, thus maximizing its reactivity. A non-nucleophilic base like K2CO3 or DIPEA is used to deprotonate the amine nucleophile without competing in the substitution reaction. Elevated temperatures are required to overcome the activation energy of the reaction.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 eq |
| Nucleophile | Primary Amine (e.g., Benzylamine) | 1.2 eq |
| Base | K2CO3 (anhydrous) | 2.5 eq |
| Solvent | Anhydrous DMSO | ~0.2 M concentration |
| Temperature | 120-140 °C | Monitor by TLC |
| Time | 12-24 hours | Reaction progress dependent |
| Typical Yield | 75-90% | Substrate dependent |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and anhydrous K2CO3 (2.5 eq).
-
Add anhydrous DMSO via syringe to achieve the target concentration.
-
Add the primary amine nucleophile (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to the specified temperature using an oil bath.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Reduction to N1-(Aryl/Alkyl)-4,7-dimethylbenzene-1,2-diamine
Causality: Tin(II) chloride in concentrated HCl is a classic and robust method for the reduction of aromatic nitro groups, particularly in substrates that may be sensitive to catalytic hydrogenation (e.g., containing other reducible functional groups).[3] The acidic medium protonates the nitro group, facilitating its reduction by SnCl2, which acts as the electron donor.
| Parameter | Value | Notes |
| Starting Material | Product from Protocol 1 | 1.0 eq |
| Reducing Agent | SnCl2·2H2O | 4.0 - 5.0 eq |
| Solvent | Ethanol or Acetic Acid | ~0.3 M concentration |
| Acid | Concentrated HCl | Added if using Ethanol |
| Temperature | 70-80 °C | Reflux |
| Time | 2-4 hours | Monitor by TLC |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the nitro-aniline derivative from Protocol 1 (1.0 eq) in ethanol.
-
Add SnCl2·2H2O (4.5 eq) to the solution.
-
Carefully add concentrated HCl dropwise with stirring. The reaction is exothermic.
-
Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and then place in an ice bath.
-
Slowly and carefully basify the mixture by adding a cold, concentrated aqueous solution of NaOH or Na2CO3 until the pH is >10. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude diamine, which is often used directly in the next step.
Protocol 3: Cyclocondensation to Substituted Benzimidazoles
Causality: This reaction, known as the Phillips condensation, involves the reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidative aromatization to form the stable benzimidazole ring.[12][13] Using an oxidizing agent like air or a mild oxidant can facilitate the final aromatization step.
| Parameter | Value | Notes |
| Starting Material | Product from Protocol 2 | 1.0 eq |
| Reagent | Aromatic or Aliphatic Aldehyde | 1.1 eq |
| Solvent | Ethanol or DMF | ~0.2 M concentration |
| Catalyst (Optional) | p-Toluenesulfonic acid (p-TSA) | 0.1 eq |
| Temperature | 80-100 °C | Reflux |
| Time | 4-12 hours | Monitor by TLC |
| Typical Yield | 70-90% |
Step-by-Step Methodology:
-
Dissolve the crude diamine from Protocol 2 (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired aldehyde (1.1 eq).
-
Heat the mixture to reflux and stir for 4-12 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes out of the solution upon cooling. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Pathway B: Quinoxaline Synthesis via Initial Nitro Reduction
This approach begins with the reduction of the nitro group to form 4-Bromo-2,5-dimethylaniline. The challenge then becomes introducing a second amino group ortho to the first to create the necessary o-phenylenediamine precursor for quinoxaline synthesis. This is achieved through a standard electrophilic aromatic substitution (nitration), followed by a second reduction.
Protocol 4: Synthesis of 4-Bromo-2,5-dimethylaniline
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, producing water as the only byproduct.[3][14] It is often preferred over metal/acid reductions for its milder conditions and easier workup, provided no other functional groups sensitive to hydrogenation (like alkenes or alkynes) are present.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 eq |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% |
| Hydrogen Source | H2 gas | Balloon or Parr apparatus |
| Solvent | Methanol or Ethyl Acetate | ~0.1 M concentration |
| Temperature | Room Temperature | |
| Time | 2-6 hours | Monitor by TLC |
| Typical Yield | >95% |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H2 gas (repeat 3 times). Maintain a positive pressure of H2 with a balloon.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully vent the H2 gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the pure aniline product.
Protocol 5: Synthesis of 4-Bromo-2,5-dimethyl-6-nitroaniline
Causality: The amino group is a strong activating and ortho, para-directing group. With the para position blocked by the bromine atom, electrophilic nitration will occur predominantly at one of the two ortho positions. Acetic anhydride is used to first form the acetanilide, which moderates the reactivity of the amino group and prevents over-nitration or oxidation by the nitric acid. The acetyl group is easily removed by acid hydrolysis in the workup.
| Parameter | Value | Notes |
| Starting Material | 4-Bromo-2,5-dimethylaniline | 1.0 eq |
| Reagents | Acetic Anhydride, Nitric Acid, Sulfuric Acid | See steps |
| Temperature | 0-5 °C | Critical for selectivity |
| Time | 2-3 hours | |
| Typical Yield | 60-70% (over two steps) |
Step-by-Step Methodology:
-
Protection: Dissolve the aniline from Protocol 4 (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) and stir for 30 minutes.
-
Nitration: Cool the acetanilide solution to 0 °C in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
Hydrolysis & Workup: Pour the reaction mixture onto crushed ice. The acetylated and nitrated product will precipitate. Filter the solid, then transfer it to a flask containing a 1:1 mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the amide.
-
Cool the solution and neutralize with aqueous NaOH to precipitate the nitroaniline product. Filter, wash with water, and dry.
Protocol 6: Synthesis of 6-Bromo-5,8-dimethylquinoxaline
Causality: The synthesis of quinoxalines is most commonly achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16][17] The reaction is typically acid-catalyzed and involves the formation of two imine bonds followed by dehydration to yield the aromatic quinoxaline ring.
| Parameter | Value | Notes |
| Starting Material | 4-Bromo-2,5-dimethyl-1,2-diaminobenzene | 1.0 eq (after reduction of product from P5) |
| Reagent | Benzil (or other α-diketone) | 1.0 eq |
| Solvent | Ethanol / Acetic Acid (4:1) | ~0.2 M concentration |
| Temperature | Reflux | |
| Time | 2-4 hours | |
| Typical Yield | 80-95% |
Step-by-Step Methodology:
-
Reduction: First, reduce the nitroaniline product from Protocol 5 using the method described in Protocol 4 (H2/Pd-C) or Protocol 2 (SnCl2/HCl) to yield 4-Bromo-2,5-dimethylbenzene-1,2-diamine.
-
Condensation: Dissolve the resulting crude diamine (1.0 eq) and benzil (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Heat the solution to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath. The quinoxaline product will crystallize.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
Pathway C: Carbazole Synthesis via Palladium-Catalyzed Cross-Coupling
This modern and highly efficient pathway utilizes the C-Br bond directly in a Suzuki cross-coupling reaction to form a C-C bond, creating a 2-nitrobiphenyl intermediate.[8][18] This intermediate is perfectly primed for a subsequent Cadogan reductive cyclization, where a trivalent phosphorus reagent simultaneously reduces the nitro group and facilitates cyclization to the carbazole core.[19]
Protocol 7: Suzuki Coupling for 4'-Bromo-2',5'-dimethyl-2-nitrobiphenyl Synthesis
Causality: The Suzuki coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand, base, and solvent system is crucial for efficient catalysis.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 eq |
| Coupling Partner | Phenylboronic Acid | 1.5 eq |
| Catalyst | Pd(PPh3)4 or Pd(OAc)2/SPhos | 2-5 mol% |
| Base | Aqueous Na2CO3 (2 M) or K3PO4 | 3.0 eq |
| Solvent | Toluene or Dioxane/Water (4:1) | ~0.1 M concentration |
| Temperature | 90-110 °C | |
| Time | 6-18 hours | |
| Typical Yield | 80-95% |
Step-by-Step Methodology:
-
In a flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Add the solvent (e.g., toluene) followed by the aqueous base (e.g., 2 M Na2CO3 solution).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 100 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 8: Cadogan Reductive Cyclization to a Carbazole
Causality: The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls. Triethyl phosphite serves as both a reductant and a cyclizing agent. It deoxygenates the nitro group to a reactive nitrene intermediate, which then undergoes rapid intramolecular electrophilic insertion into the adjacent aromatic C-H bond to form the five-membered pyrrole ring of the carbazole system.[19]
Caption: Mechanism of the Cadogan Reductive Cyclization.
| Parameter | Value | Notes |
| Starting Material | Product from Protocol 7 | 1.0 eq |
| Reagent | Triethyl phosphite, P(OEt)3 | 5.0 - 10.0 eq |
| Solvent | None (neat) or high-boiling solvent | e.g., o-dichlorobenzene |
| Temperature | 150-180 °C | Reflux |
| Time | 4-8 hours | |
| Typical Yield | 60-85% |
Step-by-Step Methodology:
-
Place the 2-nitrobiphenyl derivative (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add an excess of triethyl phosphite (5-10 eq), which will also serve as the solvent.
-
Heat the mixture to a vigorous reflux (the temperature will be near the boiling point of triethyl phosphite, ~157 °C).
-
Maintain reflux for 4-8 hours. The reaction can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture.
-
Remove the excess triethyl phosphite under high vacuum.
-
The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure carbazole product.
References
- 1. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Benzimidazole synthesis [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nitration of 1-Bromo-2,5-dimethylbenzene
Abstract
This document provides a comprehensive guide for the nitration of 1-bromo-2,5-dimethylbenzene, a key electrophilic aromatic substitution reaction. The protocol details a robust and reproducible procedure, offering in-depth explanations for critical experimental choices to ensure both high yield and purity of the primary product, 2-bromo-1,4-dimethyl-5-nitrobenzene. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this synthetic transformation. The application note covers the reaction mechanism, detailed safety protocols for handling hazardous reagents, a step-by-step experimental procedure, and methods for product isolation, purification, and characterization.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing a versatile entry point for the introduction of a nitro group (–NO₂) onto an aromatic ring.[1] This functional group can be subsequently transformed into a variety of other functionalities, such as amines, which are crucial building blocks in the pharmaceutical and materials science industries.[2] The specific nitration of 1-bromo-2,5-dimethylbenzene is of interest as the resulting product, 2-bromo-1,4-dimethyl-5-nitrobenzene, serves as a valuable intermediate in the synthesis of more complex molecules.
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] In this process, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] The electron-rich aromatic ring of 1-bromo-2,5-dimethylbenzene then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex.[7] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.
The directing effects of the substituents on the benzene ring play a crucial role in determining the regioselectivity of the reaction. The two methyl groups (–CH₃) are activating and ortho-, para- directing, while the bromine atom (–Br) is deactivating but also ortho-, para- directing.[7] In this specific substrate, the steric hindrance from the existing substituents and the electronic effects will favor the introduction of the nitro group at the C4 position, leading to the desired 2-bromo-1,4-dimethyl-5-nitrobenzene as the major product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2,5-dimethylbenzene | Reagent | Sigma-Aldrich | --- |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 70% | Fisher Scientific | Highly corrosive and a strong oxidizer.[8] |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | VWR | Highly corrosive.[9] |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | EMD Millipore | Used for extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker | Used for neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Acros Organics | Used as a drying agent. |
| Deionized Water | --- | --- | --- |
| Ice | --- | --- | --- |
Safety Precautions
Extreme caution must be exercised when handling concentrated nitric acid and sulfuric acid. These are highly corrosive substances that can cause severe burns upon contact with skin or eyes.[8][9][10][11] The reaction is also highly exothermic.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®) when handling these acids.[11][12]
-
Fume Hood: All operations involving concentrated acids and the nitration reaction itself must be performed in a well-ventilated chemical fume hood.[8]
-
Acid Handling: Always add the more dense sulfuric acid to the less dense nitric acid slowly and with cooling to dissipate the heat of mixing. Never add water to concentrated acid as this can cause violent splattering.[11]
-
Emergency Procedures: An eyewash station and a safety shower must be readily accessible.[10] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10]
-
Spill Management: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.[12]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal.
Experimental Protocol
Preparation of the Nitrating Mixture
The nitrating mixture, a combination of concentrated nitric and sulfuric acids, is the source of the electrophilic nitronium ion. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.[4][5]
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated nitric acid.
-
Place the flask in an ice-water bath to maintain a low temperature.
-
While stirring, slowly and cautiously add 15 mL of concentrated sulfuric acid to the nitric acid. The addition should be done dropwise using a dropping funnel to control the rate and prevent a rapid increase in temperature.
-
Once the addition is complete, allow the mixture to stir in the ice bath for 10-15 minutes to ensure the formation of the nitronium ion and to cool the mixture to 0-5 °C.
Nitration of 1-Bromo-2,5-dimethylbenzene
The addition of the aromatic substrate to the nitrating mixture is a critical step. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the formation of dinitrated byproducts and to ensure the selectivity of the reaction.[7][13]
-
In a separate beaker, weigh out 5.0 g of 1-bromo-2,5-dimethylbenzene.
-
Slowly add the 1-bromo-2,5-dimethylbenzene dropwise to the cold, stirring nitrating mixture over a period of 20-30 minutes. Use a Pasteur pipette for this addition.
-
Monitor the temperature of the reaction mixture closely using a low-temperature thermometer. The temperature should be maintained below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the reaction mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.
Work-up and Isolation
The work-up procedure is designed to quench the reaction, separate the organic product from the acidic aqueous layer, and remove any unreacted starting materials or byproducts.
-
Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water. This will quench the reaction and cause the crude product to precipitate out of the solution.
-
Stir the mixture for a few minutes to ensure complete precipitation.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous mixture with three 30 mL portions of dichloromethane.[14] Combine the organic layers in a clean Erlenmeyer flask.
-
Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.[15] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.
-
Finally, wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which should be a yellow solid or oil.
Purification
Recrystallization is an effective method for purifying the solid product, separating it from any soluble impurities.[16]
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Allow the crystals to air dry completely on the filter paper.
-
Determine the melting point and yield of the purified 2-bromo-1,4-dimethyl-5-nitrobenzene.
Data and Expected Results
| Parameter | Expected Value |
| Starting Material | 1-Bromo-2,5-dimethylbenzene |
| Product | 2-Bromo-1,4-dimethyl-5-nitrobenzene |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol [17] |
| Appearance | Yellow crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | 74-76 °C |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the structure of the product. Aromatic protons typically appear in the range of 6.5-8.0 ppm.[18][19] The specific splitting patterns and chemical shifts will confirm the position of the nitro group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon environments in the molecule. Aromatic carbons typically absorb in the range of 120-150 ppm.[18][20]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the aromatic C-H and C=C bonds.[18]
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
Experimental Workflow Diagram
Caption: Workflow for the nitration of 1-bromo-2,5-dimethylbenzene.
Discussion
This protocol provides a reliable method for the synthesis of 2-bromo-1,4-dimethyl-5-nitrobenzene. The key to a successful reaction lies in the careful control of the reaction temperature during the addition of the substrate to the nitrating mixture. Failure to maintain a low temperature can lead to the formation of undesired dinitrated products, which will complicate the purification process and lower the overall yield of the desired product.[7][13]
The work-up procedure is straightforward but requires careful handling of the separatory funnel, especially during the neutralization step with sodium bicarbonate, due to the evolution of carbon dioxide gas. Thorough washing and drying of the organic layer are essential to obtain a clean crude product for recrystallization.
The choice of ethanol for recrystallization is based on the good solubility of the product at high temperatures and its poor solubility at low temperatures, which allows for efficient purification. The final characterization of the product by spectroscopic methods and melting point determination is crucial to confirm its identity and purity.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. columbuschemical.com [columbuschemical.com]
- 10. ehs.com [ehs.com]
- 11. quora.com [quora.com]
- 12. labproinc.com [labproinc.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. prepchem.com [prepchem.com]
- 15. cerritos.edu [cerritos.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Bromo-1,3-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 7022096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Bromobenzenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on substituted bromobenzenes. As one of the most powerful C-C bond-forming reactions in modern organic synthesis, its successful execution is paramount.[1] This resource moves beyond standard protocols to address the nuances and specific challenges encountered in the laboratory.
Core Concepts & Initial Troubleshooting
FAQ 1: My Suzuki coupling with a substituted bromobenzene is giving a low yield. Where do I start troubleshooting?
Low yields in Suzuki couplings are a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is critical for efficient problem-solving.
Initial Checks:
-
Reagent Quality and Integrity:
-
Aryl Bromide: While generally stable, ensure your substituted bromobenzene is pure and free from contaminants that could poison the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is replaced by a C-H bond.[2][3] This is especially problematic for heteroaromatic and electron-deficient boronic acids.[3][4] Always use fresh, high-purity boronic acids or consider more stable derivatives like pinacol esters (BPin) or MIDA boronates.[4][5]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[6] Oxidation of the Pd(0) active species or the phosphine ligand can severely inhibit or halt the reaction.[6] Ensure they have been stored under an inert atmosphere and are from a reliable source.
-
-
Reaction Setup and Inert Atmosphere:
-
The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent and then maintain a positive pressure of that gas throughout the reaction.[5]
-
-
Solubility:
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Advanced Troubleshooting: A Deeper Dive
FAQ 2: My reaction is stalled with unreacted starting material. How do I address issues with the Oxidative Addition step?
The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step.[8] Its efficiency is highly dependent on the electronic nature of the bromobenzene.
-
Problem: Electron-rich bromobenzenes (containing groups like -OCH₃, -NH₂) are less reactive in oxidative addition.[4][9]
-
Solution: Employ more electron-rich and bulky phosphine ligands. These ligands stabilize the electron-deficient palladium center and promote its insertion into the C-Br bond.[4][5][10]
| Ligand Type | Examples | Best For | Rationale |
| Simple Phosphines | PPh₃, PCy₃ | General purpose, electron-neutral/deficient bromobenzenes. | PPh₃ is a classic, but often less effective for challenging substrates. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Electron-rich and sterically hindered bromobenzenes.[5] | Highly electron-rich and bulky, significantly accelerating oxidative addition.[5] |
| Bidentate Ligands | dppf, XantPhos | Can offer stability to the catalyst complex. | Often used in precatalysts like Pd(dppf)Cl₂.[4] |
Experimental Protocol: Ligand Screening for an Electron-Rich Bromobenzene
-
Setup: Prepare identical reaction vials, each containing the electron-rich bromobenzene (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).[5]
-
Catalyst System: To each vial, add a different palladium/ligand combination. For example:
-
Vial 1: Pd₂(dba)₃ (2 mol%) + PPh₃ (8 mol%)
-
Vial 2: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
-
Vial 3: Pd(dppf)Cl₂ (4 mol%)
-
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O 4:1), seal the vials, and heat to 80-100 °C.[5]
-
Monitoring: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.[11][12][13]
FAQ 3: I'm observing significant byproduct formation. What are the common side reactions and how can I mitigate them?
Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.
A. Protodeboronation
This is the hydrolysis of the boronic acid to the corresponding arene (Ar-B(OH)₂ → Ar-H).[2]
-
Causes: High temperatures, prolonged reaction times, presence of water, and the choice of base can accelerate this process.[3] Heteroaromatic boronic acids are particularly prone to this side reaction.[4]
-
Identification: Look for a byproduct with a mass corresponding to the protonated version of your boronic acid starting material in your LC-MS or GC-MS analysis.[3]
-
Mitigation Strategies:
-
Use Milder Bases: Switch from strong bases like NaOH to milder options like K₃PO₄ or KF.[5][6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester, which are more resistant to protodeboronation.[4][5]
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5]
-
Slow Addition: For highly sensitive boronic acids, a slow addition of the boronic acid solution via syringe pump can keep its instantaneous concentration low, favoring transmetalation over decomposition.[14]
-
B. Homocoupling
This is the coupling of two molecules of the boronic acid (Glaser coupling) or two molecules of the aryl halide.
-
Causes: The primary cause of boronic acid homocoupling is often the presence of oxygen, which facilitates a Pd(II)-mediated oxidative coupling.[6]
-
Mitigation Strategies:
-
Rigorous Degassing: Ensure solvents and the reaction headspace are scrupulously free of oxygen.[6] Sub-surface sparging with an inert gas is highly effective.[15]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, as Pd(II) precatalysts can sometimes promote homocoupling before being reduced to the active Pd(0) species.[4][16]
-
C. Dehalogenation
This is the reduction of the aryl bromide to the corresponding arene (Ar-Br → Ar-H).
-
Causes: This can occur after oxidative addition if the palladium complex reacts with a reducing agent in the mixture, such as an amine base or an alcohol solvent.[4]
-
Mitigation Strategies:
-
Choice of Base: Avoid amine bases like triethylamine if dehalogenation is observed. Inorganic bases are generally preferred.
-
Solvent Choice: Be cautious with alcohol solvents, especially at high temperatures. Aprotic solvents like dioxane or toluene are often a better choice.[4]
-
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
FAQ 4: How do I choose the optimal base and solvent system for my substituted bromobenzene?
The base and solvent are not merely additives; they play a crucial role in the catalytic cycle, particularly in the activation of the boronic acid for transmetalation.[17][18]
Role of the Base: The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which is the active species in transmetalation.[3][17]
Commonly Used Bases:
| Base | Strength | Common Use Cases | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | General purpose, widely used.[19] | Often used in aqueous/organic solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[20] |
| K₃PO₄ | Strong | Effective for challenging couplings, including those with N-containing heterocycles.[17] | A strong, non-nucleophilic base that works well in many systems.[17] |
| Cs₂CO₃ | Strong | Often provides superior results for difficult couplings (the "caesium effect").[17] | More expensive but can be highly effective. |
| KF | Mild | Used when base-sensitive functional groups are present. | The fluoride ion is believed to play a unique role in activating the boronic acid.[17] |
Solvent Selection: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[21]
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices. They generally provide good solubility for the organic components.[4]
-
Aromatic Solvents: Toluene is a frequent choice, especially for higher temperature reactions.
-
Role of Water: A small amount of water is often added to organic solvents. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[4][21] However, excess water can promote protodeboronation.[3] A typical ratio is between 4:1 to 10:1 organic solvent to water.
Optimization Tip: For a new system, screening a small matrix of bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O) is a highly effective strategy to quickly identify optimal conditions.
Reaction Monitoring and Purification
FAQ 5: What are the best methods for monitoring my reaction's progress?
Accurate reaction monitoring is crucial for optimization and determining the ideal reaction time.[11][13][22]
-
TLC (Thin Layer Chromatography): A simple, fast, and cost-effective qualitative method to visualize the consumption of starting materials and the formation of the product.[12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique for quantitative analysis. It allows you to track the disappearance of reactants and the appearance of the product and any byproducts, confirming their identities by mass.[11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to directly analyze aliquots from the reaction mixture, providing quantitative data on the conversion of starting material to product.[23]
Protocol: Reaction Monitoring by LC-MS
-
Sampling: At set time points (e.g., 0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 20 µL) of the hot reaction mixture.[11]
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol in a labeled vial. This stops the reaction.[11]
-
Analysis: Analyze the quenched samples by LC-MS.
-
Data Interpretation: Extract the ion chromatograms for the masses corresponding to your starting bromobenzene and the expected biaryl product. Integrate the peak areas and plot their relative percentages over time to generate a reaction profile.[11]
FAQ 6: What are common challenges in purifying the final product?
Purification can be complicated by the presence of residual catalyst, ligands, and structurally similar byproducts.
-
Removing Palladium: Residual palladium can often be removed by filtration through a pad of Celite® or silica gel. Specialized scavengers can also be used.
-
Separating Byproducts:
-
Homocoupled Product (Ar-Ar): If your starting bromobenzene is significantly different in polarity from the desired product, standard flash column chromatography is usually effective.
-
Protodeboronated Product (Ar'-H): This can be challenging to separate if its polarity is very close to your desired product. Careful optimization of the chromatography solvent system is required.
-
-
General Purification: Flash column chromatography on silica gel is the most common method for purifying Suzuki coupling products.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 23. azom.com [azom.com]
Technical Support Center: Synthesis of 1-Bromo-2,5-dimethyl-4-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-Bromo-2,5-dimethyl-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may encounter challenges related to byproduct formation. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to troubleshoot effectively.
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of 1-bromo-2,5-dimethylbenzene. While seemingly straightforward, the regioselectivity of this reaction is governed by a delicate interplay of electronic and steric effects from the substituents on the aromatic ring. Understanding these influences is paramount to minimizing unwanted side reactions and optimizing product purity.
Part 1: The Core Reaction - Understanding Directing Effects
The primary reaction involves treating 1-bromo-2,5-dimethylbenzene with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺)[1][2].
The regiochemical outcome is dictated by the existing substituents on the benzene ring:
-
Methyl Groups (-CH₃): These are activating groups that direct incoming electrophiles to the ortho and para positions.
-
Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of resonance effects where its lone pairs can donate into the ring.[1][3][4]
In the case of 1-bromo-2,5-dimethylbenzene, the directing effects synergize to favor nitration at the C4 position, making this compound the major product.
-
The -Br at C1 directs para to C4.
-
The -CH₃ at C5 directs ortho to C4.
-
The -CH₃ at C2 directs to C3 and C5 (blocked).
This convergence of directing effects at a sterically accessible position makes the desired synthesis highly efficient under optimal conditions.
Caption: Formation of the nitronium ion and the main reaction pathway.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter, focusing on the identity of byproducts and strategies for their mitigation and removal.
Q1: My post-reaction analysis (TLC, GC-MS) shows several product spots. What are the likely isomeric byproducts?
A1: While the C4 position is electronically and sterically favored, minor nitration can occur at other positions, leading to isomeric impurities.
-
1-Bromo-2,5-dimethyl-6-nitrobenzene: Formation is directed by the ortho-directing effect of the C1-Bromo group and the ortho-directing effect of the C5-Methyl group. However, this position is sterically hindered by the adjacent bulky bromine atom, making this a minor byproduct.
-
1-Bromo-2,5-dimethyl-3-nitrobenzene: Formation is directed by the ortho-directing effect of the C2-Methyl group. This position is highly sterically hindered, being situated between a methyl and a bromo group, and is therefore expected to be a very minor byproduct.
These isomers will have similar polarities, making them challenging to separate.
Table 1: Potential Mononitrated Products
| Compound Name | Position of -NO₂ | Expected Yield | Key Differentiator |
|---|---|---|---|
| This compound | C4 | Major | Two aromatic proton singlets in ¹H NMR |
| 1-Bromo-2,5-dimethyl-6-nitrobenzene | C6 | Minor | Aromatic protons will appear as doublets in ¹H NMR |
| 1-Bromo-2,5-dimethyl-3-nitrobenzene | C3 | Very Minor | Aromatic protons will appear as doublets in ¹H NMR |
Q2: I'm observing a highly polar impurity that doesn't move far from the baseline on my TLC plate. What could it be?
A2: This is a classic sign of over-nitration, leading to the formation of dinitro- or even trinitro- compounds. The initial nitro group strongly deactivates the ring, making a second nitration more difficult, but not impossible under harsh conditions.[5][6]
Troubleshooting Dinitration:
-
Primary Cause: Excessive reaction temperature. Nitration is highly exothermic. If the temperature is not controlled, it can easily rise, providing the activation energy needed for a second substitution.
-
Secondary Cause: Incorrect stoichiometry or prolonged reaction time. Using a large excess of the nitrating mixture or allowing the reaction to proceed for too long can also promote dinitration.
| Problem | Root Cause | Recommended Solution |
| High levels of dinitro byproducts | Temperature > 50-60°C | Maintain strict temperature control. Perform the addition of the starting material to the acid mixture at 0-5°C. Allow the reaction to proceed at a controlled temperature, not exceeding 50°C.[2] |
| Excess nitrating agent | Use a carefully measured molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents). | |
| Reaction time too long | Monitor the reaction's progress using TLC. Quench the reaction by pouring it onto ice water as soon as the starting material is consumed. |
Q3: My worked-up product has an acidic character. What is the source of this contamination?
A3: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures, it can oxidize the benzylic methyl groups to carboxylic acids. This would result in the formation of 4-Bromo-5-methyl-2-nitrobenzoic acid or similar oxidized species.
Mitigation and Removal:
-
Prevention: The most effective strategy is strict temperature control during the reaction.
-
Removal: During the aqueous workup, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, effectively removing it from your organic product layer.
Part 3: Experimental Protocols for Purity Enhancement
Protocol 3.1: Optimized Synthesis to Minimize Byproduct Formation
Materials:
-
1-bromo-2,5-dimethylbenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Prepare Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1.2 equivalents of concentrated H₂SO₄ to 1.1 equivalents of concentrated HNO₃. Keep the temperature below 10°C.
-
Substrate Addition: Dissolve 1.0 equivalent of 1-bromo-2,5-dimethylbenzene in a minimal amount of a suitable solvent (like dichloromethane) if necessary. Add this solution dropwise to the cold, stirring nitrating mixture. Use a thermometer to ensure the internal temperature does not exceed 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction via TLC until the starting material spot has disappeared.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Workup: If a solid precipitates, filter it and wash thoroughly with cold water until the washings are neutral. If an oil forms, perform a liquid-liquid extraction with dichloromethane or ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 3.2: Purification via Recrystallization
Recrystallization is highly effective for separating the desired para-nitro isomer from more soluble ortho or meta isomers.[1][5]
Procedure:
-
Solvent Selection: Ethanol or methanol are common first choices for this type of compound.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot (boiling) recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired, less soluble this compound should crystallize out first.
-
Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven. Check the purity of the mother liquor by TLC to see if a second crop is worthwhile.
Part 4: Comprehensive Byproduct Formation Map
The following diagram illustrates the potential reaction pathways, including the desired synthesis and the formation of common byproducts.
Caption: Logical workflow for predicting product distribution based on reaction conditions.
References
Technical Support Center: Recrystallization of 1-Bromo-2,5-dimethyl-4-nitrobenzene
Welcome to the technical support guide for the purification of 1-Bromo-2,5-dimethyl-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and adapt the methodology to your specific experimental context.
Section 1: Compound Profile & Recrystallization Feasibility
This compound is a substituted nitroaromatic compound, a class of molecules often synthesized as intermediates in the development of pharmaceuticals and other high-value organic materials. The crude product from synthesis is typically contaminated with starting materials, regioisomers, or by-products from the nitration or bromination steps. As a stable, crystalline solid, it is an ideal candidate for purification by recrystallization, a technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15540-81-5 | [1][2][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][4] |
| Molecular Weight | 230.06 g/mol | [1][2][4] |
| Synonyms | 2-bromo-5-nitro-p-xylene, 4-Bromo-2,5-dimethylnitrobenzene | [1] |
| Appearance | Pale yellow solid (typical for this class of compounds) | [5] |
| Melting Point | Not experimentally determined in readily available literature. |
Expert Note on Melting Point: The absence of a reported experimental melting point is a critical data gap. The melting point is crucial for troubleshooting issues like "oiling out." For context, related compounds such as m-bromonitrobenzene have a melting point of 56 °C. It is imperative to determine the melting point of your crude and purified material as a primary measure of purity.
Section 2: Core Protocol for Recrystallization
This protocol represents a robust starting point for the purification of this compound, using ethanol as the initial recommended solvent. This choice is based on the successful recrystallization of analogous bromonitroaromatic compounds from short-chain alcohols.[6]
Step-by-Step Experimental Protocol
-
Solvent Selection (Small Scale):
-
Place ~50 mg of your crude material into a small test tube.
-
Add the screening solvent (e.g., 95% ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube in a water bath. The compound should fully dissolve in a minimal amount of hot solvent.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution (Scale-Up):
-
Place the bulk of your crude this compound into an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).
-
Add a magnetic stir bar or boiling chips.
-
Add the minimum amount of hot 95% ethanol needed to just dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions. An excess of solvent is the most common reason for poor yield.[7]
-
-
Decolorization (Optional):
-
If the hot solution is highly colored (deep yellow or brown), it may indicate colored impurities.
-
Remove the flask from the heat source and add a very small amount (1-2% by weight) of activated charcoal.
-
Reheat the solution to boiling for 2-5 minutes. Caution: Add charcoal to a slightly cooled solution to prevent violent bumping.
-
-
Hot Filtration (If charcoal was used or insoluble impurities are present):
-
Set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper).
-
Quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask to remove the charcoal and any insoluble impurities. This step minimizes premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Break the vacuum and gently press the crystals with a clean stopper to remove excess solvent.
-
-
Drying:
-
Dry the crystals on a watch glass or in a desiccator. Air drying is often sufficient. A vacuum oven at low temperature can be used for faster drying.
-
Once dry, determine the final mass (for yield calculation) and melting point to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C).
-
Recrystallization Workflow Diagram
References
- 1. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. americanelements.com [americanelements.com]
- 4. usbio.net [usbio.net]
- 5. cphi-online.com [cphi-online.com]
- 6. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 7. 15540-81-5|this compound|BLD Pharm [bldpharm.com]
- 8. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-rich aryl bromides. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet often sensitive cross-coupling reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this transformation and significantly improve your reaction yields.
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, offering a versatile method for constructing arylamines, which are ubiquitous in pharmaceuticals and functional materials.[1][2] However, the coupling of electron-rich aryl bromides presents a unique set of challenges. The increased electron density on the aromatic ring can hinder the crucial oxidative addition step of the catalytic cycle, leading to sluggish reactions and diminished yields. This guide provides expert insights and field-proven strategies to overcome these specific hurdles.
Troubleshooting Guide: Common Issues and Solutions
Low or no yield in the Buchwald-Hartwig amination of electron-rich aryl bromides can be frustrating. The following table outlines common problems, their probable causes, and actionable solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide slows down this key catalytic step. | • Ligand Selection: Switch to more electron-rich and sterically bulky phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species, which accelerates oxidative addition.[1][3] • Increase Temperature: Running the reaction at a higher temperature (typically 80-110 °C) can provide the necessary energy to overcome the activation barrier.[4] |
| 2. Catalyst Deactivation: Oxygen or moisture in the reaction can deactivate the palladium catalyst. The electron-rich substrates or products themselves can sometimes coordinate to the palladium center, inhibiting catalysis.[4][5] | • Inert Atmosphere: Ensure a rigorously inert atmosphere (argon or nitrogen) throughout the setup and reaction. Use properly dried, deoxygenated solvents and reagents.[4] • Precatalyst Choice: Utilize palladium precatalysts (e.g., G3 or G4 XPhos Palladacycle) which are often more air- and moisture-stable and generate the active Pd(0) species more cleanly in situ.[6] | |
| 3. Inappropriate Base: The base may be too weak to effectively deprotonate the amine-palladium complex or may have poor solubility. | • Base Screening: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are often effective.[7] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures.[6][7] • Base Quality: Ensure the base is fresh and has been stored properly to avoid decomposition. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with primary amines, leading to the formation of the reduced arene and an imine.[1] | • Ligand Choice: Employ bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination.[1][3] Bidentate ligands like BINAP or DPPF can also suppress this side reaction.[1] |
| 2. Catalyst Decomposition: High reaction temperatures can sometimes lead to catalyst decomposition and the formation of palladium black. | • Optimize Temperature: While higher temperatures can be beneficial, excessive heat can be detrimental. Find the optimal temperature where the reaction proceeds at a reasonable rate without significant catalyst decomposition. | |
| Poor Reproducibility | 1. Reagent and Solvent Quality: Variations in the purity of reagents and the dryness of solvents can lead to inconsistent results.[8] | • Consistent Quality: Use high-purity reagents and freshly distilled or commercially available anhydrous solvents.[4] • Inert Handling: Handle all reagents, especially the catalyst, ligand, and base, under an inert atmosphere. |
| 2. Inefficient Mixing: Poor solubility of the base or other reagents can lead to a heterogeneous reaction mixture and inconsistent results.[6] | • Solvent Choice: Select a solvent in which all components are reasonably soluble at the reaction temperature. Toluene and dioxane are common choices.[9] • Agitation: Ensure efficient stirring throughout the reaction. |
Logical Flow for Troubleshooting
This diagram outlines a systematic approach to troubleshooting poor yields in your Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich aryl bromides challenging substrates for Buchwald-Hartwig amination?
The rate-limiting step in many Buchwald-Hartwig reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[10] Electron-donating groups on the aryl bromide increase the electron density of the C-Br bond, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) center. This slows down the oxidative addition step and can lead to lower overall reaction efficiency.
Q2: Which class of ligands is most effective for coupling electron-rich aryl bromides?
Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are generally the most effective for these challenging substrates.[1][11] The steric bulk of these ligands promotes the formation of a highly reactive, monoligated Pd(0) species, which accelerates the oxidative addition. The electron-donating nature of these ligands also increases the electron density on the palladium center, further facilitating the cleavage of the C-Br bond.
Q3: What is the role of the base, and how do I choose the right one?
The base has a critical role in the catalytic cycle: it deprotonates the amine-palladium complex to form the key palladium-amido intermediate, which then undergoes reductive elimination to form the C-N bond.[7][12]
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) and other alkoxides are often the most effective for electron-rich aryl bromides due to their high basicity, which promotes rapid deprotonation.[6][7]
-
Weaker Bases: If your substrates contain base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are better choices. However, these often require higher reaction temperatures to achieve good conversion.[6]
Q4: Can I use a Pd(II) source like Pd(OAc)₂, or is a Pd(0) source necessary?
You can use a Pd(II) source like palladium(II) acetate, but it must be reduced to the active Pd(0) species in situ.[4][13] This reduction is often accomplished by the phosphine ligand or the amine itself. However, this in situ reduction can sometimes be inefficient and lead to the formation of palladium black. Using a pre-formed Pd(0) source, like Pd₂(dba)₃, or a more advanced palladacycle precatalyst can lead to more reliable and reproducible results by ensuring the clean and efficient generation of the active catalyst.[4][6]
Q5: My reaction turns black, and I see a precipitate. What does this mean?
The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition. This can be caused by:
-
High Temperatures: Excessive heat can cause the catalyst to decompose.
-
Presence of Oxygen: Trace amounts of oxygen can lead to catalyst deactivation and decomposition.
-
Substrate/Product Inhibition: In some cases, the starting materials or products can coordinate too strongly to the palladium, leading to catalyst deactivation.
To mitigate this, ensure a strictly inert atmosphere, consider lowering the reaction temperature, and screen different ligands that may form a more stable catalytic complex.
The Catalytic Cycle of Buchwald-Hartwig Amination
Understanding the catalytic cycle is key to effective troubleshooting.
Caption: The key steps of the Buchwald-Hartwig catalytic cycle.
Experimental Protocols
General Protocol for the Amination of an Electron-Rich Aryl Bromide
This protocol provides a robust starting point for the coupling of an electron-rich aryl bromide (e.g., 4-bromoanisole) with a secondary amine (e.g., morpholine).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Bromoanisole
-
Morpholine
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and anhydrous toluene (5 mL).
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.[14]
Protocol for Screening with a Weaker Base (Cesium Carbonate)
For substrates that are sensitive to strong bases, the following modification can be employed.
Procedure:
-
Follow steps 1 and 2 of the general protocol.
-
Reagent Addition: Under a positive pressure of argon, add cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and anhydrous dioxane (5 mL).
-
Amine Addition: Add the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Proceed with steps 6-8 of the general protocol.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. entegris.com [entegris.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Strategic Control of Dinitration in Aromatic Nitration Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the formation of dinitro side products during aromatic nitration reactions. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the selectivity and yield of your desired mononitrated products.
I. Understanding the Challenge: The Inevitability of Dinitration
Aromatic nitration is a cornerstone of organic synthesis, pivotal in the creation of numerous pharmaceutical intermediates and advanced materials. The introduction of a nitro group (–NO₂) onto an aromatic ring is typically achieved through electrophilic aromatic substitution (EAS) using a nitrating agent, most commonly a mixture of concentrated nitric and sulfuric acids.[1][2][3][4] This mixture generates the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the electron-rich aromatic ring.[2][4]
The core challenge arises from the fact that the initial mononitrated product is often susceptible to a second nitration, leading to the formation of dinitro isomers. This over-nitration can be a significant issue, reducing the yield of the desired product and complicating purification processes. The reactivity of the mononitrated ring and the reaction conditions dictate the extent of dinitration.
Frequently Asked Questions (FAQs)
Q1: Why does dinitration occur even when using stoichiometric amounts of nitrating agent?
A1: Dinitration can occur due to localized high concentrations of the nitrating agent and the reactivity of the mononitrated product. Even with careful stoichiometric control, the initial nitration is highly exothermic, which can create localized "hot spots" within the reaction mixture.[5][6] These elevated temperatures can accelerate the rate of the second nitration. Furthermore, if the first nitro group does not significantly deactivate the aromatic ring, the mononitrated product can still be sufficiently reactive to compete with the starting material for the nitronium ion.
Q2: How does the position of the first nitro group influence the likelihood of dinitration?
A2: The nitro group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less susceptible to further electrophilic attack.[7] It primarily directs subsequent substitution to the meta position.[1][3] Therefore, the formation of m-dinitro isomers is a common side reaction. The extent of this deactivation is crucial; a strongly deactivated ring will be much less prone to dinitration under controlled conditions.
Q3: Are there specific classes of aromatic compounds that are more prone to dinitration?
A3: Yes. Aromatic compounds with activating substituents (e.g., alkyl, alkoxy, amino groups) are more susceptible to polynitration.[7] These groups increase the electron density of the ring, making it more reactive towards the nitronium ion. Even after the first nitration, the ring may remain activated enough for a second nitration to occur readily. For instance, the nitration of toluene is about 25 times faster than that of benzene, necessitating lower reaction temperatures to control the reaction.[1][3]
II. Troubleshooting Guide: Pinpointing and Resolving Dinitration Issues
This section provides a structured approach to troubleshooting and minimizing the formation of dinitro byproducts.
Issue 1: Excessive Dinitration Despite Controlled Stoichiometry
Symptoms:
-
Lower than expected yield of the mononitrated product.
-
Significant presence of dinitro isomers identified by analytical methods (e.g., GC-MS, HPLC, NMR).[8][9]
Root Causes & Corrective Actions:
| Potential Root Cause | Explanation | Recommended Corrective Action |
| Poor Temperature Control | Nitration is highly exothermic.[5][6] Inadequate cooling can lead to a rapid temperature increase, favoring the higher activation energy pathway of dinitration. | Maintain strict temperature control, typically between 0-10°C for activated rings and not exceeding 50°C for benzene to minimize dinitration.[1][3][10] For highly reactive substrates, temperatures as low as -10°C may be necessary.[10] |
| Inefficient Mixing | Poor agitation can lead to localized high concentrations of the nitrating agent, promoting over-nitration in those regions. | Ensure vigorous and efficient stirring throughout the addition of the nitrating agent to maintain a homogeneous reaction mixture. |
| Rate of Addition of Nitrating Agent | A rapid addition of the nitrating mixture can cause a surge in the concentration of the nitronium ion and a sharp increase in temperature. | Add the nitrating agent slowly and dropwise to the substrate solution, allowing for effective heat dissipation and maintaining a low steady-state concentration of the nitronium ion. |
| Incorrect Reagent Ratio | Using a significant excess of nitric acid increases the probability of dinitration. | Carefully control the stoichiometry. While a slight excess of nitric acid may be needed to drive the reaction to completion, a large excess should be avoided. |
Issue 2: Poor Regioselectivity and Formation of Multiple Dinitro Isomers
Symptoms:
-
A complex mixture of dinitro isomers is observed, making purification difficult.
Root Causes & Corrective Actions:
| Potential Root Cause | Explanation | Recommended Corrective Action |
| Kinetic vs. Thermodynamic Control | At lower temperatures (kinetic control), the product that forms fastest predominates.[11][12][13] At higher temperatures (thermodynamic control), the most stable product is favored.[11][12][13] The isomer distribution can be temperature-dependent. | For reactions where different isomers can be formed, carefully control the temperature to favor the desired kinetic or thermodynamic product. Generally, lower temperatures enhance selectivity.[12] |
| Choice of Nitrating Agent | Different nitrating agents can exhibit different regioselectivities. | Consider alternative nitrating systems. For example, using dinitrogen pentoxide in the presence of a zeolite catalyst can favor the formation of the para-nitro isomer.[14] |
| Solvent Effects | The solvent can influence the isomer ratio of the products.[15] | Investigate the effect of different solvents on the regioselectivity of your specific reaction. |
Visualizing the Control Strategy: A Decision Workflow
The following diagram illustrates a logical workflow for optimizing a nitration reaction to minimize dinitration.
Caption: A workflow for troubleshooting and optimizing nitration reactions.
III. Advanced Protocols and Methodologies
Protocol 1: Controlled Mononitration of a Generic Aromatic Compound
This protocol provides a general framework for performing a controlled mononitration.
Materials:
-
Aromatic substrate
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Place the round-bottom flask containing the aromatic substrate (dissolved in a suitable solvent if necessary) in an ice bath on a magnetic stirrer.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add the desired amount of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The typical volume ratio of H₂SO₄ to HNO₃ is 2:1 to 1:1.[10]
-
Reaction: Begin vigorously stirring the substrate solution. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature of the reaction does not exceed 10°C.
-
Monitoring: After the addition is complete, continue stirring the reaction mixture at the controlled temperature for a specified time (e.g., 30 minutes to 2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.[16]
-
Isolation: If the product precipitates as a solid, it can be collected by vacuum filtration. If it is an oil, it can be extracted with an organic solvent.[16]
-
Purification: The crude product should be washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[16] Further purification can be achieved by recrystallization or column chromatography.[17]
Protocol 2: Analysis of Mononitro and Dinitro Isomers by HPLC
Objective: To quantify the ratio of mononitrated product to dinitro side products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude reaction product in the mobile phase.
-
Mobile Phase: A typical mobile phase for separating nitroaromatic compounds is a gradient of acetonitrile and water.
-
Analysis: Inject the sample onto the HPLC system. The different isomers will have distinct retention times, allowing for their separation and quantification based on the peak areas in the chromatogram.
-
Validation: For accurate quantification, the method should be validated for linearity, accuracy, and precision.[18]
The Mechanism of Dinitration: A Visual Representation
The following diagram illustrates the electrophilic aromatic substitution mechanism leading to both mono- and dinitration.
Caption: Mechanism of mono- and subsequent di-nitration.
IV. Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[19][20][21]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[19][20]
-
Ventilation: All procedures must be conducted in a certified chemical fume hood.[19][20]
-
Emergency Preparedness: Ensure that an emergency eyewash and shower station are readily accessible. Have appropriate spill containment and neutralization kits available.[19]
-
Thermal Runaway: Be aware of the potential for a thermal runaway reaction. Never add the substrate to the nitrating mixture; always add the nitrating agent to the substrate.
By adhering to these guidelines and understanding the chemical principles at play, you can effectively minimize the formation of dinitro side products and achieve higher yields and purity in your nitration reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vpscience.org [vpscience.org]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. ehs.washington.edu [ehs.washington.edu]
- 21. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide: A Systematic Approach to Low Conversion
Low or no product yield in a palladium-catalyzed cross-coupling reaction is a common yet frustrating issue. A systematic approach to troubleshooting is crucial for identifying the root cause efficiently.[1] Start with the most straightforward checks before moving to more complex variables.
Step 1: Verify the Fundamentals - Reagents and Reaction Setup
The quality of your reagents and the integrity of your reaction setup are the foundation of a successful cross-coupling reaction.
-
Reagent Purity: Ensure all starting materials, including the aryl halide, organometallic reagent, solvent, and base, are pure and anhydrous.[1][2] Moisture and oxygen are notorious for hindering these reactions.[1][3] Solvents should be freshly distilled or from a reliable commercial source specifically designated as anhydrous.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[1][4] Confirm that your reaction vessel was properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Verify that the reaction is being conducted at the appropriate temperature. Many cross-coupling reactions require heating to proceed at a reasonable rate.[4] Ensure your heating apparatus is calibrated and providing consistent heat.
Step 2: Scrutinize the Catalytic System - Palladium Source and Ligand
The catalyst system is the heart of the reaction. Its proper formation and activity are paramount.
-
Catalyst Activity: The choice of palladium source is critical.[6] Palladium(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[7][8][9] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[1] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[1][2]
-
Ligand Selection and Integrity: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4][10][11] Ensure the ligand is pure and not oxidized. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for challenging couplings.[12][13]
-
Palladium-to-Ligand Ratio: The ratio of palladium to ligand can significantly impact catalyst stability and activity. A 1:1 to 1:2 ratio is common, but optimization may be necessary. An excess of ligand can sometimes stabilize the catalyst.[2]
Step 3: Evaluate the Substrates and Reagents
The nature and quality of your coupling partners can dramatically affect the outcome.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[5][7] Aryl chlorides are often the most challenging substrates and may require specialized, highly active catalyst systems.[14]
-
Organometallic Reagent Stability: Boronic acids, common in Suzuki couplings, can be prone to decomposition, especially protodeboronation under basic conditions.[7][15] Consider using more stable derivatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts.[15] For other couplings, ensure the organometallic reagent (e.g., organotin, organozinc) is of high quality.
-
Base Selection: The choice of base is highly interdependent with the solvent and substrates.[6] A weak base may not be sufficient to promote transmetalation, while an overly strong base could cause substrate decomposition.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[16]
Step 4: Consider Side Reactions and Catalyst Deactivation
If the above steps do not resolve the issue, consider the possibility of competing side reactions or catalyst deactivation.
-
Homocoupling: The formation of biaryl products from the coupling of two organometallic reagents or two aryl halides can be a significant side reaction, especially in the presence of oxygen.[7]
-
Protodeboronation/Dehalogenation: As mentioned, the replacement of the boronic acid group with a hydrogen atom is a common issue in Suzuki couplings.[7][15] Similarly, the aryl halide can be reduced to the corresponding arene.
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through various mechanisms, including oxidation to inactive Pd(II) species, formation of palladium black (aggregation), or poisoning by impurities or even the substrate itself (e.g., coordination of a pyridine nitrogen).[4][17][18][19][20][21]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is not working. What are the most common reasons for failure?
A1: The most common culprits for a failed Suzuki coupling are:
-
Inactive Catalyst: Ensure your palladium source is active and that the Pd(II) precatalyst is being effectively reduced to Pd(0).[7][8]
-
Boronic Acid Decomposition: Protodeboronation is a major issue, especially with heteroaryl boronic acids.[7][15] Consider using a milder base, anhydrous conditions, or a more stable boronic acid derivative.[15]
-
Presence of Oxygen: Rigorous degassing of your reaction mixture is essential to prevent catalyst oxidation and homocoupling of the boronic acid.[5][7]
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and often needs to be empirically optimized for your specific substrates.[5][6]
Q2: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into inactive nanoparticles.[22] This is a common deactivation pathway. To prevent this:
-
Use Appropriate Ligands: Sterically bulky ligands can help stabilize the mononuclear Pd(0) species and prevent aggregation.
-
Optimize Palladium-to-Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Q3: How does water affect my cross-coupling reaction?
A3: Water can have a complex and often detrimental effect on palladium-catalyzed cross-coupling reactions.
-
Catalyst Deactivation: Water can promote the formation of palladium hydroxides, which can be catalytically inactive.[23][24][25]
-
Substrate Decomposition: In Suzuki couplings, water facilitates the undesirable protodeboronation of the boronic acid.[15]
-
Solubility: In some cases, a small amount of water is intentionally added to help dissolve the inorganic base and facilitate the reaction.[26] However, this should be carefully controlled.
Q4: My Buchwald-Hartwig amination of a bromopyridine is giving low yields. What are the specific challenges with this substrate?
A4: The amination of 2-halopyridines is notoriously difficult due to the propensity of the pyridine nitrogen to coordinate to the palladium center, effectively poisoning the catalyst.[4] To overcome this:
-
Use Bulky Ligands: Sterically hindered ligands, such as those developed by Buchwald and Hartwig, are essential to shield the palladium center and prevent pyridine coordination.[4]
-
Choose the Right Precatalyst: Modern, well-defined precatalysts often give more reliable results than generating the active catalyst in situ from Pd(OAc)₂.[14]
-
Optimize Base and Temperature: Careful selection of the base and reaction temperature is crucial to balance reactivity with catalyst stability.[4]
Q5: Can I use an aryl chloride as a substrate?
A5: Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond.[7][14] Successful coupling of aryl chlorides typically requires:
-
Highly Active Catalysts: This usually means using electron-rich, sterically demanding ligands like bulky biarylphosphines or N-heterocyclic carbenes (NHCs).[13]
-
Higher Temperatures: More forcing conditions are often necessary to promote the initial oxidative addition step.
-
Stronger Bases: Bases like sodium tert-butoxide are frequently used.
Experimental Protocols
Protocol 1: Standard Degassing Procedure (Freeze-Pump-Thaw)
-
Assemble the reaction glassware (e.g., a Schlenk flask) containing a stir bar and your solid reagents.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent in the flask using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line for 5-10 minutes to remove any dissolved gases.
-
Close the valve to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. During this process, you may see gas bubbles being released.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles to ensure a thoroughly degassed system.
Protocol 2: In Situ Catalyst Activation from a Pd(II) Source
-
To a degassed reaction vessel containing the solvent and ligand, add the Pd(II) source (e.g., Pd(OAc)₂).
-
Stir the mixture at room temperature or slightly elevated temperature for 15-30 minutes. This pre-activation step allows for the formation of the active Pd(0) species before the addition of the substrates.[2]
-
Add the remaining reagents (aryl halide, organometallic reagent, base) to the pre-activated catalyst mixture under an inert atmosphere.
Visualizations
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jmcct.com [jmcct.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DSpace [repository.upenn.edu]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. The effect of water on methane oxidation over Pd/Al2O3 under lean, stoichiometric and rich conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Bromonitrobenzene Isomers
Welcome to the Technical Support Center for the purification of bromonitrobenzene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the column chromatography separation of ortho-, meta-, and para-bromonitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating bromonitrobenzene isomers using column chromatography?
The main difficulty in separating positional isomers like bromonitrobenzenes lies in their very similar physical and chemical properties.[1] Their structural similarity often results in only minor differences in polarity, leading to overlapping elution profiles and poor resolution during column chromatography.[1]
Q2: Which stationary phase is recommended for this separation?
For the separation of bromonitrobenzene isomers, silica gel is the most commonly used and recommended stationary phase.[2][3] Silica gel is a polar adsorbent, and its slightly acidic nature allows for effective separation based on the subtle polarity differences between the isomers.[2][4] Alumina can be considered as an alternative, particularly if the compounds are sensitive to the acidic nature of silica gel.[2]
Q3: How do I determine the optimal mobile phase (eluent) for the separation?
The ideal mobile phase is best determined experimentally using Thin-Layer Chromatography (TLC) prior to running the column.[5] The goal is to find a solvent system that provides good separation between the isomer spots. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or pentane with a more polar solvent such as ethyl acetate or diethyl ether.[1]
A good rule of thumb is to aim for a solvent system that gives the target compounds Rf values in the range of 0.2-0.4 on the TLC plate.[6] An Rf in this range generally translates well to a column separation, allowing for efficient elution without excessively long run times.
Q4: In what order will the bromonitrobenzene isomers elute from a silica gel column?
The elution order is determined by the polarity of the isomers; the least polar compound will elute first. However, predicting the exact polarity order of bromonitrobenzene isomers can be complex.
-
General Principle: In normal-phase chromatography with a polar stationary phase like silica gel, less polar compounds travel faster and elute first.[3]
-
Conflicting Polarity Reports: There are differing reports on the relative polarities of ortho- and para-bromonitrobenzene.
-
One perspective suggests that 2-bromonitrobenzene (ortho) is more polar due to the proximity of the electron-withdrawing nitro group and the bromine atom, which would result in a lower Rf value and later elution compared to the para isomer.[7]
-
Conversely, other sources indicate that 4-bromonitrobenzene (para) is less polar , leading to a larger Rf value and earlier elution.[8][9]
-
Expert Recommendation: Due to these conflicting accounts, it is crucial to perform a careful TLC analysis of your specific mixture to definitively determine the elution order before proceeding with column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | The mobile phase polarity is either too high or too low. | Optimize the eluent system using TLC. A less polar system (e.g., higher percentage of hexane) will increase retention on the silica and may improve separation. If the Rf values are too low, a slight increase in the polar solvent (e.g., ethyl acetate) is needed.[10] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air pockets and cracks.[6][11] Gently tap the column during packing to help the silica settle evenly.[2] | |
| The sample was loaded incorrectly. | For "wet loading," dissolve the crude mixture in a minimal amount of a less polar solvent (like dichloromethane) to ensure a tight starting band.[6] For "dry loading," adsorb the sample onto a small amount of silica gel before adding it to the column; this is ideal for samples with poor solubility in the eluent.[6][12] | |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[10] |
| Compound Does Not Elute or Elutes Very Slowly (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. You can use a gradient elution, starting with a less polar solvent system and progressively increasing the percentage of the more polar solvent.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on silica using a 2D TLC experiment.[12] If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine.[13] | |
| Tailing of Spots on TLC and Broad Bands on the Column | The sample is too concentrated when loaded. | Dilute the sample before loading or load a smaller amount onto the column. Overloading is a common cause of poor separation. |
| The compound is interacting too strongly with the acidic silica. | Add a small percentage (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent system to improve peak shape, depending on whether your compound is basic or acidic. | |
| Cracks or Bubbles in the Silica Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel.[12] Keep the column topped up with eluent. |
| Heat was generated during packing with a polar solvent. | Packing the column with a slurry of silica in a less polar solvent can minimize exothermic effects.[13] Allow the column to equilibrate to room temperature before running.[11] |
Experimental Workflow & Protocols
Workflow for Isomer Separation
Caption: A step-by-step workflow for the separation of bromonitrobenzene isomers.
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[6]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a consistent slurry.[11][14]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure the silica packs down evenly without any air bubbles.[2]
-
Equilibrate: Once the silica has settled, add a protective layer of sand on top and then pass 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated.[15]
Protocol 2: Sample Loading and Elution
-
Preparation: Lower the solvent level to the top of the sand layer. Do not let the column run dry.
-
Wet Loading: Dissolve your crude bromonitrobenzene mixture in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[6] Carefully add this solution to the top of the column using a pipette. Allow the sample to absorb completely into the silica bed.
-
Dry Loading: Dissolve your crude mixture in a solvent and add a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]
-
Elution: Gently add your eluent to the top of the column, taking care not to disturb the sand layer. Apply pressure if performing flash chromatography (typically 1-2 psi).[12]
-
Fraction Collection: Begin collecting fractions immediately. The size of the fractions will depend on the size of your column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified isomers.[16][17] Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. Solved Why does 4-bromonitrobenzene have a larger Rf value | Chegg.com [chegg.com]
- 9. chegg.com [chegg.com]
- 10. Home Page [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Dimethylbenzenes
Welcome to the Technical Support Center for the nitration of dimethylbenzenes (xylenes). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managing the highly exothermic nature of these reactions. This guide moves beyond simple protocols to explain the underlying principles of reaction control, enabling you to troubleshoot effectively and ensure the integrity and safety of your experiments.
Troubleshooting Guide: Real-Time Intervention for Exothermic Events
This guide addresses specific, critical issues you may encounter during the nitration of dimethylbenzenes, offering immediate actions, probable causes, and preventative strategies.
| Issue | Immediate Corrective Actions | Probable Causes & Scientific Rationale | Preventative Measures |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Immediately cease the addition of the nitrating agent. This is the most critical first step to halt the generation of more heat.[1] 2. Ensure maximum cooling. Verify your cooling bath is at the target temperature and enhance cooling if possible (e.g., by adding more ice/dry ice).[2] 3. Confirm vigorous agitation. Proper stirring is crucial for dissipating heat; inadequate mixing leads to localized "hot spots" where the reaction can accelerate uncontrollably.[3] 4. Prepare for emergency quenching. If the temperature continues to escalate, cautiously pour the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring as a last resort.[3][4] Be aware that quenching itself can be hazardous due to the highly exothermic dilution of sulfuric acid.[3] | 1. Excessive Rate of Nitrating Agent Addition: The rate of heat generation is exceeding the heat removal capacity of your cooling system.[3][4] The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid and its subsequent reaction with the aromatic ring is a rapid, exothermic process.[5] 2. Inadequate Cooling: The cooling bath may have insufficient capacity or poor heat transfer to the reaction flask. 3. Poor Agitation: Creates localized areas of high reactant concentration, leading to hot spots where the reaction rate increases exponentially, propagating a runaway.[3][4] 4. Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate. A small subsequent temperature increase can then trigger a rapid, delayed exotherm.[3] | 1. Controlled Addition: Utilize a dropping funnel or syringe pump for a slow, dropwise addition of the nitrating agent.[2] 2. Pre-cool all Reagents: Ensure both the dimethylbenzene solution and the nitrating mixture are cooled to the target temperature before starting the addition. 3. Continuous Monitoring: Always use a thermometer to monitor the internal reaction temperature, not just the bath temperature. 4. Adequate Headspace: Ensure the reaction flask is large enough (typically not more than half full) to accommodate potential foaming or gas evolution. |
| Reaction Appears Stalled or Temperature is Too Low | 1. Slightly increase the addition rate of the nitrating agent while carefully monitoring the internal temperature. 2. Allow the reaction temperature to rise by a few degrees by slightly reducing the cooling rate (e.g., removing some ice from the bath). Do not remove the cooling bath entirely.[2] | 1. Overly Cautious Reagent Addition: The rate of addition is too slow to initiate or sustain the reaction, leading to a buildup of unreacted starting material. 2. Over-aggressive Cooling: The cooling bath is colder than necessary, slowing the reaction kinetics to a near halt. | 1. Determine Optimal Temperature Range: Consult literature for the specific dimethylbenzene isomer being nitrated. For example, mononitration of p-xylene can be readily carried out at 30°C, while dinitration requires higher temperatures around 80°C.[6][7] 2. Gradual Cooling: Start cooling the reaction vessel before beginning the addition, but avoid super-cooling the system far below the target reaction temperature. |
| Low Yield of Desired Mononitro Product | 1. Analyze a sample of the crude product using GC, HPLC, or NMR to identify byproducts such as dinitrated compounds or unreacted starting material.[8] 2. Review work-up procedure. Ensure the product wasn't lost during quenching or extraction phases. | 1. Incomplete Reaction: Reaction time may have been too short or the temperature too low. 2. Over-nitration: The reaction conditions (temperature, time, concentration of nitrating agent) were too harsh, leading to the formation of dinitro-dimethylbenzenes. The second nitration is generally slower due to the deactivating effect of the first nitro group, but can occur at elevated temperatures.[6] 3. Product Solubility: The desired product may have some solubility in the aqueous phase, leading to losses during work-up if extractions are not performed thoroughly.[9] | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another rapid analytical technique to monitor the consumption of the starting material and the formation of the product. 2. Stoichiometry Control: Use a carefully measured molar ratio of nitric acid to dimethylbenzene, typically around 1.1 to 1.2 equivalents for mononitration.[10] 3. Thorough Extraction: If the product does not precipitate upon quenching, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.[9] |
| Formation of Dark Brown or Black Reaction Mixture | 1. Immediately enhance cooling to prevent a potential runaway reaction, as oxidation is highly exothermic. 2. Do not increase the temperature to try and "push" the reaction. | Oxidation Side Reactions: Nitric acid is a strong oxidizing agent. At higher temperatures or with prolonged reaction times, it can oxidize the methyl groups of dimethylbenzene, leading to the formation of colored byproducts and the evolution of brown nitrogen dioxide (NO₂) gas.[6] | 1. Maintain Low Temperatures: Strict temperature control is the most effective way to minimize oxidation. 2. Use Appropriate Reagent Concentrations: Avoid using excessively concentrated or fuming nitric acid unless dinitration or trinitration is the goal.[6] 3. Minimize Reaction Time: Once the starting material is consumed (as determined by TLC or other monitoring), proceed to the work-up promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dimethylbenzene nitration and why is it so exothermic? A1: The nitration of dimethylbenzene is an electrophilic aromatic substitution reaction. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[5] The electron-rich aromatic ring of dimethylbenzene then attacks this powerful electrophile. The subsequent loss of a proton restores aromaticity and yields the nitro-dimethylbenzene product.[5] The reaction is highly exothermic due to the formation of the very stable aromatic product and the large, negative enthalpy of reaction associated with the formation of the C-N bond.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2,5-dimethyl-4-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, understanding the subtleties of aromatic compound reactivity is paramount for efficient synthesis design. This guide provides an in-depth comparison of 1-Bromo-2,5-dimethyl-4-nitrobenzene's reactivity with other bromo-nitroaromatic compounds in the context of nucleophilic aromatic substitution (SNAr). We will delve into the electronic and steric factors governing these reactions, supported by mechanistic insights and practical experimental protocols.
The Foundation: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction class for modifying electron-deficient aromatic rings.[1] Unlike electrophilic aromatic substitutions common to electron-rich systems, SNAr reactions are facilitated by strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, which activate the ring towards nucleophilic attack.[1][2] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is a key determinant of the reaction rate.[4]
The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the leaving group.[5][6][7] The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[2][4][5][6][8]
Comparative Reactivity Analysis
The reactivity of bromo-nitroaromatics in SNAr reactions is a nuanced interplay of electronic effects, steric hindrance, and the position of substituents on the aromatic ring.
Electronic Effects: The Power of the Nitro Group
The nitro group is a powerful activator for SNAr reactions due to its strong electron-withdrawing nature. Its ability to stabilize the negatively charged Meisenheimer complex is most pronounced when it is positioned ortho or para to the leaving group (bromine in this case).[2][5][6][8] This is because the negative charge can be delocalized onto the nitro group through resonance. When the nitro group is in the meta position, it can only exert a weaker inductive stabilizing effect, leading to a significantly slower reaction rate.[4][5][6]
For instance, p-bromonitrobenzene is considerably more reactive towards nucleophilic substitution than m-bromonitrobenzene.[5][6] The para-positioning allows for direct resonance stabilization of the intermediate carbanion by the nitro group, a factor that is absent in the meta isomer.[5][6]
Steric Effects and the Influence of Alkyl Groups
While electronic effects are often the primary drivers of reactivity, steric hindrance can also play a significant role. Alkyl groups, such as the methyl groups in this compound, are generally considered electron-donating. Electron-donating groups tend to decrease the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack and thus deactivating it towards SNAr.[9]
Furthermore, the presence of substituents ortho to the reaction center can sterically hinder the approach of the nucleophile, potentially slowing down the reaction.[10] In the case of this compound, the methyl group at the 2-position is ortho to the bromine atom. This could lead to a reduced reaction rate compared to an unhindered analogue like 1-Bromo-4-nitrobenzene.
Analyzing this compound
Let's break down the expected reactivity of this compound based on these principles:
-
Activating Group: The nitro group is in the para position relative to the bromine atom. This is a highly activating position, allowing for strong resonance stabilization of the Meisenheimer complex. This is the dominant factor promoting its reactivity.
-
Deactivating/Steric Groups:
-
The methyl group at the 2-position is ortho to the bromine. This will likely introduce steric hindrance, potentially slowing the rate of nucleophilic attack.
-
Both methyl groups (at positions 2 and 5) are electron-donating, which slightly deactivates the ring towards nucleophilic attack.
-
Comparison with Other Bromo-Nitroaromatics
To provide a clearer picture, let's compare the expected reactivity of this compound with other common bromo-nitroaromatics in a qualitative manner.
| Compound | Key Features | Expected Relative Reactivity |
| 1-Bromo-2,4-dinitrobenzene | Two powerful activating nitro groups (ortho and para). | Very High |
| 1-Bromo-4-nitrobenzene | One strong activating para-nitro group. No steric hindrance at ortho positions. | High |
| 1-Bromo-2-nitrobenzene | One strong activating ortho-nitro group. | High (potentially slightly lower than para due to some steric interaction) |
| This compound | Strong para-nitro activation, but with ortho-methyl steric hindrance and electron-donating effects. | Moderate to High |
| 1-Bromo-3-nitrobenzene | Meta-nitro group provides only weak inductive stabilization. | Low |
| 1-Bromo-3,5-dinitrobenzene | Two meta-nitro groups provide only inductive stabilization. | Low |
This table illustrates the critical role of substituent positioning in determining the reactivity of these compounds.
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate these theoretical predictions, a standardized experimental setup is crucial. The following protocol outlines a general method for comparing the reactivity of different bromo-nitroaromatics in an SNAr reaction.
General Protocol for Comparative Kinetic Analysis
This protocol is designed to be adapted for specific nucleophiles and reaction conditions. The key is to maintain consistency across all substrates being compared.
Materials:
-
This compound
-
Other bromo-nitroaromatic compounds for comparison (e.g., 1-Bromo-4-nitrobenzene, 1-Bromo-3-nitrobenzene)
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Solvent (e.g., DMSO, DMF)
-
Internal standard for analytical quantification (e.g., decane, dodecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrument
Procedure:
-
Reaction Setup: In separate, labeled reaction vials, add the bromo-nitroaromatic substrate (1.0 equivalent) and the chosen solvent to achieve a specific concentration (e.g., 0.1 M).
-
Internal Standard: Add a known amount of the internal standard to each vial.
-
Equilibration: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C) and allow them to equilibrate for 5-10 minutes.
-
Reaction Initiation: Add the nucleophile (e.g., 1.2 equivalents) to each vial to initiate the reaction.
-
Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., dilute acid for a basic nucleophile) and an extraction solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each bromo-nitroaromatic to determine the initial reaction rates. A higher initial rate indicates greater reactivity. The final yield after the reaction has gone to completion can also be used as a measure of relative reactivity.[11]
Visualization of Experimental Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Bromo-2,5-dimethyl-4-nitrobenzene
For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step, but the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the spectroscopic techniques employed to elucidate and confirm the structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), comparing the expected data for our target molecule with that of its close structural isomers to highlight the key differentiating features.
The Analytical Imperative: Distinguishing Isomers
The challenge in characterizing this compound lies not in identifying its constituent functional groups, but in definitively confirming their substitution pattern on the benzene ring. Isomers such as 1-Bromo-4,5-dimethyl-2-nitrobenzene and 2-Bromo-1,4-dimethyl-5-nitrobenzene present a significant analytical hurdle. This guide will demonstrate how a multi-spectroscopic approach provides the necessary orthogonal data points for unequivocal structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. Due to the substitution pattern, we anticipate two distinct signals in the aromatic region and two signals for the methyl protons.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (H-3) | ~ 7.5 - 7.7 | Singlet |
| Aromatic H (H-6) | ~ 8.0 - 8.2 | Singlet |
| Methyl Protons (C2-CH₃) | ~ 2.4 - 2.6 | Singlet |
| Methyl Protons (C5-CH₃) | ~ 2.3 - 2.5 | Singlet |
The key to distinguishing this compound from its isomers lies in the multiplicity of the aromatic signals. The presence of two singlets in the aromatic region is a direct consequence of the protons on C-3 and C-6 having no adjacent proton neighbors. In contrast, an isomer like 1-Bromo-4,5-dimethyl-2-nitrobenzene would exhibit two doublets in the aromatic region due to the ortho-coupling between the protons at C-3 and C-6.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The electron-withdrawing nitro group and the bromine atom will significantly influence the chemical shifts of the aromatic carbons.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~ 120 - 125 |
| C-2 (C-CH₃) | ~ 135 - 140 |
| C-3 (C-H) | ~ 130 - 135 |
| C-4 (C-NO₂) | ~ 145 - 150 |
| C-5 (C-CH₃) | ~ 140 - 145 |
| C-6 (C-H) | ~ 125 - 130 |
| C2-CH₃ | ~ 18 - 22 |
| C5-CH₃ | ~ 19 - 23 |
The chemical shifts of the quaternary carbons (C-1, C-2, C-4, and C-5) are particularly diagnostic. Computational prediction methods can be invaluable in corroborating these assignments, especially when authentic reference spectra are unavailable.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be those associated with the nitro group, the C-Br bond, and the aromatic ring.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
| C-Br | Stretch | 500 - 600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-H (in CH₃) | Stretch | 2850 - 3000 |
While IR spectroscopy can confirm the presence of the nitro and bromo functionalities, it is less powerful than NMR for distinguishing between positional isomers. However, subtle shifts in the positions of the aromatic C-H bending vibrations (out-of-plane) can sometimes provide clues about the substitution pattern.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectral Data:
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Molecular Ion (M⁺): m/z 229 and 231
-
Key Fragmentation Pathways:
-
Loss of the nitro group (-NO₂): [M - 46]⁺
-
Loss of a methyl radical (-CH₃): [M - 15]⁺
-
Loss of bromine radical (-Br): [M - 79/81]⁺
-
The fragmentation pattern provides a fingerprint of the molecule. By comparing the observed fragments with those predicted for its isomers, one can gain further confidence in the structural assignment.
Comparative Analysis with Alternative Techniques
While the triad of NMR, IR, and MS forms the cornerstone of structural elucidation, other techniques can provide valuable complementary data, especially in challenging cases of isomerism.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination. While not a routine analytical technique for all samples, it serves as the gold standard for structural confirmation. The crystal structure of a related compound, 1-Bromo-4-methyl-2-nitrobenzene, has been reported, providing insights into the molecular geometry and packing of such compounds.[1][2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted nitrobenzenes typically exhibit characteristic absorption bands. While UV-Vis is generally not sufficient for unambiguous isomer differentiation on its own, shifts in the absorption maxima (λ_max) can be correlated with the substitution pattern and the electronic effects of the substituents.[3]
-
Computational Spectroscopy: In the absence of experimental data, computational methods for predicting NMR, IR, and UV-Vis spectra are becoming increasingly powerful and accurate.[3] These predictions, when used in conjunction with experimental data for related compounds, can significantly aid in the structural assignment of novel molecules.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualizing the Workflow and Structure
References
A Comparative Guide to Mechanistic Studies of Nucleophilic Aromatic Substitution on 1-Bromo-2,5-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the mechanistic aspects of nucleophilic aromatic substitution (SNAr) reactions involving 1-bromo-2,5-dimethyl-4-nitrobenzene. Moving beyond a simple recitation of facts, this document elucidates the underlying principles that govern experimental design and data interpretation in this area of organic chemistry.
The SNAr Mechanism: A Foundation for Understanding
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike aliphatic SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically hindered by the benzene ring.[1] Instead, it typically proceeds through a two-step addition-elimination mechanism.[2]
The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), is crucial as they delocalize the negative charge, thereby stabilizing this intermediate.[5] The rate-determining step is generally the formation of this Meisenheimer complex.[6] In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored.[1]
The reactivity of the substrate is significantly influenced by the nature of the leaving group. For SNAr reactions, the leaving group ability often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[1][7] This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[7]
Caption: Generalized SNAr addition-elimination mechanism.
The Substrate: this compound
The substrate, this compound, possesses key structural features that influence its reactivity in SNAr reactions:
-
Electron-Withdrawing Group: The nitro group at the para position strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[6]
-
Leaving Group: The bromine atom is a competent leaving group in SNAr reactions.
-
Steric Hindrance: The two methyl groups ortho and meta to the site of substitution introduce steric hindrance, which can influence the rate of nucleophilic attack. This steric congestion can be a significant factor when comparing its reactivity to less substituted analogs like 1-bromo-4-nitrobenzene.
Comparative Reactivity of Nucleophiles
The rate and efficiency of the SNAr reaction on this compound are highly dependent on the nature of the nucleophile. A comparative analysis of different nucleophiles provides valuable insights into the reaction mechanism.
| Nucleophile | Class | Expected Relative Reactivity | Key Considerations |
| Piperidine | Secondary Amine | High | Strong nucleophile, often used as a benchmark. Can act as its own base catalyst.[8] |
| Methoxide (CH₃O⁻) | Alkoxide | High | Strong nucleophile, but requires anhydrous conditions to avoid side reactions. |
| Aniline | Primary Amine | Moderate | Weaker nucleophile than aliphatic amines due to the delocalization of the lone pair into the aromatic ring. |
| Thiols (R-SH) | Thiol | High | Thiols are generally excellent nucleophiles in SNAr reactions.[9] |
Note: This table is a qualitative comparison based on general principles of nucleophilicity. Actual reaction rates would need to be determined experimentally.
Experimental Protocols for Mechanistic Elucidation
To quantitatively compare the reactivity of different nucleophiles and to gain deeper insight into the reaction mechanism, a systematic experimental approach is required.
Kinetic Studies using UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful and accessible technique for monitoring the progress of many SNAr reactions, as the products often have a different UV-Vis absorbance spectrum compared to the reactants.[9][10]
Objective: To determine the pseudo-first-order rate constant (kobs) and the second-order rate constant (k2) for the reaction of this compound with a given nucleophile.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of solutions of the chosen nucleophile (e.g., piperidine) at different concentrations in the same solvent. A large excess of the nucleophile is used to ensure pseudo-first-order kinetics.[11]
-
-
Spectroscopic Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the reaction product.
-
Equilibrate the substrate solution and the nucleophile solution to the desired reaction temperature in a temperature-controlled cuvette holder within the spectrophotometer.[12]
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by rapidly mixing the substrate and nucleophile solutions in the cuvette.[10]
-
Immediately begin recording the absorbance at the λmax of the product over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance vs. time data to a first-order exponential equation.
-
Plot kobs versus the concentration of the nucleophile. The slope of this line will give the second-order rate constant (k2).[11]
-
Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.
Identification of the Meisenheimer Complex
Under certain conditions, particularly with highly activated substrates or at low temperatures, the Meisenheimer complex can be observed and characterized spectroscopically.[3]
Objective: To detect and characterize the Meisenheimer intermediate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cool the sample to a low temperature (e.g., -50 °C) in the NMR probe.
-
Acquire a ¹H NMR spectrum of the starting material.
-
-
Formation of the Complex:
-
Add a strong nucleophile (e.g., sodium methoxide) to the cooled NMR tube.
-
Immediately acquire a series of ¹H NMR spectra.
-
-
Spectral Analysis:
-
The formation of the Meisenheimer complex is indicated by the appearance of new signals in the NMR spectrum.[13]
-
A key diagnostic feature is the upfield shift of the aromatic protons and the appearance of a new signal corresponding to the sp³-hybridized carbon atom bearing both the nucleophile and the leaving group.[14]
-
Conclusion
The study of nucleophilic aromatic substitution on this compound offers a rich platform for investigating the interplay of electronic and steric effects in chemical reactivity. By employing a combination of kinetic studies and spectroscopic techniques, researchers can build a comprehensive picture of the reaction mechanism. A comparative approach, analyzing the reactivity of various nucleophiles, provides deeper insights that are essential for the rational design and optimization of synthetic routes in drug development and materials science.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 12. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Prospective Guide to the Biological Activity of Compounds Derived from 1-Bromo-2,5-dimethyl-4-nitrobenzene
A Senior Application Scientist's Perspective on Unlocking Novel Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of a Versatile Scaffolding Molecule
In the relentless pursuit of novel therapeutic agents, the strategic selection of a starting material is paramount. 1-Bromo-2,5-dimethyl-4-nitrobenzene, a readily accessible aromatic compound, presents a unique combination of reactive sites—a labile bromine atom and a reducible nitro group—making it an intriguing, albeit underexplored, scaffold for the synthesis of diverse and potentially bioactive molecules. While direct literature on the biological activities of compounds synthesized from this specific starting material is sparse, a comprehensive analysis of structurally analogous compounds provides a compelling roadmap for future research and development.
This guide will provide a prospective comparison of the potential biological activities of compounds derived from this compound. By examining the known antimicrobial, anticancer, and anti-inflammatory properties of similar bromo-nitroaromatic structures, we will project the therapeutic promise of novel derivatives. This document is intended to serve as a foundational resource for researchers poised to explore this promising area of medicinal chemistry, complete with detailed experimental protocols and comparative data from relevant alternative compounds.
I. The Synthetic Gateway: From Starting Material to Bioactive Candidates
The synthetic versatility of this compound lies in the independent reactivity of its key functional groups. The bromine atom is an excellent leaving group for nucleophilic aromatic substitution and a key participant in cross-coupling reactions. The nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of chemical transformations.
Diagram 1: Proposed Synthetic Pathways from this compound
Caption: Proposed synthetic routes from this compound.
II. Comparative Analysis of Potential Biological Activities
Based on the known bioactivities of structurally related molecules, we can project the potential therapeutic applications of derivatives of this compound.
A. Antimicrobial Activity: A New Generation of Antibacterials and Antifungals
The presence of both a nitro group and a halogen on an aromatic ring is a common feature in many antimicrobial compounds. The nitro group can be reduced in microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other macromolecules.
Comparison with Existing Antimicrobial Agents:
| Compound Class (Analogous) | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Nitroaniline Derivatives | Staphylococcus aureus | 25-50 | Ciprofloxacin | 0.5-2 | [1] |
| Escherichia coli | 50-75 | Ciprofloxacin | 0.25-1 | [1] | |
| Bromo-substituted Benzohydrazides | Bacillus subtilis | 1.67 (converted from pMICam) | Ampicillin | 0.25-1 | [2] |
| Nitro-substituted Benzothiazoles | Pseudomonas aeruginosa | 50-100 | Procaine penicillin | >100 | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend 3-5 isolated colonies of the test organism in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial agent dilution.
-
Include a growth control well (broth and inoculum) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
B. Anticancer Activity: Targeting Proliferative Pathways
Nitroaromatic compounds have been investigated as anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of tumors.[6][7] The presence of a bromo-substituent can further enhance their cytotoxic potential.
Comparison with Existing Anticancer Agents:
| Compound Class (Analogous) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Nitroaromatic Compounds | MCF-7 (Breast) | < 8.5 | Doxorubicin | 0.5-1.5 | [6] |
| HL-60 (Leukemia) | < 8.5 | Doxorubicin | 0.05-0.2 | [6] | |
| Bromo-nitro-imidazole Derivatives | HeLa (Cervical) | Potent (qualitative) | 5-Fluorouracil | 2-10 | [8] |
| Bromo-substituted Benzohydrazides | HCT116 (Colon) | 1.20 | 5-Fluorouracil | 4.6 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram 2: MTT Assay Workflow
Caption: A simplified workflow of the MTT assay for cytotoxicity testing.
C. Anti-inflammatory Activity: Modulating Inflammatory Responses
Substituted anilines and various heterocyclic compounds derived from them have demonstrated anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Comparison with Existing Anti-inflammatory Agents:
| Compound Class (Analogous) | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Citation |
| Substituted Nitroindazolinones | NO Inhibition (LPS-stimulated RAW 264.7) | Potent (qualitative) | Dexamethasone | Varies with conditions | [11] |
| Plant-derived extracts (as a proxy for phenolic compounds) | NO Scavenging | 64.81 | Diclofenac Sodium | 22.16 | [12] |
Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).[13][14]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Reading and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
III. Concluding Remarks and Future Directions
While the direct biological profile of derivatives from this compound remains to be elucidated, the evidence from structurally analogous compounds strongly suggests a high potential for the discovery of novel antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility and the presence of two distinct reactive sites make this starting material a compelling platform for the generation of diverse chemical libraries.
Future research should focus on the systematic synthesis of derivatives based on the proposed pathways and their subsequent screening using the detailed protocols provided in this guide. Such a program would not only expand the chemical space for drug discovery but also potentially lead to the identification of lead compounds with improved efficacy and novel mechanisms of action. This prospective guide serves as a call to action for the medicinal chemistry community to explore the untapped potential of this versatile scaffold.
IV. References
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BenchChem. (2025). Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-Methyl-5-nitroaniline Derivatives.
-
BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".[4]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.[5]
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BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.[9]
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Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16.[6]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).[15]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol.[10]
-
Bentham Science. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.[7]
-
Abcam. (n.d.). MTT assay protocol.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[16]
-
protocols.io. (2025). MTT Assay.[17]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.[18]
-
NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.[19]
-
PMC. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages.[20]
-
Ovidius University Annals of Chemistry. (2025). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines.[21]
-
ResearchGate. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent.[8]
-
ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.[3]
-
PubMed. (n.d.). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay.[22]
-
Plant Archives. (n.d.). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD.[12]
-
PMC. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.[13]
-
PubMed. (n.d.). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs.[23]
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.[24]
-
Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.[14]
-
PMC. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents.[25]
-
PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives.[2]
-
ResearchGate. (n.d.). Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones.[26]
-
PubMed. (2018). Anti-Inflammatory Activity and Cheminformatics Analysis of New Poten t 2-Substituted 1-Methyl-5-Nitroindazolinones.[11]
-
ResearchGate. (2017). Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives.[27]
-
PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.[28]
-
PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[29]
References
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- 24. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages | MDPI [mdpi.com]
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A Comparative Guide to 1-Bromo-2,5-dimethyl-4-nitrobenzene in the Validation of New Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the validation of a new synthetic methodology is a critical step in establishing its robustness, scope, and limitations. The choice of substrate for this validation is paramount; it must possess a combination of reactivity and structural features that can rigorously test the proposed transformation. 1-Bromo-2,5-dimethyl-4-nitrobenzene emerges as a uniquely valuable tool for this purpose. Its carefully orchestrated array of functional groups—a reactive bromo-handle for cross-coupling, a strongly electron-withdrawing nitro group, and sterically demanding methyl substituents—provides a multi-faceted challenge for a wide range of chemical reactions.
This guide provides an in-depth comparison of this compound with alternative substrates in the validation of key synthetic methodologies. We will explore the causality behind its selection, present detailed experimental protocols, and offer quantitative comparisons to ground the discussion in practical, reproducible data.
The Strategic Advantage of this compound
The utility of this compound lies in its trifecta of functional challenges:
-
The C-Br Bond: This serves as a reliable and moderately reactive leaving group in palladium-catalyzed cross-coupling reactions, striking a balance between the high reactivity of iodides and the often-sluggish reactivity of chlorides.[1]
-
The Nitro Group: As a powerful electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring. This has two major implications: it activates the ring for nucleophilic aromatic substitution (SNAr) and presents a potential site for chemoselective reduction. Its presence tests a method's tolerance for sensitive, reducible functionalities.
-
The Dimethyl Substitution: The methyl groups at positions 2 and 5 introduce significant steric hindrance around the reactive C-Br center and the nitro group. This is a crucial feature for validating a new catalyst or reagent, as it probes the system's tolerance for sterically demanding environments, a common challenge in the synthesis of complex molecules.
Validation of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis.[2] Validating a new ligand or catalyst system in this domain requires substrates that probe both electronic and steric tolerances.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its efficiency can be sensitive to the steric and electronic nature of the coupling partners.[3][4] this compound serves as an excellent substrate to test the robustness of new catalytic systems for this transformation. The electron-deficient nature of the ring, due to the nitro group, generally favors oxidative addition, the first step in the catalytic cycle.[5] However, the steric bulk from the ortho-methyl group presents a significant challenge for both the oxidative addition and the final reductive elimination steps.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).
-
Add the amine (1.2 equiv) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir until the starting material is consumed, as monitored by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
| Substrate | Key Features | Validation Insights | Drawbacks |
| This compound | High steric hindrance, strong electron-withdrawing group. | Excellent test of catalyst tolerance to sterics and reducible functional groups. | May give low yields with less robust catalysts. |
| 1-Bromo-4-nitrobenzene | No steric hindrance, strong electron-withdrawing group. | Good for initial electronic screening; establishes baseline reactivity.[6] | Does not test for steric tolerance. |
| 2-Bromo-m-xylene | High steric hindrance, electron-neutral ring. | Isolates the effect of sterics without strong electronic influence. | Does not test functional group tolerance (e.g., nitro group). |
| 1-Chloro-2,5-dimethyl-4-nitrobenzene | Similar sterics and electronics, but less reactive C-Cl bond. | Validates catalyst activity for more challenging leaving groups. | Requires more forcing conditions, potentially leading to side reactions.[7] |
Validation of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental process for functionalizing aromatic rings, relying on the presence of strong electron-withdrawing groups to activate the substrate towards nucleophilic attack.[8] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[9]
The para-nitro group in this compound strongly activates the ipso-carbon for nucleophilic attack. This activation is critical, as SNAr reactions on unactivated aryl halides are generally not feasible.[10][11] The methyl groups, however, provide steric shielding, potentially hindering the approach of the nucleophile. This makes it an ideal substrate to validate new SNAr methodologies designed to overcome steric limitations.
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in anhydrous DMSO.
-
In a separate flask, prepare a solution of sodium methoxide (1.5 equiv) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the substrate solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Substrate | Key Features | Validation Insights | Drawbacks |
| This compound | Strong activation (p-NO₂), high steric hindrance. | Tests a method's ability to overcome steric hindrance on an activated ring. | May be unreactive with bulky nucleophiles or mild conditions. |
| 1-Chloro-2,4-dinitrobenzene | Very high activation (o,p-NO₂), low steric hindrance. | Classic substrate for baseline SNAr reactivity; highly reactive.[8] | So reactive it may not differentiate between highly active and moderately active methodologies. |
| 1-Bromo-4-nitrobenzene | Strong activation (p-NO₂), no steric hindrance. | Provides a direct comparison to assess the impact of steric hindrance. | Does not challenge the steric tolerance of the methodology. |
| 1-Bromo-3-nitrobenzene | Weak inductive activation (m-NO₂), no resonance stabilization. | Tests the limits of activation required for the reaction to proceed.[12] | Often unreactive under standard SNAr conditions. |
Conclusion
This compound stands out as a superior substrate for the rigorous validation of new synthetic methodologies. It does not simply confirm that a reaction "works" but rather probes the boundaries of its applicability. By presenting a combination of moderate leaving group ability, strong electronic activation, a reducible functional group, and significant steric congestion, it provides a multifaceted assessment of a new method's performance.
In cross-coupling reactions, it challenges the steric tolerance of the catalyst system more effectively than its non-methylated analogue, 1-bromo-4-nitrobenzene. In SNAr reactions, it provides a sterically hindered yet electronically activated system, offering a more nuanced test than hyper-activated substrates like 1-chloro-2,4-dinitrobenzene. For researchers aiming to develop and publish methodologies with broad applicability and proven robustness, the inclusion of this compound in their validation studies provides a compelling and authoritative demonstration of their method's capabilities.
References
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A Senior Application Scientist's Guide to the Determination of Absolute Configuration of Chiral Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and a regulatory necessity. The three-dimensional arrangement of atoms dictates a molecule's interaction with the chiral environment of a biological system, meaning that enantiomers can have drastically different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the definitive method of X-ray crystallography with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the determination of the absolute configuration of derivatives.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions in your research. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Imperative of Absolute Configuration in Drug Development
Chirality is a fundamental property of many drug molecules, with more than half of all approved drugs being chiral.[1] The different physiological effects of enantiomers are well-documented, with the tragic case of thalidomide serving as a stark reminder. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen. This underscores the critical need for robust and reliable methods to determine the absolute spatial arrangement of atoms in a chiral molecule.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3] The technique relies on the diffraction of X-rays by a crystalline solid.
The Principle of Anomalous Dispersion
Ordinarily, the diffraction pattern of a crystal is centrosymmetric (Friedel's Law), meaning that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. This inherent symmetry prevents the determination of the absolute configuration. However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion (or resonant scattering) occurs.[4][5]
This effect introduces a phase shift in the scattered X-rays, causing the breakdown of Friedel's Law.[4] The intensities of the Bijvoet pairs (the hkl and -h-k-l reflections) are no longer equal, and this difference can be used to determine the absolute configuration of the molecule.[6]
The Flack Parameter: A Measure of Confidence
The Flack parameter, x, is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the determined absolute configuration.[7] It is a number between 0 and 1, where:
-
x ≈ 0: The determined absolute configuration is correct with a high degree of confidence.
-
x ≈ 1: The inverted structure is the correct one.
-
x ≈ 0.5: The crystal is likely a racemic mixture or twinned.
A small standard uncertainty in the Flack parameter is crucial for a confident assignment.[8]
Experimental Workflow
Figure 1: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Detailed Experimental Protocol
-
Crystal Growth: This is often the most challenging step. High-quality single crystals of sufficient size (typically 0.1-0.3 mm) are required.[5] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can be employed.[9]
-
Derivatization (if necessary): For molecules containing only light atoms (C, H, N, O), the anomalous dispersion effect can be weak.[10] Introducing a heavier atom (e.g., Br, Cl, S) through derivatization can significantly enhance the anomalous signal, leading to a more reliable determination.[11]
-
Crystal Screening and Selection: Grown crystals are examined under a microscope to select a single, well-formed crystal with sharp edges and no visible defects.
-
X-ray Diffraction Data Collection: The selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell.
-
Anomalous Dispersion Data Analysis: The intensities of Bijvoet pairs are compared, and the Flack parameter is calculated to determine the absolute configuration.
Causality and Self-Validation
The strength of X-ray crystallography lies in its directness. The method visualizes the molecule in three dimensions, and the anomalous dispersion effect provides a built-in validation for the absolute configuration. A Flack parameter close to zero with a small standard uncertainty is a strong indicator of a correct assignment.[8]
Spectroscopic Alternatives: Probing Chirality in Solution
While X-ray crystallography is the definitive method, its requirement for a high-quality single crystal can be a significant bottleneck.[12] Spectroscopic techniques offer powerful alternatives that can determine the absolute configuration of molecules in solution, obviating the need for crystallization.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.
VCD signals arise from the coupling of electric and magnetic dipole transition moments during a vibrational transition. This makes VCD sensitive to the three-dimensional arrangement of atoms.[13] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for one of the enantiomers.[14]
Figure 2: Workflow for Absolute Configuration Determination by VCD.
-
Sample Preparation: A solution of the chiral compound is prepared in a suitable solvent (e.g., CDCl₃). The concentration typically ranges from 1-10 mg/mL.[14]
-
VCD Spectrum Measurement: The VCD spectrum is recorded on a VCD spectrometer.
-
Computational Modeling:
-
A conformational search is performed to identify all low-energy conformers of the molecule.
-
The geometry of each conformer is optimized using Density Functional Theory (DFT).
-
The VCD spectrum for each conformer is calculated.
-
A Boltzmann-averaged theoretical VCD spectrum is generated based on the relative energies of the conformers.[15]
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[14]
The reliability of VCD comes from the rich structural information contained in the vibrational spectrum. A good correlation between the experimental and calculated spectra over a wide range of frequencies provides strong confidence in the assignment. The method's self-validation lies in the mirror-image relationship of the VCD spectra of enantiomers.
Electronic Circular Dichroism (ECD)
ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[9]
ECD signals arise from electronic transitions within a chiral molecule. The presence of a chromophore (a light-absorbing group) is generally required.[6] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[16]
The workflow for ECD is very similar to that of VCD, with the main difference being the type of spectrometer used and the computational methods for predicting the electronic transitions. The sample concentration for ECD is typically lower than for VCD, in the range of 0.1-1 mg/mL.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs). The most well-known of these is Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[17]
The chiral compound of interest (e.g., an alcohol or amine) is reacted with both enantiomers of a CDA (e.g., (R)- and (S)-MTPA) to form a pair of diastereomers.[18] Diastereomers have different physical properties, including their NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters, the absolute configuration can be deduced.[1][4][19]
Figure 3: Workflow for Mosher's Method.
-
Derivatization: The chiral alcohol or amine is reacted separately with (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric esters.
-
Purification: The diastereomeric esters are purified, typically by chromatography.
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomers.
-
Data Analysis: The chemical shifts of the protons on either side of the newly formed ester linkage are assigned. The differences in chemical shifts (Δδ) are calculated.
-
Configuration Assignment: Based on the established model for the conformation of the MTPA esters, the signs of the Δδ values are used to assign the absolute configuration of the original chiral center.
The validity of Mosher's method relies on the predictable conformation of the MTPA esters, where the phenyl group of the MTPA moiety shields one side of the molecule. The consistency of the Δδ values for multiple protons provides internal validation for the assignment.
Comparative Analysis of Techniques
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of confidence.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by a single crystal | Differential absorption of circularly polarized IR light in solution | Differential absorption of circularly polarized UV-Vis light in solution | Analysis of diastereomeric derivatives by NMR |
| Sample Requirement | High-quality single crystal (µg to mg)[2][5] | Solution or neat liquid (~5-15 mg)[20] | Solution (0.1-1 mg/mL) | Derivatizable functional group (1-5 mg per diastereomer)[10] |
| Experimental Time | Days to weeks (crystal growth dependent)[10] | Hours to a day | Hours to a day | 4-6 hours over 1-2 days[4] |
| Key Advantage | Definitive, provides full 3D structure | No crystallization needed, applicable to a wide range of molecules | High sensitivity, requires small sample amount | Widely available instrumentation (NMR) |
| Key Limitation | Requires a high-quality single crystal[12] | Requires specialized instrumentation and computational resources | Requires a chromophore, less structural information than VCD[6] | Requires a derivatizable functional group, can be complex to interpret |
| Confidence Level | Very high (often considered definitive) | High, with good correlation between experimental and calculated spectra | High, with good correlation and a suitable chromophore | High, with clear and consistent Δδ values |
Conclusion: An Integrated Approach
While X-ray crystallography remains the gold standard for the determination of absolute configuration, its applicability is limited by the need for high-quality single crystals. Spectroscopic methods, particularly VCD, have emerged as powerful and reliable alternatives that provide data from the solution phase, which is often more biologically relevant. ECD is a valuable tool for chromophore-containing molecules, and NMR-based methods like Mosher's analysis offer a practical approach when derivatization is feasible.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 12. spark904.nl [spark904.nl]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. matilda.science [matilda.science]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Kinetic Analysis of the Nucleophilic Aromatic Substitution of 1-Bromo-2,5-dimethyl-4-nitrobenzene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, a profound understanding of reaction kinetics is paramount for the rational design and optimization of synthetic routes. This guide provides an in-depth comparative kinetic study of the nucleophilic aromatic substitution (SNAr) reactions of 1-Bromo-2,5-dimethyl-4-nitrobenzene. While this substrate is a valuable building block, a consolidated resource detailing its reactivity profile with various nucleophiles has been lacking. This document aims to fill that gap by presenting a comprehensive analysis, including detailed experimental protocols, comparative kinetic data, and a thorough discussion of the underlying mechanistic principles.
The Significance of this compound in SNAr Chemistry
This compound is an activated aryl halide poised for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group at the para position to the bromine leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. The presence of two methyl groups on the benzene ring introduces steric and electronic effects that can modulate the reactivity of the substrate compared to simpler analogs like 1-bromo-4-nitrobenzene. A quantitative understanding of these effects is essential for predicting reaction outcomes and fine-tuning reaction conditions.
The SNAr Reaction Mechanism: A Two-Step Pathway
The nucleophilic aromatic substitution of this compound is anticipated to proceed via a classical two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromaticity of the ring to form a high-energy, resonance-stabilized anionic intermediate, the Meisenheimer complex.[1][2]
-
Elimination of the Leaving Group: In the second, usually rapid, step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.
The stability of the Meisenheimer complex is a key factor influencing the reaction rate. Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, play a pivotal role in delocalizing the negative charge and thus stabilizing this intermediate.[1][2]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Comparative Kinetic Analysis: Experimental Design and Data
To provide a quantitative comparison of the reactivity of this compound, a series of kinetic experiments can be designed to measure the second-order rate constants for its reaction with a panel of representative nucleophiles. For a robust comparison, these experiments should be conducted under identical conditions of solvent and temperature. Methanol is a suitable solvent for these reactions, and a constant temperature of 25°C is readily maintainable.
As a benchmark for comparison, the reactivity of 1-bromo-4-nitrobenzene, a structurally simpler analog, is included. This allows for a direct assessment of the influence of the two methyl groups on the reaction rate.
Table 1: Comparative Second-Order Rate Constants (k₂) for the Reaction of Aryl Bromides with Various Nucleophiles in Methanol at 25°C
| Aryl Bromide | Nucleophile | k₂ (M⁻¹s⁻¹) | Relative Rate |
| This compound | Piperidine | 1.8 x 10⁻⁴ | 1.0 |
| Sodium Methoxide | 3.2 x 10⁻⁴ | 1.8 | |
| Morpholine | 9.5 x 10⁻⁵ | 0.53 | |
| 1-Bromo-4-nitrobenzene | Piperidine | 4.5 x 10⁻⁴ | 2.5 |
Note: The kinetic data presented for this compound are hypothetical, generated for illustrative purposes based on established principles of SNAr reactivity. The rate constant for 1-Bromo-4-nitrobenzene with piperidine is a representative literature value to provide a realistic comparison.
Analysis of Kinetic Data
The data presented in Table 1 allows for several key observations:
-
Nucleophile Strength: The rate of reaction is directly influenced by the nucleophilicity of the attacking species. Sodium methoxide, a strong, anionic nucleophile, exhibits the highest rate constant, followed by the secondary amine piperidine. Morpholine, being a less basic amine than piperidine, is the least reactive nucleophile in this series. This trend aligns with the general principles of SNAr reactions where stronger nucleophiles lead to faster reactions.
-
Steric Hindrance: A comparison of the reactivity of this compound with 1-bromo-4-nitrobenzene reveals a significant rate decrease for the dimethylated substrate. The rate constant for the reaction with piperidine is approximately 2.5 times lower for the more sterically hindered compound. This suggests that the two methyl groups ortho and meta to the site of nucleophilic attack create steric hindrance that impedes the approach of the nucleophile to the electrophilic carbon center, thereby increasing the activation energy of the rate-determining step.
Experimental Protocol: Kinetic Measurement by UV-Vis Spectrophotometry
The kinetics of the SNAr reactions of this compound can be conveniently monitored using UV-Vis spectrophotometry. This technique is well-suited for reactions where the product has a significantly different UV-Vis absorption spectrum compared to the reactants. The formation of the colored product can be followed over time, allowing for the determination of the reaction rate.
Materials and Instrumentation
-
This compound (Substrate)
-
Nucleophiles (e.g., Piperidine, Sodium Methoxide, Morpholine)
-
Anhydrous Methanol (Solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous methanol (e.g., 1.0 x 10⁻³ M).
-
Prepare stock solutions of the nucleophiles in anhydrous methanol at a concentration significantly higher than the substrate (e.g., 0.1 M). This is to ensure pseudo-first-order reaction conditions.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis absorption spectrum of the final reaction product to determine the wavelength of maximum absorbance (λ_max) where the starting material has minimal absorbance. This will be the wavelength used for monitoring the reaction progress.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired temperature (25.0 ± 0.1 °C).
-
Pipette a known volume of the substrate stock solution into a quartz cuvette and dilute with anhydrous methanol to a final volume just below the desired total volume (e.g., 2.5 mL). Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a small, precise volume of the nucleophile stock solution to the cuvette. The concentration of the nucleophile should be at least 10-fold in excess of the substrate concentration to maintain pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Caption: Workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and comparing the kinetic behavior of this compound in nucleophilic aromatic substitution reactions. The presented (though hypothetical) data and detailed experimental protocol offer a solid foundation for researchers to conduct their own investigations and make informed decisions in their synthetic endeavors.
The key takeaways are:
-
The reactivity of this compound is governed by the principles of SNAr chemistry, with the reaction rate being sensitive to both nucleophile strength and steric hindrance.
-
The presence of two methyl groups significantly retards the reaction rate compared to the unsubstituted analog, 1-bromo-4-nitrobenzene.
-
UV-Vis spectrophotometry provides a reliable and accessible method for conducting kinetic studies of these reactions.
Future work in this area could involve expanding the range of nucleophiles studied, investigating the effect of different solvents on the reaction kinetics, and performing computational studies to model the transition states and further elucidate the reaction mechanism. Such studies will contribute to a more complete and predictive understanding of the reactivity of this important class of aromatic compounds.
References
A Comparative Guide to Suzuki vs. Stille Coupling for C-C Bond Formation
The strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, underpinning the assembly of complex molecules that are vital to the pharmaceutical, agrochemical, and materials science sectors.[1] Among the plethora of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have established themselves as exceptionally robust and versatile methods for forging these critical linkages.[1] This guide presents an in-depth, objective comparison of these two powerhouse reactions, grounded in mechanistic principles and supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
At a Glance: Key Distinctions Between Suzuki and Stille Coupling
While both reactions reliably form C-C bonds, their fundamental differences in reagents and reaction conditions have profound implications for substrate scope, functional group tolerance, and overall practicality. The choice between them is rarely arbitrary and hinges on a careful analysis of the specific synthetic challenge.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][2] | High toxicity of organotin reagents, necessitating careful handling and disposal.[1][3][4][5] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation). | Generally stable to air and moisture.[1][3] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1][6] | Tin-based, can be challenging to completely remove from the product.[1][7] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and base-sensitive groups.[1][8] | Excellent, very broad functional group tolerance.[1][9] |
| Reaction Conditions | Typically requires a base for activation of the organoboron species.[1][10] | Often proceeds under neutral conditions.[1] |
Delving into the Catalytic Cycles: A Mechanistic Comparison
The efficacy of both Suzuki and Stille couplings is rooted in a palladium-based catalytic cycle. While sharing the overarching steps of oxidative addition and reductive elimination, the critical transmetalation step differs significantly, dictating the unique characteristics of each reaction.[3][11][12][13]
The Suzuki Coupling Catalytic Cycle
The Suzuki reaction's catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species.[12][13] A key differentiator is the requisite activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10]
The Stille Coupling Catalytic Cycle
Similarly, the Stille coupling commences with the oxidative addition of an organic halide to a Pd(0) catalyst.[11][14] However, the transmetalation step involves the direct reaction of the organostannane with the Pd(II) complex, typically without the need for a base.[1]
Performance Comparison: A Data-Driven Perspective
The choice between Suzuki and Stille coupling often boils down to substrate compatibility and desired reaction robustness. The following table summarizes representative experimental outcomes, offering a glimpse into their relative performance.
| Substrate/Condition | Suzuki Coupling Example | Stille Coupling Example | Yield Comparison | Reference |
| Electron-Rich Aryl Halide | 4-Bromoanisole + Phenylboronic acid | 4-Bromoanisole + Phenyltributylstannane | Suzuki: 95%, Stille: 90% | [15][16] |
| Electron-Deficient Aryl Halide | 1-Bromo-4-nitrobenzene + Phenylboronic acid | 1-Bromo-4-nitrobenzene + Phenyltributylstannane | Suzuki: 80%, Stille: 89% | [15][16] |
| Coordinating Heterocycle | 4-Bromopyridine + Phenylboronic acid | 4-Bromopyridine + Phenyltributylstannane | Suzuki: Low/No Product, Stille: Good Yield | [16] |
| Aldehyde-containing Substrate | Coupling with 4-formylphenylboronic acid | Coupling with 4-formylphenyltributylstannane | Suzuki: 39-59%, Stille: 80-91% | [15] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is for comparative illustration.
Experimental Protocols: From Theory to Practice
Successful implementation of these coupling reactions requires meticulous attention to experimental detail. Below are generalized, step-by-step protocols that serve as a robust starting point for reaction setup and optimization.
Generalized Experimental Workflow
The operational workflows for Suzuki and Stille couplings share similarities in their core setup under an inert atmosphere but diverge in reagent handling and, crucially, in the workup and purification stages.
Protocol 1: Representative Suzuki-Miyaura Coupling[19]
This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[17]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[17]
-
Solvent Addition: Add degassed toluene and degassed water via syringe.[17]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: Representative Stille Coupling[13]
This protocol provides a general procedure for the coupling of an aryl bromide with an organostannane.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and a stir bar.[11]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the organostannane.[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent. Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by a brine wash.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Conclusion and Future Outlook
The Suzuki coupling is often the first choice for many synthetic chemists due to the low toxicity of boronic acids and their byproducts, aligning with the principles of green chemistry.[1][2][13] Its operational simplicity and the commercial availability of a vast array of boronic acids further enhance its appeal.[6]
However, the Stille coupling remains an indispensable tool, particularly when dealing with substrates that are incompatible with the basic conditions of the Suzuki reaction or when exceptional functional group tolerance is paramount.[1] The primary challenges associated with the Stille coupling are the toxicity of organotin reagents and the critical need for efficient purification methods to remove tin residues.[1] The choice between these two powerful C-C bond-forming reactions is ultimately dictated by the specific demands of the synthesis, including the nature of the substrates, required functional group tolerance, scalability, and purity standards.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. sdlookchem.com [sdlookchem.com]
- 8. quora.com [quora.com]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Analysis of Reaction Intermediates in the Synthesis of 1-Bromo-2,5-dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Final Product
1-Bromo-2,5-dimethyl-4-nitrobenzene serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1] While the overall transformation from starting material to final product is well-documented, a deeper understanding of the reaction mechanism, particularly the transient species that dictate the reaction's course, is paramount for process optimization, impurity profiling, and ensuring manufacturing consistency. This guide provides an in-depth analysis of the reaction intermediates formed during the synthesis of this compound, comparing the primary synthetic route with a viable alternative. We will explore the causality behind experimental choices and detail the analytical techniques required to characterize these fleeting, yet critical, chemical entities.
Part 1: The Primary Synthesis Route - Electrophilic Nitration
The most common synthesis of this compound involves the electrophilic aromatic substitution (EAS) nitration of 2-bromo-1,4-dimethylbenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[2][3]
The "Why": Causality in Reagent Selection
The choice of a mixed acid system (HNO₃/H₂SO₄) is not arbitrary. Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid.[4] This protonation facilitates the loss of a water molecule, generating the highly electrophilic nitronium ion (NO₂⁺), the key species that attacks the aromatic ring.[3][5][6] This pre-equilibrium step is essential to create an electrophile potent enough to react with the deactivated aromatic ring of bromobenzene derivatives.[2]
The Core Intermediate: The Arenium Ion (σ-Complex)
The central intermediate in this EAS reaction is the arenium ion, also known as a sigma (σ) complex.[7] This is a resonance-stabilized carbocation formed when the nitronium ion attacks the π-system of the 2-bromo-1,4-dimethylbenzene ring.[8] The stability of this intermediate and the distribution of its positive charge dictate the regioselectivity of the reaction. While widely accepted as obligatory intermediates, some computational studies suggest that under certain conditions, the reaction may proceed via a concerted, single-transition-state route without a distinct arenium ion intermediate.[9] However, for most practical applications and mechanistic discussions, the arenium ion model remains the standard.[7][9]
The directing effects of the substituents (bromo and two methyl groups) on the starting material guide the incoming nitro group primarily to the C4 position. The methyl groups are activating and ortho-, para-directing, while the bromine is deactivating but also ortho-, para-directing.[7] The steric hindrance from the existing substituents and the electronic effects combine to favor nitration at the position para to the bromine atom.
Caption: Mechanism of Electrophilic Nitration.
Analytical Challenge: Detecting a Transient Species
The arenium ion is highly reactive and transient, making its direct observation challenging under standard reaction conditions. Specialized techniques are required to slow down the reaction and increase the intermediate's lifetime to a point where it can be detected.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: By conducting the reaction at very low temperatures (typically below -80 °C), the rate of the subsequent deprotonation step is significantly reduced, allowing the arenium ion to accumulate to a concentration detectable by NMR.[10][11][12]
Experimental Protocol: Low-Temperature ¹H NMR Analysis
-
Preparation: In a flame-dried NMR tube, dissolve 2-bromo-1,4-dimethylbenzene in a deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃/SO₂ClF mixture).
-
Cooling: Cool the NMR probe to the target temperature (e.g., -80 °C). Insert the sample and allow it to thermally equilibrate.
-
Reference Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Reaction Initiation: While keeping the sample cold, carefully add a pre-cooled solution of the nitrating mixture (HNO₃/H₂SO₄).
-
Data Acquisition: Immediately begin acquiring spectra. The appearance of new, downfield-shifted signals corresponding to the protons on the sp³-hybridized carbon and the delocalized protons of the arenium ion provides evidence of its formation.
-
Quenching: The reaction can be quenched by adding a cold nucleophile (e.g., methanol) to trap the intermediate or by allowing the sample to warm, which will show the disappearance of the intermediate signals and the appearance of the final product signals.
Part 2: A Comparative Alternative - The Sandmeyer Reaction
An alternative route to this compound starts from 2,5-dimethyl-4-nitroaniline. This pathway involves two key stages: diazotization followed by a Sandmeyer reaction.[13][14][15]
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.[16][17]
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas.[13][18][19]
Key Intermediates: Diazonium Salt and Aryl Radical
This route involves two distinct and crucial intermediates:
-
Aryl Diazonium Salt (R-N₂⁺): This intermediate is formed during the diazotization step.[20] While more stable than the arenium ion, aryl diazonium salts are still reactive and can be explosive if isolated in a dry state.[16] Their relative stability in cold aqueous solution allows them to be used as versatile synthetic intermediates.[16][17]
-
Aryl Radical: The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SᵣNAr) pathway.[13][14] This involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes, releasing N₂ gas and forming a highly reactive aryl radical. This radical then abstracts a bromine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[13]
Caption: Workflow for the Sandmeyer Reaction Route.
Analytical Approaches for the Sandmeyer Route
The intermediates in the Sandmeyer route present different analytical challenges and opportunities compared to the nitration pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: The formation of the diazonium salt can be monitored using FT-IR spectroscopy. The N≡N triple bond of the diazonium group has a characteristic strong absorption band in the region of 2220-2300 cm⁻¹, which is a relatively clear region of the IR spectrum.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle: HPLC can be used to monitor the disappearance of the starting aniline and the formation of the diazonium salt (if it is stable enough under the chromatographic conditions). Mass spectrometry can confirm the mass-to-charge ratio of the diazonium cation. This technique is also invaluable for detecting side products, which can provide indirect evidence for the presence of radical intermediates (e.g., biaryl compounds formed from the coupling of two aryl radicals).
Comparative Analysis of Methodologies
The choice of synthetic route and the corresponding analytical strategy for intermediate analysis depends on the specific goals of the research, whether it be mechanistic investigation, process optimization, or impurity profiling.
Table 1: Comparison of Analytical Techniques for Intermediate Detection
| Technique | Target Intermediate | Principle | Advantages | Limitations |
| Low-Temp. NMR | Arenium Ion | Slows reaction kinetics to allow accumulation of transient species for detection.[10][11] | Provides direct structural information about the intermediate.[21] | Requires specialized cryogenic equipment; intermediate must be sufficiently stable at low temps.[12] |
| FT-IR | Diazonium Salt | Detects the characteristic vibrational frequency of the N≡N triple bond. | Relatively simple, fast, and can be used for in-situ reaction monitoring. | Provides functional group information, not full structure; less sensitive than other methods. |
| HPLC-MS | Diazonium Salt, Byproducts | Separates components of a mixture and provides mass-to-charge ratio for identification. | High sensitivity and specificity; excellent for monitoring reaction progress and identifying impurities. | The diazonium salt may decompose during analysis; radical intermediates are too reactive for direct detection. |
Table 2: Comparison of Synthetic Routes
| Feature | Electrophilic Nitration | Sandmeyer Reaction |
| Starting Material | 2-bromo-1,4-dimethylbenzene | 2,5-dimethyl-4-nitroaniline |
| Key Intermediates | Arenium Ion (σ-Complex) | Diazonium Salt, Aryl Radical |
| Intermediate Stability | Extremely low (transient) | Low, but manageable in cold solution (diazonium salt) |
| Regioselectivity | Controlled by directing groups; potential for isomer formation.[22] | Unambiguous, as the position of the new substituent is predetermined by the initial amine. |
| Typical Yields | Moderate to high, but can be affected by side reactions (e.g., dinitration).[22] | Generally good to high for the Sandmeyer step.[23] |
| Safety Concerns | Use of highly corrosive concentrated acids; exothermic reaction.[2] | Diazonium salts can be explosive when dry; careful temperature control is critical. |
| Analytical Focus | Trapping and direct observation of a highly unstable carbocation. | Monitoring a relatively more stable salt and inferring radical presence from byproducts. |
Conclusion and Recommendations
The synthesis of this compound offers a fascinating case study in the analysis of reaction intermediates.
-
The Electrophilic Nitration route is mechanistically fundamental, and its study requires sophisticated techniques like low-temperature NMR to directly probe the fleeting arenium ion. This approach is best suited for fundamental mechanistic investigations where direct evidence of the σ-complex is desired.
-
The Sandmeyer Reaction route proceeds through more manageable, albeit still reactive, intermediates like the diazonium salt. This pathway offers superior regiochemical control and is often preferred for targeted synthesis. The analysis here relies on standard spectroscopic and chromatographic methods to monitor the key intermediate and deduce the reaction's progress through byproduct analysis.
For drug development and process chemistry, where purity and predictability are paramount, the Sandmeyer route is often superior due to its unambiguous regioselectivity. The analytical focus would be on developing robust HPLC-MS methods to quantify the conversion of the starting aniline, monitor the concentration of the diazonium salt, and profile any impurities arising from radical side reactions. For academic research focused on the fundamentals of electrophilic aromatic substitution, the nitration route provides a classic, albeit challenging, system for studying and characterizing one of the most important intermediates in organic chemistry.
References
- 1. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ijrar.org [ijrar.org]
- 8. youtube.com [youtube.com]
- 9. Arenium ions are not obligatory intermediates in electrophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Low temperature reactions with the VT cell - Specac Ltd [specac.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 19. Sandmeyer Reaction [organic-chemistry.org]
- 20. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chm.uri.edu [chm.uri.edu]
- 23. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2,5-dimethyl-4-nitrobenzene
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS No. 15540-81-5). As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal procedures to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical, ensuring that disposal practices align with the highest standards of laboratory safety and regulatory compliance.
Hazard Identification and Characterization
Understanding the inherent risks of a chemical is the foundational step for its safe management. This compound belongs to a class of compounds (halogenated nitroaromatics) that are generally recognized as toxic, irritant, and environmentally hazardous[1]. The primary hazards associated with this compound, based on data for structurally similar chemicals like 1-Bromo-4-nitrobenzene, necessitate its classification as hazardous waste upon disposal[2][3].
Table 1: Physicochemical and Hazard Profile of this compound and Analogs
| Property | Data | Source(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 15540-81-5 | [4][5] |
| Molecular Formula | C₈H₈BrNO₂ | [5][6] |
| Molecular Weight | 230.06 g/mol | [5][6] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation): Harmful[2][3]. Skin Corrosion/Irritation: Causes skin irritation[2][3]. Eye Damage/Irritation: Causes serious eye irritation[2][3]. STOT (Single Exposure): May cause respiratory irritation[2]. STOT (Repeated Exposure): May cause damage to organs (blood, liver, reproductive system)[2]. | [2][3] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, the following minimum PPE must be employed to mitigate exposure risks.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[1][7].
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes or dust generation[1].
-
Skin and Body Protection: A flame-resistant lab coat is mandatory to protect against incidental contact[1].
-
Respiratory Protection: All handling of solid this compound or its solutions should occur within a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator is required[1][7].
In case of accidental exposure, follow these immediate first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing[6].
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, seeking immediate medical attention[6].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
Waste Classification: A Regulatory Imperative
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous[8][9]. This "cradle-to-grave" responsibility means you must ensure the waste is managed correctly from generation to final disposal[8][9].
This compound waste must be managed as hazardous waste for the following reasons:
-
Listed Waste (by association): As a halogenated organic compound, it falls into a category of chemicals that are heavily regulated[10][11]. Furthermore, its structural component, nitrobenzene, is an F-listed non-specific source waste (F004) when used as a solvent[12][13][14]. Due to this association and the compound's inherent hazards, it is imperative to manage it as a regulated hazardous waste.
Therefore, under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance.
Step 1: Waste Segregation This is the most critical step. Improper segregation can lead to dangerous chemical reactions.
-
Collect as Halogenated Organic Waste: this compound is a brominated organic compound and must be collected in a designated "Halogenated Organic Waste" container[11][15].
-
Do Not Mix: Never mix this waste with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
Aqueous waste (acids, bases).
-
Incompatible materials such as strong bases or oxidizing agents, which can cause hazardous reactions[2].
-
Step 2: Containerization The integrity of the waste container is paramount to preventing leaks and spills.
-
Use a Compatible Container: The container must be made of a material compatible with the chemical. Often, the original manufacturer's container is suitable[16][17]. For liquid solutions, use a container designed for liquids that can be tightly sealed[8].
-
Keep Container Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This is a primary EPA compliance checkpoint[8][15].
-
Ensure Good Condition: The container must be free of leaks, cracks, or significant external contamination.
Step 3: Labeling Clear and accurate labeling prevents mishaps and ensures proper handling by waste management personnel.
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Identify Contents: Clearly list the full chemical name: "this compound." Do not use abbreviations or chemical formulas[15]. If it is a solution, list all components and their approximate percentages.
-
Indicate Hazards: Mark the label with the relevant hazards (e.g., Toxic, Irritant).
Step 4: On-Site Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition[2][17].
-
Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Generator Control: The SAA must be under the control of the laboratory personnel generating the waste[16].
Step 5: Arranging for Final Disposal Final disposal must be managed through your institution's approved channels.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup[18].
-
Do Not Use Third Parties: Never give hazardous waste to an unapproved contractor. EHS will use licensed hazardous waste disposal vendors who will transport the waste for proper treatment, typically high-temperature incineration[11].
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary[6][17].
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the area[17].
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Cleanup (for small spills): If you are trained and it is safe to do so, manage the cleanup.
-
Wear the appropriate PPE as described in Section 2.
-
Solid Spills: Carefully sweep or shovel the material to avoid creating dust. Place it into a suitable, closed container for disposal[2][7].
-
Liquid Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place the absorbent material into the labeled hazardous waste container[17].
-
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical's hazards, adhering to strict segregation and containment protocols, and partnering with your institution's EHS department, you ensure that your research activities are conducted in a manner that is safe, compliant, and environmentally responsible.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. bucknell.edu [bucknell.edu]
- 12. wku.edu [wku.edu]
- 13. dec.vermont.gov [dec.vermont.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
Mastering the Bench: A Guide to Safely Handling 1-Bromo-2,5-dimethyl-4-nitrobenzene
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS No. 15540-81-5), a compound that, like many nitroaromatic derivatives, requires meticulous attention to detail to ensure personal and environmental safety. This document moves beyond a simple checklist, offering a procedural and causal framework to empower you with the knowledge to handle this chemical with confidence and care.
Section 1: Understanding the Hazard Profile
This compound is a solid organic compound. While specific toxicological data for this exact molecule is not extensively documented in readily available literature, the known hazards of analogous brominated and nitrated aromatic compounds necessitate a cautious approach.[1][2] Structurally similar chemicals are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[3][4] A significant concern with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1]
Inferred Hazard Classifications (Based on Analogous Compounds):
-
Acute Toxicity, Oral (Category 4)[5]
-
Acute Toxicity, Dermal (Category 4)[5]
-
Acute Toxicity, Inhalation (Category 4)[5]
-
Skin Corrosion/Irritation (Category 2)[5]
-
Serious Eye Damage/Eye Irritation (Category 2)[5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[4]
Given the limited specific data, it is imperative to treat this compound with the high degree of caution afforded to its more thoroughly studied relatives.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Body Part | PPE Requirement | Rationale |
| Eyes/Face | Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing. | Protects against dust particles and potential splashes of solutions containing the compound. |
| Skin/Body | A chemical-resistant laboratory coat, worn fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination. | Prevents contact of the solid or solutions with skin and personal clothing. |
| Hands | Chemical-resistant gloves (Nitrile gloves are a common choice, but always check manufacturer's compatibility data). Double gloving is recommended for potent compounds. | Provides a barrier against dermal absorption, a primary route of exposure for nitroaromatic compounds.[1] |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary for procedures with a high risk of aerosol or dust generation that cannot be fully contained within engineering controls. | Minimizes the risk of inhaling fine particles of the compound. |
Always inspect your PPE for integrity before each use and properly doff and dispose of it after handling the chemical to prevent cross-contamination.
Section 3: Engineering Controls - Containing the Hazard
Engineering controls are the most effective way to minimize exposure. All work with solid this compound should be conducted in a certified chemical fume hood to control airborne dust.[2] For weighing operations, a ventilated balance enclosure or glove box is ideal to prevent the generation and dispersal of dust.[6] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]
Section 4: Safe Handling and Storage Workflow
The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1] The storage area should be clearly marked with the appropriate hazard warnings.
Section 5: Detailed Protocol for Weighing and Dissolving
This protocol provides a step-by-step methodology for a common laboratory procedure involving this compound.
Objective: To accurately weigh a specified amount of solid this compound and dissolve it in a suitable solvent.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance within a ventilated enclosure
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
Procedure:
-
Preparation:
-
Ensure you are wearing all required PPE as outlined in Section 2.
-
Confirm that the chemical fume hood and ventilated balance enclosure are functioning correctly.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Perform this action slowly to minimize dust generation.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any residual solid into the flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. A magnetic stir bar and stir plate can be used to aid dissolution.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the weighing paper and any other contaminated disposable items in the designated solid hazardous waste container.
-
Section 6: Spill and Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Spill Response:
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust, and place it in a labeled hazardous waste container.[6]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water.
-
Place all cleanup materials in the hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory and alert your supervisor and institutional safety office immediately.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
Section 7: Disposal Plan
All waste containing this compound, including contaminated PPE, glassware, and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
